Ir(p-F-ppy)3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H7FN.Ir/c3*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h3*1-4,6-8H;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBLNIAOTYJLBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.[Ir+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H21F3IrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III) [Ir(p-F-ppy)3]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of facial-tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3. This organometallic complex is of significant interest in the fields of organic electronics and photoredox catalysis due to its potent photophysical and electrochemical characteristics.
Chemical Structure and Isomerism
This compound is a homoleptic, tris-cyclometalated iridium(III) complex. The central iridium ion (Ir³⁺) is coordinated to three monoanionic 2-(4-fluorophenyl)pyridine (B1266597) (p-F-ppy) ligands. Each ligand is bidentate, coordinating to the iridium center through a carbon atom of the phenyl ring and the nitrogen atom of the pyridine (B92270) ring, forming a stable five-membered chelate ring.
The coordination of three bidentate ligands around an octahedral metal center can result in two possible geometric isomers: facial (fac) and meridional (mer). In the fac isomer, the three coordinating nitrogen atoms occupy one face of the octahedron, and the three coordinating carbon atoms occupy the opposite face. In the mer isomer, the three nitrogen (and three carbon) atoms are arranged in a plane that bisects the complex. The facial isomer is generally the thermodynamically more stable and more commonly utilized form, exhibiting superior photophysical properties for many applications.[1][2]
Molecular Formula: C₃₃H₂₁F₃IrN₃ Molecular Weight: 708.75 g/mol CAS Number: 370878-69-6
Physicochemical and Photophysical Properties
The introduction of fluorine atoms at the para-position of the phenyl rings significantly influences the electronic properties of the complex compared to its parent compound, Ir(ppy)₃. The strong electron-withdrawing nature of fluorine stabilizes the Highest Occupied Molecular Orbital (HOMO) and has a lesser effect on the Lowest Unoccupied Molecular Orbital (LUMO). This results in a widening of the HOMO-LUMO gap, leading to a blue-shift in the emission color. This compound is known as a highly efficient green phosphorescent emitter.
Summary of Quantitative Data
| Property | Value | Reference/Comment |
| Photophysical Properties | ||
| Absorption Maxima (λ_abs) | ~375 nm (MLCT), ~280 nm (π-π*) | In solution. MLCT = Metal-to-Ligand Charge Transfer. |
| Emission Maximum (λ_em) | ~510-520 nm | Green emission.[3] |
| Photoluminescence Quantum Yield (Φ_PL) | High (approaching 1.0) | In deoxygenated solutions or solid-state matrices. |
| Excited State Lifetime (τ) | ~1-2 µs | Characteristic of phosphorescence from a triplet state. |
| Triplet Energy (E_T) | 58.6 kcal/mol | [4] |
| Electrochemical Properties | ||
| Oxidation Potential (E_ox) | Higher than Ir(ppy)₃ | Due to HOMO stabilization by fluorine atoms. |
| Reduction Potential (E_red) | Similar to or slightly higher than Ir(ppy)₃ | |
| HOMO Level | ~ -5.3 to -5.5 eV | Estimated based on related compounds. |
| LUMO Level | ~ -2.9 to -3.1 eV | Estimated based on related compounds. |
Experimental Protocols
Synthesis of fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III)
This protocol is adapted from established procedures for the synthesis of related tris-cyclometalated iridium complexes.[1]
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)
-
2-(4-Fluorophenyl)pyridine (p-F-ppy)
-
Glycerol or a 3:1 mixture of 2-ethoxyethanol (B86334) and water
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
1M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine iridium(III) chloride hydrate (1.0 eq) and 2-(4-fluorophenyl)pyridine (3.0-4.0 eq).
-
Solvent Addition and Degassing: Add the solvent (glycerol or 2-ethoxyethanol/water mixture) to the flask. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Reflux: Heat the reaction mixture to reflux under an inert atmosphere for 18-24 hours. The thermodynamically stable facial isomer is favored at higher temperatures.
-
Precipitation and Filtration: After cooling to room temperature, add 1M HCl to the reaction mixture to precipitate the crude product. Collect the solid by vacuum filtration and wash with water and methanol to remove excess ligand and impurities.
-
Purification:
-
Dissolve the crude product in a minimal amount of hot dichloromethane.
-
Filter the solution to remove any insoluble material.
-
Purify the filtrate by silica gel column chromatography, typically using a DCM/hexanes solvent system.
-
Collect the yellow-green fluorescent fractions.
-
-
Final Product Isolation: Evaporate the solvent from the purified fractions under reduced pressure. The resulting yellow-green solid can be further purified by recrystallization or sublimation to obtain high-purity fac-Ir(p-F-ppy)3.
Measurement of Photophysical Properties
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer/Spectrofluorometer
-
Integrating sphere for quantum yield measurements
-
Time-Correlated Single Photon Counting (TCSPC) or transient absorption spectroscopy system for lifetime measurements
Procedure:
-
Sample Preparation: Prepare dilute solutions of this compound in a suitable solvent (e.g., dichloromethane or toluene) in quartz cuvettes. For quantum yield and lifetime measurements, the solutions should be deoxygenated by bubbling with nitrogen or argon for at least 15 minutes to minimize quenching by molecular oxygen.
-
UV-Vis Absorption: Record the absorption spectrum to determine the absorption maxima (λ_abs) and molar absorptivity.
-
Photoluminescence Emission: Excite the sample at a wavelength corresponding to an absorption maximum (e.g., in the MLCT band) and record the emission spectrum to determine the emission maximum (λ_em).
-
Photoluminescence Quantum Yield (Φ_PL): Measure the absolute quantum yield using an integrating sphere setup. Alternatively, a relative method can be used with a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) or Ir(ppy)₃) with a known quantum yield.[5]
-
Excited State Lifetime (τ): Measure the phosphorescence decay profile using TCSPC or a similar time-resolved technique. The decay curve is typically fitted to an exponential function to determine the lifetime.
Fabrication and Characterization of an OLED Device
Device Architecture: A typical multilayer OLED structure incorporating this compound as a dopant in the emissive layer is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host doped with this compound) / Hole Blocking Layer (HBL) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
HIL material (e.g., PEDOT:PSS)
-
HTL material (e.g., TAPC)
-
Host material for EML (e.g., mCP)
-
HBL material (e.g., TCTA)
-
ETL material (e.g., TmPyPB)
-
EIL material (e.g., LiF)
-
Aluminum (for cathode)
-
High-vacuum thermal evaporation system
Fabrication Protocol:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma immediately before deposition.
-
Organic Layer Deposition: Deposit the organic layers (HIL, HTL, EML, HBL, ETL, EIL) sequentially onto the ITO substrate in a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). The emissive layer is deposited by co-evaporation of the host material and this compound from separate sources, with the doping concentration typically ranging from 5-15 wt%.
-
Cathode Deposition: Deposit the metal cathode (e.g., 100 nm of Al) through a shadow mask to define the active device area.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from atmospheric moisture and oxygen.
Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a calibrated photodiode or spectrometer.
-
Electroluminescence (EL) Spectrum: Record the emission spectrum of the device under electrical bias.
-
Efficiency Metrics: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) from the J-V-L data.
Mandatory Visualizations
Caption: Coordination of the central Iridium ion with three p-F-ppy ligands.
References
An In-depth Technical Guide to the Synthesis and Characterization of Tris(2-(4-fluorophenyl)pyridine)iridium(III) (Ir(p-F-ppy)3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3, is a phosphorescent organometallic complex that has garnered significant attention in materials science and photoredox catalysis. Its applications span from highly efficient organic light-emitting diodes (OLEDs) to facilitating challenging organic transformations. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and a summary of its key photophysical and electrochemical properties. The strategic placement of fluorine atoms on the phenyl ring of the ligand significantly influences the complex's electronic properties, leading to desirable characteristics for various applications. This document is intended to serve as a valuable resource for researchers and professionals working with or developing iridium-based complexes.
Synthesis of this compound
The synthesis of facial (fac) this compound is typically achieved through a cyclometalation reaction between an iridium salt, most commonly iridium(III) chloride (IrCl3), and an excess of the 2-(4-fluorophenyl)pyridine (B1266597) ligand. The reaction is often carried out at high temperatures. While several methods exist, a one-pot synthesis is generally favored for its efficiency.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established procedures for the synthesis of related tris-cyclometalated iridium complexes.[1]
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl3·xH2O)
-
2-(4-fluorophenyl)pyridine
-
Glycerol (or a 3:1 mixture of 2-ethoxyethanol (B86334) and water)
-
Argon or Nitrogen gas
-
Hexanes
-
Hydrochloric acid (HCl, 1M)
-
Celite®
Equipment:
-
High-pressure reaction vessel (e.g., Parr reactor) or a round-bottom flask with a reflux condenser
-
Schlenk line or glovebox for inert atmosphere
-
Stir plate with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
To a high-pressure reaction vessel, add iridium(III) chloride hydrate (1.0 eq), 2-(4-fluorophenyl)pyridine (3.0-4.0 eq), and glycerol.
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen.
-
Heat the reaction mixture to 200-220 °C with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to the reaction mixture to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water and then with a minimal amount of cold methanol (B129727) or hexanes to remove unreacted ligand.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of dichloromethane and hexanes as the eluent.
-
Alternatively, for purification, the crude solid can be dissolved in a minimum amount of hot dichloromethane, filtered through a pad of Celite® to remove insoluble impurities, and then precipitated by the addition of hexanes.
-
Collect the purified yellow-green solid by vacuum filtration and dry under vacuum.
Characterization of this compound
A comprehensive characterization of this compound is crucial to confirm its identity, purity, and photophysical properties. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, UV-Visible (UV-Vis) absorption spectroscopy, photoluminescence (PL) spectroscopy, and cyclic voltammetry (CV).
Quantitative Data Summary
The following tables summarize the key characterization data for this compound and its parent compound, Ir(ppy)3, for comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C33H21F3IrN3 | 708.75[2] |
| Ir(ppy)3 | C33H24IrN3 | 654.79 |
Table 1. Molecular Information.
| Technique | Parameter | This compound | Ir(ppy)3 |
| ¹H NMR | Chemical Shift (δ, ppm) | Data not readily available in a compiled format. Expected to show complex multiplets in the aromatic region. | 6.78 (dt), 6.90 (dt), 7.57 (d), 7.64-7.68 (m), 7.92 (d)[1] |
| ¹³C NMR | Chemical Shift (δ, ppm) | Data not readily available in a compiled format. | 119.1, 120.3, 122.2, 124.6, 130.1, 136.5, 137.7, 144.4, 147.3, 161.9, 167.1[1] |
| UV-Vis | λabs (nm) in CH2Cl2 | ~375 (MLCT), ~265 (π-π) | ~377 (MLCT), ~282 (π-π)[3][4] |
| PL | λem (nm) in CH2Cl2 | ~500-510 | ~513-520[3][4] |
| CV | Eox (V vs. Fc/Fc+) | ~0.53 | ~0.31 |
| CV | Ered (V vs. Fc/Fc+) | ~-2.58 | ~-2.79 |
| Photophysics | Quantum Yield (Φ) | High (approaching unity in deaerated solutions) | ~0.4-1.0[5] |
| Photophysics | Lifetime (τ) | ~1-2 µs | ~1.2-1.9 µs[5] |
Table 2. Spectroscopic and Electrochemical Data.
Experimental Protocols for Characterization
2.2.1. NMR Spectroscopy
-
Objective: To confirm the molecular structure and assess the purity of the complex.
-
Procedure:
-
Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl3, CD2Cl2, or DMSO-d6). The solubility of these complexes can be low.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 6.0-9.0 ppm).
-
The ¹³C NMR spectrum will display resonances corresponding to the carbon atoms of the ligands.
-
The ¹⁹F NMR spectrum will show a signal for the fluorine atoms, providing direct evidence of their incorporation.
-
2.2.2. Mass Spectrometry
-
Objective: To confirm the molecular weight of the complex.
-
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of dichloromethane and methanol).
-
Analyze the sample using a mass spectrometer, typically with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source.
-
The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M]+ or a protonated adduct [M+H]+.
-
2.2.3. UV-Visible Absorption and Photoluminescence Spectroscopy
-
Objective: To investigate the electronic absorption and emission properties of the complex.
-
Procedure:
-
Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., CH2Cl2 or THF).
-
Record the UV-Vis absorption spectrum using a spectrophotometer, typically over a range of 200-800 nm. The spectrum will show intense bands in the UV region corresponding to ligand-centered π-π* transitions and broader, less intense bands in the visible region due to metal-to-ligand charge transfer (MLCT) transitions.[3]
-
Record the photoluminescence (PL) spectrum using a fluorometer. Excite the sample at a wavelength corresponding to one of its absorption maxima (e.g., in the MLCT band). The emission spectrum will typically show a broad, structured band in the green region of the visible spectrum, characteristic of phosphorescence from the triplet excited state.
-
2.2.4. Cyclic Voltammetry
-
Objective: To determine the redox potentials and estimate the HOMO and LUMO energy levels of the complex.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6).
-
Use a standard three-electrode setup (working electrode, reference electrode, and counter electrode).
-
Scan the potential to observe the oxidation and reduction processes of the complex.
-
The oxidation potential is associated with the removal of an electron from the highest occupied molecular orbital (HOMO), while the reduction potential corresponds to the addition of an electron to the lowest unoccupied molecular orbital (LUMO).
-
Workflow and Process Diagrams
Synthesis Workflow
References
An In-depth Technical Guide to the Photophysical Properties of Tris[2-(4-fluorophenyl)pyridine]iridium(III) — Ir(p-F-ppy)3
Abstract
Tris[2-(4-fluorophenyl)pyridine]iridium(III), commonly abbreviated as Ir(p-F-ppy)3, is a facial (fac) homoleptic organometallic complex of iridium(III). As a derivative of the renowned green phosphorescent emitter Ir(ppy)3, it has garnered significant interest for its distinct photophysical properties and applications in organic light-emitting diodes (OLEDs) and photoredox catalysis. The strategic introduction of a fluorine atom at the para-position of the phenyl ring modulates the electronic structure of the complex, leading to enhanced oxidative power in the excited state and a higher triplet energy. This guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailed experimental protocols for its characterization, and a comparative analysis with its parent compound, Ir(ppy)3.
Introduction and Synthesis
This compound belongs to a class of cyclometalated iridium(III) complexes that are central to the fields of organic electronics and synthetic chemistry. These complexes are known for their high phosphorescence quantum yields, which approach 100% in some cases, and their long-lived triplet excited states.[1] The high efficiency stems from strong spin-orbit coupling induced by the heavy iridium atom, which facilitates rapid intersystem crossing (ISC) from the singlet to the triplet manifold, allowing for the harvesting of both singlet and triplet excitons.[2]
The introduction of electron-withdrawing fluorine atoms onto the 2-phenylpyridine (B120327) (ppy) ligands is a common strategy to tune the complex's photophysical and electrochemical properties.[3][4] In this compound, the fluoro group stabilizes the Highest Occupied Molecular Orbital (HOMO), which has significant metal d-orbital and phenyl π-orbital character. This stabilization leads to a larger HOMO-LUMO gap and a subsequent blue-shift in the emission energy compared to the unsubstituted Ir(ppy)3.[2]
Synthesis
The synthesis of facial this compound typically follows established procedures for homoleptic cyclometalated iridium complexes. A common route involves the reaction of an iridium(III) precursor, such as iridium(III) chloride (IrCl3·nH2O), with an excess of the cyclometalating ligand, 2-(4-fluorophenyl)pyridine. The reaction is often carried out at high temperatures.[5][6][7]
Typical Reaction Scheme: IrCl₃ + 3 C₆H₄F-C₅H₄N → fac-Ir(C₆H₃F-C₅H₄N)₃ + 3 HCl[5]
Purification is a critical step to achieve the high purity required for optoelectronic applications and is often accomplished through techniques like temperature-gradient sublimation or recrystallization.[1][7]
Electronic Structure and Photophysical Mechanism
The photophysical behavior of this compound is governed by transitions between its frontier molecular orbitals.
-
HOMO (Highest Occupied Molecular Orbital): A mixture of iridium 5d orbitals and the π orbitals of the phenyl ring of the ligand.[2]
-
LUMO (Lowest Unoccupied Molecular Orbital): Predominantly localized on the π* orbitals of the pyridyl ring of the ligand.
The lowest energy absorption and subsequent emission are thus characterized as having significant metal-to-ligand charge transfer (MLCT) character, mixed with ligand-centered (LC, π-π*) character.
The photophysical process can be summarized as follows:
-
Absorption: The complex absorbs a photon, promoting an electron from the singlet ground state (S₀) to an excited singlet state (S₁). This is primarily a ¹MLCT transition.
-
Intersystem Crossing (ISC): Due to strong spin-orbit coupling, the excited electron rapidly transitions from the singlet manifold (S₁) to the triplet manifold (T₁). This process is extremely efficient in iridium complexes, with theoretical ISC rate constants orders of magnitude faster than radiative decay from the singlet state.[2]
-
Phosphorescence: The electron returns to the ground state (S₀) from the lowest triplet state (T₁) via a radiative process, emitting a photon. This T₁→S₀ transition is phosphorescence, which is formally spin-forbidden but becomes allowed due to the mixing of singlet and triplet characters.
Quantitative Photophysical Data
Quantitative data for this compound is presented below, with data for the parent complex, Ir(ppy)3, included for direct comparison. The para-fluoro substitution results in a higher triplet energy and a slightly longer excited-state lifetime.
| Parameter | This compound | Ir(ppy)3 (for comparison) | Units | Reference |
| Absorption (λabs) | Not specified; expected ~370-380 nm | ~377 | nm | [8] |
| Emission (λem) | Not specified; expected blue-shifted <513 nm | ~513 | nm | [8] |
| Triplet Energy (ET) | 58.6 | 55.2 | kcal/mol | [2] |
| Excited-State Lifetime (τ) | 2.0 | ~1.6 - 2.0 | µs | [9] |
| Photoluminescence Quantum Yield (ΦPL) | Not specified; expected to be high | ~0.9 - 1.0 (in solid matrix) | - | [10] |
| HOMO Level | Not specified; expected < -5.6 eV | ~ -5.6 | eV | [8] |
| LUMO Level | Not specified; expected ~ -3.0 eV | ~ -3.0 | eV | [8] |
Experimental Protocols
The characterization of the photophysical properties of this compound involves several standard spectroscopic techniques.
Sample Preparation
For solution-phase measurements, the complex is dissolved in a suitable, often degassed, spectroscopic-grade solvent (e.g., dichloromethane, acetonitrile, or toluene) at a low concentration (typically 10⁻⁵ to 10⁻⁶ M) to avoid aggregation and self-quenching effects. For solid-state measurements, the complex is doped into a host matrix material, such as poly(methyl methacrylate) (PMMA), at a low weight percentage.
UV-Visible Absorption Spectroscopy
-
Objective: To determine the absorption wavelengths (λabs) corresponding to electronic transitions (S₀ → Sₙ).
-
Methodology: A dual-beam spectrophotometer is used. A cuvette containing the sample solution is placed in the sample beam path, and a reference cuvette with the pure solvent is placed in the reference beam path. The absorbance is recorded as a function of wavelength. The resulting spectrum reveals characteristic bands for ligand-centered (¹LC, π-π*) transitions at higher energies (shorter wavelengths) and metal-to-ligand charge transfer (¹MLCT and ³MLCT) bands at lower energies (longer wavelengths).
Photoluminescence (PL) Spectroscopy
-
Objective: To determine the emission wavelengths (λem) and the photoluminescence quantum yield (ΦPL).
-
Methodology:
-
Emission Spectrum: The sample is excited at a wavelength corresponding to an absorption band (e.g., in the ¹MLCT band). The emitted light is collected, passed through a monochromator, and detected by a photomultiplier tube or CCD detector to generate the emission spectrum. The peak of this spectrum gives the λem.
-
Quantum Yield (ΦPL): The absolute method using an integrating sphere is preferred. The sample is placed inside the sphere and excited. The sphere collects all emitted light, and the detector measures the total luminescence. A second measurement is taken of the empty sphere (blank) to measure the excitation light. The quantum yield is calculated as the ratio of emitted photons to absorbed photons.
-
Time-Resolved Photoluminescence Spectroscopy
-
Objective: To measure the excited-state lifetime (τ) of the phosphorescent state.
-
Methodology: Time-Correlated Single-Photon Counting (TCSPC) is a common technique. The sample is excited by a short, pulsed light source (e.g., a laser or LED). The detector measures the arrival time of individual emitted photons relative to the excitation pulse. By collecting the arrival times of many photons, a histogram is built that represents the decay of the luminescence intensity over time. This decay curve is then fitted to an exponential function to extract the lifetime (τ).
Applications
The unique properties of this compound make it a valuable material in several advanced applications.
-
Organic Light-Emitting Diodes (OLEDs): As a phosphorescent emitter, this compound can be used as a dopant in the emissive layer of an OLED device. Its high triplet energy makes it suitable for serving as a green or blue-green emitter, contributing to devices with high internal quantum efficiencies.
-
Photoredox Catalysis: The long lifetime and high energy of its triplet excited state make this compound an effective photocatalyst.[9] The excited state is a potent oxidizing agent, capable of mediating single-electron transfer (SET) processes to initiate a wide range of organic transformations. Studies have shown that this compound can outperform the parent Ir(ppy)3 in certain catalytic reactions, such as the decarboxylative arylation of alpha-amino acids.[1][6]
Conclusion
This compound is a significant phosphorescent iridium(III) complex whose properties are finely tuned by para-fluorination of the phenylpyridine ligands. This modification results in a higher triplet energy compared to Ir(ppy)3, making it a valuable compound for both optoelectronic and photocatalytic applications. Its photophysics are defined by efficient absorption, rapid and near-quantitative intersystem crossing to the triplet state, and strong phosphorescence. The standardized experimental protocols outlined in this guide provide a robust framework for the accurate characterization of this and related organometallic complexes, facilitating further research and development in the field.
References
- 1. Ir[dF(t-Bu)-ppy]3 | Benchchem [benchchem.com]
- 2. Ir(p-CF3-ppy)3|RUO [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One moment, please... [mjas.analis.com.my]
- 5. Tris(2-phenylpyridine)iridium - Wikipedia [en.wikipedia.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tris[2-(4-fluorophenyl)pyridinato-C,N]iridium(III) (Ir(p-F-ppy)3)
CAS Number: 370878-69-6
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of the organometallic complex Tris[2-(4-fluorophenyl)pyridinato-C,N]iridium(III), commonly known as Ir(p-F-ppy)3. This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development.
Core Properties and Data
This compound is a green-emitting phosphorescent iridium(III) complex that has garnered significant attention for its applications in organic light-emitting diodes (OLEDs) and as a potent photoredox catalyst.[1][2] Its chemical structure features a central iridium atom coordinated to three fluorinated phenylpyridine ligands.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 370878-69-6 | [3] |
| Molecular Formula | C₃₃H₂₁F₃IrN₃ | [3] |
| Molecular Weight | 708.75 g/mol | [3] |
| Appearance | Yellow powder | |
| Purity | >99.5% (sublimed) | [4] |
| Melting Point | 451 °C (for Ir(ppy)₃) | [4] |
Photophysical and Electrochemical Properties
The photophysical and electrochemical characteristics of this compound are crucial for its applications in OLEDs and photocatalysis. The data presented below is a compilation from various sources and includes comparative data for the parent compound, fac-Tris(2-phenylpyridinato)iridium(III) (Ir(ppy)₃), for context.
| Property | This compound | Ir(ppy)₃ (for comparison) | Reference |
| Absorption Maximum (λ_abs) | Not specified | 282, 377 nm (in THF) | [4] |
| Emission Maximum (λ_em) | ~516 nm | 513 nm (in THF) | [4] |
| Photoluminescence Quantum Yield (Φ_PL) | High | ~100% (internal) | [4][5] |
| Excited-State Lifetime (τ) | Not specified | ~2 µs | [6] |
| HOMO Level | Not specified | -5.6 eV | [4] |
| LUMO Level | Not specified | -3.0 eV | [4] |
| Photocatalyst Activation | 465 nm | Not specified | |
| Redox Potential (E₁/₂ [Ir(IV)/Ir(III)]) | +0.97 V vs SCE | +0.77 V vs SCE |
Synthesis and Experimental Protocols
The synthesis of this compound typically follows established procedures for the preparation of tris-cyclometalated iridium(III) complexes. A representative experimental protocol is detailed below, adapted from literature methods for similar compounds.[7][8]
Synthesis of Tris[2-(4-fluorophenyl)pyridinato-C,N]iridium(III)
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O)
-
Glycerol (B35011) (or a 3:1 mixture of 2-ethoxyethanol (B86334) and water)
-
Nitrogen or Argon gas
-
Dichloromethane (DCM)
-
Methanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A mixture of Iridium(III) chloride hydrate (1.0 eq) and 2-(4-fluorophenyl)pyridine (3.0-4.0 eq) is placed in a round-bottom flask.
-
Degassed glycerol is added as the solvent.
-
The reaction mixture is heated to a high temperature (typically >200 °C) under an inert atmosphere (N₂ or Ar) for several hours (e.g., 24 hours).
-
After cooling to room temperature, the crude product is precipitated by the addition of 1 M HCl.
-
The precipitate is collected by filtration, washed with water, and then dissolved in dichloromethane.
-
The organic solution is filtered to remove any insoluble impurities.
-
The filtrate is concentrated and purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/hexane gradient).
-
The fractions containing the desired product are collected, and the solvent is removed under reduced pressure to yield this compound as a yellow powder.
-
Further purification can be achieved by sublimation.
Applications in Technology and Research
This compound is a versatile material with significant applications in both materials science and synthetic chemistry.
Organic Light-Emitting Diodes (OLEDs)
As a highly efficient green phosphorescent emitter, this compound is a prime candidate for the emissive layer in OLEDs. The fluorine substitution can enhance the stability and charge-trapping properties of the material, leading to improved device performance.[9] A typical multilayer OLED structure incorporating a phosphorescent emitter is depicted below.
A summary of typical performance metrics for green phosphorescent OLEDs using iridium complexes is provided below. Specific data for this compound was not available in a consolidated format, so data for devices using the parent compound Ir(ppy)₃ is included for reference.
| Device Parameter | Typical Performance with Ir(ppy)₃ Emitter | Reference |
| External Quantum Efficiency (EQE) | >20% | [10] |
| Current Efficiency | >70 cd/A | [11] |
| Luminance | >10,000 cd/m² | [12] |
| Color Coordinates (CIE) | (~0.3, ~0.6) |
Photoredox Catalysis
This compound is a highly effective photocatalyst for a variety of organic transformations, most notably for its ability to facilitate single-electron transfer (SET) processes under visible light irradiation. A key application is the decarboxylative arylation of α-amino acids.
The general mechanism for the photoredox-catalyzed decarboxylative arylation is illustrated in the following diagram.
Experimental Protocol for Photocatalytic Decarboxylative Arylation:
-
To an oven-dried vial is added the α-amino acid (1.0 eq), the aryl nitrile (1.5 eq), and this compound (1-2 mol%).
-
The vial is sealed with a septum and evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Anhydrous, degassed solvent (e.g., DMSO or DMF) is added via syringe.
-
The reaction mixture is stirred and irradiated with a visible light source (e.g., blue LEDs) at room temperature for 12-24 hours.
-
Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the desired arylated product.
Biological Applications and Signaling Pathways
While some iridium(III) complexes have been investigated for their biological activity, including as anticancer agents and for bioimaging, there is currently a lack of specific information in the scientific literature detailing the involvement of this compound in specific biological signaling pathways.[9][10][11][13][14] The research on this particular complex has predominantly focused on its materials science and catalysis applications. The broader class of iridium(III) complexes is known to exhibit cytotoxicity against various cancer cell lines, with proposed mechanisms of action that include the induction of apoptosis through the generation of reactive oxygen species (ROS) and targeting mitochondria.[14] However, a definitive link between this compound and the modulation of specific signaling cascades has not been established.
The workflow for investigating the biological activity of such a complex would typically involve the following steps:
References
- 1. Synthesis of a polyisobutylene-tagged fac -Ir(ppy) 3 complex and its application as recyclable visible-light photocatalyst in a continuous flow proces ... - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01792K [pubs.rsc.org]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. www2.riken.jp [www2.riken.jp]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Cytotoxic Organometallic Iridium(III) Complexes [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Ir(III) Complexes with AIE Characteristics for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Iridium(iii) complexes as therapeutic and bioimaging reagents for cellular applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis and biological evaluation of iridium(III) complexes as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Properties of Tris[2-(4-fluorophenyl)pyridine]iridium(III)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the core physicochemical properties of Tris[2-(4-fluorophenyl)pyridine]iridium(III), commonly abbreviated as Ir(p-F-ppy)3. The information is presented for easy reference and integration into research and development workflows.
Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, solution preparation, and analytical characterization.
| Property | Value |
| Molecular Formula | C33H21F3IrN3[1][2] |
| Molecular Weight | 708.75 g/mol [1][2] |
Experimental Protocols
The determination of the molecular formula and weight of this compound is typically achieved through a combination of mass spectrometry and elemental analysis.
1. Mass Spectrometry for Molecular Weight Determination
-
Methodology: High-resolution mass spectrometry (HRMS), often utilizing techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is employed to determine the mass-to-charge ratio (m/z) of the intact molecule.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile, dichloromethane). For MALDI, a matrix compound is co-crystallized with the sample.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) is calibrated using a known standard.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion [M]+ or a protonated/adducted species. The accurate mass measurement allows for the confirmation of the molecular weight.
2. Elemental Analysis for Molecular Formula Verification
-
Methodology: Combustion analysis is used to determine the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N). The Fluorine (F) content can be determined by ion chromatography or other specific ion-selective methods.
-
Sample Preparation: A precisely weighed amount of a pure, dry sample of this compound is required.
-
Instrumentation: An elemental analyzer is used for C, H, and N determination.
-
Data Analysis: The experimentally determined percentage composition is compared with the theoretical percentages calculated from the proposed molecular formula (C33H21F3IrN3). A close correlation between the experimental and theoretical values confirms the molecular formula.
Visualizations
The following diagram illustrates the relationship between the compound and its fundamental molecular properties.
Figure 1. Core Properties of this compound
References
The Photophysical Profile of Tris(2-(4-fluorophenyl)pyridine)iridium(III): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly abbreviated as Ir(p-F-ppy)3, is a phosphorescent organometallic complex that has garnered significant interest in the fields of organic light-emitting diodes (OLEDs), photoredox catalysis, and biomedical imaging. Its photophysical properties, particularly its absorption and emission characteristics, are central to its functionality in these applications. This technical guide provides a comprehensive overview of the absorption and emission spectra of this compound, including detailed experimental protocols for their characterization and a summary of key photophysical parameters.
While specific, comprehensively published photophysical data for this compound remains elusive in the readily available scientific literature, a robust understanding of its properties can be extrapolated from the well-characterized parent compound, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), and other closely related fluorinated analogues. The introduction of fluorine atoms onto the phenyl ring of the ppy ligand is a common strategy to tune the electronic and photophysical properties of these complexes, generally leading to a blue-shift in the emission wavelength due to the stabilization of the highest occupied molecular orbital (HOMO).
Photophysical Properties
The photophysical behavior of this compound is governed by electronic transitions between its molecular orbitals. The absorption of light promotes the molecule to an excited singlet state, which then undergoes efficient intersystem crossing (ISC) to a triplet state. The strong spin-orbit coupling induced by the heavy iridium atom facilitates this typically forbidden transition, leading to highly efficient phosphorescence.
Data Presentation
The following tables summarize the key photophysical data for the parent compound fac-Ir(ppy)3 and a related monofluorinated iridium complex to provide a comparative context for the expected properties of this compound.
Table 1: Absorption and Emission Spectral Data
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent |
| fac-Ir(ppy)3 | ~260, 380, 440 | ~510 | Dichloromethane |
| fac-Ir(F2ppy)3* | ~375, 470 | ~470, 495 | CH2Cl2 |
Note: Data for fac-Ir(F2ppy)3 (bis(2-(2,4-difluorophenyl)pyridinato-C,N)(picolinato)iridium(III)) is provided as a representative example of a fluorinated analogue.
Table 2: Photophysical Parameters
| Compound | Quantum Yield (Φ) | Lifetime (τ) (μs) | Solvent |
| fac-Ir(ppy)3 | ~0.4 - 1.0 | ~1.6 - 2.0 | Various |
| fac-Ir(F2ppy)3* | ~0.8 | 1.1 | CH2Cl2 |
Note: Quantum yield and lifetime can be highly dependent on the solvent and the presence of oxygen.
Experimental Protocols
The characterization of the absorption and emission properties of this compound involves standard spectroscopic techniques. The following are detailed methodologies for these key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λmax) and the corresponding molar extinction coefficients (ε).
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or toluene) of known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Record the absorption spectrum over a wavelength range of at least 250 nm to 600 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Photoluminescence Spectroscopy
Objective: To determine the emission spectrum, including the wavelength of maximum emission (λem), and the photoluminescence quantum yield (Φ).
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects). For phosphorescence measurements, the solution should be thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.
-
Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., a photomultiplier tube or CCD).
-
Measurement:
-
Record the emission spectrum by exciting the sample at a wavelength corresponding to one of its absorption maxima. The emission is typically scanned over a range starting from just above the excitation wavelength to the near-infrared region.
-
To determine the quantum yield, a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or fac-Ir(ppy)3 in deoxygenated dichloromethane) is measured under the same experimental conditions.
-
-
Data Analysis: The emission spectrum will reveal the wavelength of maximum emission (λem). The quantum yield is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Time-Resolved Photoluminescence Spectroscopy
Objective: To determine the excited-state lifetime (τ) of the phosphorescence.
Methodology:
-
Sample Preparation: Prepare a deoxygenated solution of this compound as described for photoluminescence spectroscopy.
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system or a pulsed laser with a fast detector (e.g., a streak camera or a gated CCD).
-
Measurement:
-
Excite the sample with a short pulse of light (typically from a laser or a light-emitting diode).
-
Record the decay of the phosphorescence intensity over time.
-
-
Data Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the lifetime (τ).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the photophysical characterization of this compound.
Photophysical Processes (Jablonski Diagram)
Caption: Jablonski diagram illustrating the key photophysical processes in this compound.
An In-depth Technical Guide to the HOMO and LUMO Energy Levels of fac-Tris[2-(4-fluorophenyl)pyridine]iridium(III) (Ir(p-F-ppy)3)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the organometallic complex fac-tris[2-(4-fluorophenyl)pyridine]iridium(III), commonly known as Ir(p-F-ppy)3. A thorough understanding of these frontier molecular orbitals is critical as they dictate the photophysical and electrochemical properties of the complex, underpinning its applications in photocatalysis for organic synthesis, bioimaging, and photodynamic therapy. This document details the theoretical background of HOMO and LUMO levels, presents quantitative data, outlines rigorous experimental protocols for their determination, and explores the functional implications of these electronic properties in contexts relevant to drug discovery and development.
Introduction and Theoretical Background
Fac-tris[2-(4-fluorophenyl)pyridine]iridium(III) is a homoleptic, third-generation cyclometalated iridium(III) complex. Like its parent compound, Ir(ppy)3, it is a highly efficient phosphorescent emitter. The electronic properties of such complexes are governed by their frontier molecular orbitals: the HOMO and the LUMO.
-
Highest Occupied Molecular Orbital (HOMO): The highest energy level occupied by electrons in the ground state. For Ir(III) complexes like this compound, the HOMO is typically characterized by a significant contribution from both the iridium metal d-orbitals and the π-orbitals of the cyclometalated phenylpyridine ligands.[1] The energy of the HOMO level is directly related to the complex's oxidation potential; a higher HOMO energy corresponds to a more easily oxidized compound.
-
Lowest Unoccupied Molecular Orbital (LUMO): The lowest energy level devoid of electrons in the ground state. The LUMO in these complexes is predominantly centered on the π* anti-bonding orbitals of the pyridine (B92270) portion of the ligands.[1] The energy of the LUMO level correlates with the complex's reduction potential.
-
HOMO-LUMO Gap (E_g): The energy difference between the HOMO and LUMO is known as the band gap. This gap is the lowest energy required for electronic excitation.[2] Upon absorption of a photon with sufficient energy, an electron is promoted from the HOMO to the LUMO, a process often described as a metal-to-ligand charge transfer (MLCT).[1][3] The magnitude of this gap determines the color of light the complex absorbs and emits.
The introduction of electron-withdrawing fluorine atoms onto the phenyl ring, as in this compound, serves to lower the energy of both the HOMO and LUMO levels compared to the unsubstituted Ir(ppy)3. This modification allows for fine-tuning of the complex's redox potentials and emission energy.
Quantitative Data: HOMO-LUMO Energy Levels
The precise HOMO and LUMO energy levels of this compound can be determined experimentally. While specific experimental values for this compound are not as widely reported as for its parent compound, the table below includes values for Ir(ppy)3 for comparison and context. The fluorination is expected to lower these energy levels.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (E_g) (eV) | Method |
| fac-Ir(ppy)3 | -5.1 to -5.5 | -2.4 to -2.9 | ~2.42 | Cyclic Voltammetry / UV-Vis[4] |
| fac-Ir(p-F-ppy)3 | Lower than Ir(ppy)3 | Lower than Ir(ppy)3 | Larger than Ir(ppy)3 | Theoretical / Expected |
Note: The exact values can vary slightly depending on the experimental conditions (solvent, electrolyte) and the specific calculation methods used.
Experimental Determination of Frontier Orbital Energies
The HOMO and LUMO energy levels are not observed directly but are inferred from electrochemical and spectroscopic measurements.
Cyclic voltammetry is a potent electrochemical technique used to probe the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.
Principle: The HOMO energy is calculated from the onset potential of the first oxidation event (Ir(III) → Ir(IV)), while the LUMO energy is calculated from the onset of the first reduction event. An internal standard, typically the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple, is used to calibrate the potential scale. The energy level of the Fc/Fc⁺ couple is well-defined (commonly cited as -4.8 eV relative to the vacuum level).
The empirical formulas are:
-
E_HOMO (eV) = - [E_ox (onset) vs Fc/Fc⁺ + 4.8]
-
E_LUMO (eV) = - [E_red (onset) vs Fc/Fc⁺ + 4.8]
Experimental Protocol:
-
Solution Preparation: Prepare a ~0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical solvent (e.g., acetonitrile (B52724) or dichloromethane).[5] Dissolve the this compound sample to a concentration of ~1-5 mM.
-
Electrochemical Cell Setup: Assemble a standard three-electrode cell.[6]
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver/silver nitrate (B79036) (Ag/AgNO₃) electrode.[5]
-
Counter (Auxiliary) Electrode: Platinum wire.[5]
-
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Background Scan: Run a cyclic voltammogram of the electrolyte solution alone to establish the potential window and identify any impurity peaks.
-
Sample Measurement: Add the this compound solution to the cell. Scan the potential, starting from the open-circuit potential towards positive potentials to observe oxidation, then reverse the scan towards negative potentials to observe reduction. Typical scan rates are 50-100 mV/s.[7]
-
Internal Standard Calibration: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record a new voltammogram.[7][8] Determine the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple, (E_pa + E_pc)/2.
-
Data Analysis:
-
Determine the onset oxidation and reduction potentials of this compound from its voltammogram. The onset is typically found by extrapolating the steep rise in current to the baseline.
-
Correct these potentials by referencing them to the measured Fc/Fc⁺ couple: E (vs Fc/Fc⁺) = E (vs Ag/AgCl) - E₁/₂ (Fc/Fc⁺ vs Ag/AgCl).
-
Calculate the HOMO and LUMO energies using the empirical formulas provided above.
-
UV-Vis spectroscopy is used to determine the optical band gap (E_g), which provides a good approximation of the HOMO-LUMO gap.
Principle: The absorption of a photon promotes an electron from the HOMO to the LUMO.[2] The lowest-energy electronic transition corresponds to the band gap. This is observed as the onset of the lowest energy (longest wavelength) absorption band in the UV-Vis spectrum.[9]
The relationship between the onset wavelength (λ_onset) and the optical band gap (E_g) is given by:
-
E_g (eV) = 1240 / λ_onset (nm)
Experimental Protocol:
-
Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., dichloromethane, chloroform, or THF). The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum to correct for solvent absorption and scattering.
-
Sample Measurement: Fill a matched cuvette with the this compound solution and record the absorption spectrum over a relevant range (e.g., 250-600 nm). The spectrum will typically show intense π-π* transitions in the UV region and broader, less intense MLCT bands extending into the visible region.[3]
-
Data Analysis:
-
Identify the lowest energy absorption band (the one at the longest wavelength).
-
Determine the absorption onset wavelength (λ_onset) by finding the intersection of the tangent of the leading edge of this band with the baseline.
-
Calculate the optical band gap (E_g) using the formula above. This value can be used to cross-validate the gap calculated from CV data (E_HOMO - E_LUMO).
-
Relevance in Research and Drug Development
The electronic structure of this compound is central to its function as a photocatalyst and as a photosensitizer, both of which have significant implications for the synthesis and application of therapeutic agents.
Iridium(III) complexes are powerful visible-light photocatalysts that enable challenging organic transformations under mild conditions, which is invaluable for the synthesis of complex drug molecules.[10][11][12]
Mechanism: The process begins with the absorption of light, promoting the catalyst to a long-lived, photoexcited state (*Ir(III)). This excited state is both a stronger oxidant and a stronger reductant than the ground state. It can then engage in single-electron transfer (SET) with a substrate molecule.
-
Oxidative Quenching Cycle: The excited catalyst (*Ir(III)) is oxidized by an electron acceptor (A), forming an Ir(IV) species and the reduced acceptor (A⁻). The Ir(IV) complex then oxidizes a substrate (S) to generate a radical cation (S⁺•) and regenerate the ground state Ir(III) catalyst.
-
Reductive Quenching Cycle: The excited catalyst (*Ir(III)) is reduced by an electron donor (D), forming an Ir(II) species and the oxidized donor (D⁺). The Ir(II) complex then reduces a substrate to generate a radical anion and regenerate the ground state Ir(III) catalyst.
These radical intermediates can then participate in a variety of bond-forming reactions that are difficult to achieve through traditional thermal chemistry. The redox potentials, dictated by the HOMO/LUMO levels, determine which substrates the catalyst can interact with, making their precise tuning critical for reaction development.
The photophysical properties of iridium complexes make them promising candidates for theranostics—combining therapy and diagnostics.
-
Photodynamic Therapy: In PDT, a photosensitizer is administered and accumulates in tumor tissue.[13] Upon irradiation with a specific wavelength of light, the photosensitizer is excited to a triplet state. This excited state can then transfer its energy to molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂), which induces cancer cell death.[14] The efficiency of this process depends on the energy of the triplet state, which is related to the HOMO-LUMO gap, and the long lifetime of the excited state.
-
Bioimaging: The strong phosphorescence of iridium complexes allows them to be used as probes in biological imaging.[13][15] They can be designed to target specific organelles, such as mitochondria, and their emission can be monitored by fluorescence microscopy to track their distribution before activating their therapeutic function with light.[15][16] The emission color is directly controlled by the HOMO-LUMO gap.
Conclusion
The HOMO and LUMO energy levels of this compound are fundamental electronic parameters that dictate its utility across diverse scientific fields. These frontier orbitals, which can be reliably characterized using a combination of cyclic voltammetry and UV-Vis spectroscopy, govern the complex's redox behavior, absorption and emission properties, and ultimately its performance as a photocatalyst and photosensitizer. For researchers in drug development, the ability to understand and experimentally determine these properties is crucial for designing novel synthetic pathways to complex molecules and for developing innovative light-based therapeutic and diagnostic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ch13 - UV-Vis Spectroscopy [chem.ucalgary.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. static.igem.org [static.igem.org]
- 7. researchgate.net [researchgate.net]
- 8. utep.edu [utep.edu]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 10. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual Emissive Ir(III) Complexes for Photodynamic Therapy and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photodynamic Therapy of Hypoxic Tumors with Ir(Ⅲ) Complexes [manu56.magtech.com.cn]
- 15. Multifunctional AIE iridium (III) photosensitizer nanoparticles for two-photon-activated imaging and mitochondria targeting photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of Ir(p-F-ppy)3 in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of fac-Tris(2-(4-fluorophenyl)pyridinato-C2,N)iridium(III), commonly known as Ir(p-F-ppy)3. A thorough understanding of the solubility of this important photocatalyst is critical for its effective application in a wide range of chemical transformations, including those relevant to pharmaceutical and materials science research. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Solubility Data
The solubility of this compound has been experimentally determined in a variety of common organic solvents. The following table summarizes the maximum measured solubility, providing a valuable reference for reaction setup and solvent selection.
| Solvent | Molar Concentration (mol/L) | Solubility (ppm) |
| Acetone | 8.0 x 10⁻³ | 7.2 x 10³ |
| Acetonitrile | 9.2 x 10⁻⁴ | 8.3 x 10² |
| Dichloromethane | 4.2 x 10⁻³ | 2.3 x 10³ |
| N,N-Dimethylformamide | 5.6 x 10⁻² | 4.2 x 10⁴ |
| Dimethylsulfoxide | 1.4 x 10⁻² | 8.9 x 10³ |
| Ethyl Acetate | 1.1 x 10⁻³ | 8.7 x 10² |
| Methanol | 5.6 x 10⁻⁵ | 5.0 x 10¹ |
| Methyl-t-butyl ether | 7.3 x 10⁻⁵ | 7.0 x 10¹ |
| N-Methyl 2-pyrrolidinone | 2.0 x 10⁻¹ | 1.4 x 10⁵ |
| Tetrahydrofuran | 1.8 x 10⁻² | 1.4 x 10⁴ |
| Toluene | 2.8 x 10⁻⁴ | 2.3 x 10² |
| Water | - | <1 |
Data sourced from "Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts"[1][2][3].
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of organometallic compounds like this compound. These protocols are designed to ensure accurate and reproducible results.
General Procedure for Solvents with > 1 ppt (B1677978) Solubility
This method is suitable for determining the solubility of a photocatalyst in solvents where its solubility is greater than 1 part per thousand (ppt).
-
Sample Preparation: Weigh approximately 1.5 ± 0.1 mg of the photocatalyst into an 8 mL test tube.
-
Solvent Addition: Incrementally add the chosen solvent to the test tube.
-
Sonication and Centrifugation: After each addition of solvent, sonicate the mixture for an average of 4 minutes, followed by centrifugation for 2-4 minutes. The centrifugation time will vary depending on the solvent.[1]
-
Visual Inspection: After centrifugation, visually inspect the tube for any undissolved particulate matter.[1]
-
Iteration: If particulates are observed, add more solvent and repeat steps 3 and 4.
-
Homogeneity Confirmation: Once a visually homogeneous mixture is achieved, centrifuge the sample for an extended period of 60 minutes to ensure complete dissolution.[1]
General Procedure for Solvents with < 1 ppt Solubility
For solvents in which the photocatalyst is sparingly soluble (less than 1 ppt), a different approach is employed to avoid the use of large solvent volumes.
-
Stock Solution Preparation: Dissolve the photocatalyst in a solvent in which it is known to be highly soluble.
-
Serial Dilution: Perform a serial dilution of the stock solution to create standards of known concentrations (e.g., 1000, 100, 10, and 1 ppm).[1]
-
Sample Preparation: Add approximately 1 mg of the solid photocatalyst to a new test tube containing the solvent to be tested.
-
Sonication and Centrifugation: Sonicate and then centrifuge the heterogeneous mixture.[1]
-
Comparative Analysis: Compare the color intensity of the supernatant from the test sample to the standard solutions to estimate the solubility.[1]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.
Caption: A flowchart of the general experimental procedure for determining compound solubility.
References
A Technical Guide to the Theoretical and Computational Exploration of Tris(2-(4-fluorophenyl)pyridinato)iridium(III) [Ir(p-F-ppy)3]
Audience: Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth analysis of the theoretical studies and Density Functional Theory (DFT) calculations of fac-tris(2-(4-fluorophenyl)pyridinato)iridium(III), commonly known as Ir(p-F-ppy)3. This iridium(III) complex is a significant organometallic compound, widely utilized as a phosphorescent emitter in Organic Light-Emitting Diodes (OLEDs) and as a potent photoredox catalyst in organic synthesis. Understanding its electronic structure and photophysical properties through computational modeling is paramount for the rational design of new materials and catalytic systems.
Electronic Structure and Photophysical Properties
The photophysical behavior of this compound is governed by its electronic structure, particularly the nature of its frontier molecular orbitals (FMOs) and excited states. Theoretical calculations, predominantly using DFT and its time-dependent extension (TD-DFT), have become indispensable tools for elucidating these properties.[1]
Ground State Electronic Structure
In its ground state, this compound possesses a d⁶ electronic configuration for the central iridium atom. DFT calculations on related cyclometalated iridium complexes suggest that the Highest Occupied Molecular Orbital (HOMO) is typically a hybrid of iridium d-orbitals and the π-orbitals of the phenyl ring of the cyclometalating ligand.[2][3] The Lowest Unoccupied Molecular Orbital (LUMO), conversely, is predominantly localized on the π* orbitals of the pyridine (B92270) portion of the ligand.[2][3] The introduction of the electron-withdrawing fluorine atom at the para-position of the phenyl ring is expected to stabilize the HOMO energy level compared to the unsubstituted Ir(ppy)3.
Excited States and Photoluminescence
Upon photoexcitation, an electron is promoted from the ground state to an excited singlet state. Due to the strong spin-orbit coupling induced by the heavy iridium atom, the complex undergoes rapid and efficient intersystem crossing (ISC) to a lower-energy triplet state.[2] The subsequent radiative decay from this triplet state back to the singlet ground state results in phosphorescence.
The lowest-lying excited states, responsible for the observed photoluminescence, are generally characterized as a mixture of Metal-to-Ligand Charge Transfer (MLCT) and ligand-centered (LC) π-π* transitions.[2][3] The emission from these triplet (T₁) states dictates the color and efficiency of the complex as an emitter. For this compound, this results in strong green phosphorescence.
Theoretical and Computational Methodologies
A standardized computational workflow is employed to investigate the properties of iridium complexes like this compound. This process involves ground state optimization followed by the calculation of excited-state properties.
References
A Technical Guide to the Excited State Lifetime of fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III) [Ir(p-F-ppy)3]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the excited state dynamics of the phosphorescent iridium(III) complex, fac-tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3. The excited state lifetime is a critical parameter that dictates the efficiency and applicability of such complexes in a wide range of fields, including organic light-emitting diodes (OLEDs), photoredox catalysis, and bio-imaging. This document outlines the photophysical properties, experimental determination of the excited state lifetime, and the underlying molecular processes.
Core Photophysical Data
The excited state lifetime of this compound is not consistently reported in publicly available literature. However, extensive data exists for its parent compound, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), and other fluorinated analogs. This data provides a strong basis for understanding the photophysical behavior of this compound. The introduction of electron-withdrawing fluorine atoms on the phenyl ring is known to influence the electronic properties of the complex, generally leading to a blue-shift in the emission spectrum and affecting the excited state lifetime.
The long-lived emission of these iridium complexes originates from a triplet metal-to-ligand charge transfer (³MLCT) state.[1] This state is populated through a highly efficient intersystem crossing (ISC) from the initially formed singlet excited state (¹MLCT), a process enhanced by the strong spin-orbit coupling of the heavy iridium atom.[2]
| Compound | Excited State Lifetime (τ) | Solvent / Matrix | Emission Max (λem) | Reference |
| Ir(ppy)3 | ~ 2 µs | DMF | ~ 518 nm | [2] |
| Ir(ppy)3 | 1.71 µs and 210 ns (bi-exponential) | THF | - | [3] |
| Ir(ppy)3 | Individual triplet sub-states: 116 µs, 6.4 µs, 200 ns | CH₂Cl₂ (cryogenic) | ~ 508 nm | [1] |
Experimental Protocol: Time-Resolved Photoluminescence Spectroscopy (TRPL)
The determination of the excited state lifetime of phosphorescent materials like this compound is primarily achieved through Time-Resolved Photoluminescence (TRPL) spectroscopy. This technique measures the decay of luminescence intensity over time following excitation by a short pulse of light.
Methodology
-
Sample Preparation:
-
The this compound complex is dissolved in a suitable, deaerated solvent (e.g., dichloromethane, THF, or acetonitrile) to a dilute concentration (typically 10⁻⁵ to 10⁻⁶ M) to avoid self-quenching and aggregation.
-
For solid-state measurements, a thin film of the complex is prepared, often by co-evaporation with a host material like 4,4'-N,N'-dicarbazole-biphenyl (CBP).
-
The sample is placed in a quartz cuvette or on a suitable substrate and mounted within the spectrometer.
-
-
Excitation:
-
A pulsed laser source (e.g., a picosecond or nanosecond pulsed diode laser or a mode-locked Ti:sapphire laser) is used for excitation.
-
The excitation wavelength is chosen to correspond to an absorption band of the complex, typically in the UV or blue region of the spectrum (e.g., 355 nm or ~400 nm).
-
-
Detection:
-
The emitted photons are collected, typically at a 90-degree angle to the excitation beam, to minimize scattered light.
-
The collected light is passed through a monochromator to select the desired emission wavelength.
-
A highly sensitive, fast-response photodetector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD), is used to detect the emitted photons.
-
-
Data Acquisition:
-
The time difference between the laser pulse (start signal) and the arrival of the first photon at the detector (stop signal) is measured using a time-to-amplitude converter (TAC) and a multi-channel analyzer (MCA) in a technique called Time-Correlated Single Photon Counting (TCSPC).
-
This process is repeated for millions of excitation pulses to build up a histogram of photon arrival times versus time.
-
-
Data Analysis:
-
The resulting decay curve is fitted to an exponential function (or a sum of exponential functions for multi-component decays) to extract the excited state lifetime(s) (τ). The decay of intensity I(t) over time t is described by the equation: I(t) = I₀ * exp(-t/τ) where I₀ is the initial intensity and τ is the lifetime.
-
Visualizations
Photophysical Processes in this compound
Caption: Simplified Jablonski diagram for this compound.
Experimental Workflow for TRPL
References
A Technical Guide to the Determination of Photoluminescence Quantum Yield for fac-tris[2-(4-fluorophenyl)pyridinato-C2,N]iridium(III) (Ir(p-F-ppy)3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and experimental procedures for determining the photoluminescence quantum yield (PLQY) of the phosphorescent iridium(III) complex, Ir(p-F-ppy)3. A precise understanding of PLQY is critical for evaluating the efficiency of light emission, a key performance parameter for applications ranging from organic light-emitting diodes (OLEDs) and chemical sensors to photoredox catalysis in drug development.
While specific experimental values for this compound are not widely reported in foundational literature, this document details the established methodologies for its accurate measurement. The non-fluorinated parent compound, fac-Ir(ppy)3, is known for its exceptionally high quantum yield, often approaching 100% in deaerated solutions or solid-state matrices, making it a benchmark for green phosphorescent emitters.[1][2] The introduction of fluorine substituents, as in this compound, is a common strategy to tune the emission color and photophysical properties of the complex.[3]
Core Principles of Photoluminescence Quantum Yield
The photoluminescence quantum yield (Φ), sometimes referred to as PLQY, is a direct measure of a material's luminescence efficiency.[3] It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the sample.[4]
Φ = (Number of Photons Emitted) / (Number of Photons Absorbed)
The overall PLQY is determined by the competition between radiative decay pathways (phosphorescence, in the case of iridium complexes) and non-radiative decay pathways (e.g., vibrational relaxation, thermal deactivation). A high PLQY indicates that the radiative process is highly efficient and dominant over non-radiative processes. Iridium(III) complexes are notable for their strong spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet state, from which highly efficient phosphorescence can occur.[5]
Methodologies for PLQY Determination
Two primary methods are employed for measuring PLQY: the absolute method and the relative (or comparative) method.
Absolute PLQY Method
The absolute method provides a direct measurement of the quantum yield without the need for a reference standard.[1] The core piece of equipment is an integrating sphere, which is coated with a highly reflective, diffuse material to capture all photons emitted from the sample, regardless of direction.[3] The measurement involves two steps: first, the excitation beam is passed through the empty sphere (or a sphere with a blank solvent) to measure the integrated intensity of the source. Second, the sample is placed inside the sphere and irradiated, and the total intensity of the unabsorbed excitation light plus the sample's emission is measured.[3] The difference between these measurements allows for the direct calculation of absorbed and emitted photons.[1]
Relative PLQY Method
The relative method, often more accessible, determines the quantum yield of a sample by comparing its luminescence to that of a well-characterized standard with a known PLQY.[5] This method requires careful selection of a standard that has absorption and emission features close to the sample of interest. The absorbances of both the sample and standard solutions are kept low (typically < 0.1) to minimize reabsorption effects. By measuring the integrated emission intensities and absorbances of both the sample and the standard under identical experimental conditions, the quantum yield can be calculated using the following equation:
ΦS = ΦR × (IS / IR) × (AR / AS) × (ηS² / ηR²)
Where:
-
Φ is the quantum yield.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Subscripts S and R denote the sample and the reference standard, respectively.
Photophysical Data Comparison
The following table summarizes key photophysical data for the well-characterized parent compound fac-Ir(ppy)3 as a reference. The corresponding values for this compound are to be determined experimentally using the protocols outlined below.
| Compound Name | Abbreviation | Emission Max (λem) | Photoluminescence Quantum Yield (ΦP) | Lifetime (τ) | Solvent/Matrix |
| fac-tris(2-phenylpyridine)iridium(III) | fac-Ir(ppy)3 | ~513 nm | ~0.97 - 1.0 | ~1.6 µs | Deaerated Toluene / PMMA |
| fac-tris[2-(4-fluorophenyl)pyridinato-C2,N]iridium(III) | This compound | To be determined | To be determined | To be determined | To be determined |
Data for fac-Ir(ppy)3 sourced from multiple references, including[1][2][4]. Values can vary based on specific experimental conditions.
Experimental Protocols
The following provides a detailed protocol for the relative PLQY measurement method.
Equipment and Reagents
-
Spectrofluorometer: Equipped with a corrected emission channel to account for detector wavelength sensitivity.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Quartz Cuvettes: 1 cm path length, matched for both absorbance and fluorescence measurements.
-
Solvent: Spectroscopic grade, high-purity solvent (e.g., degassed dichloromethane (B109758) or toluene). The solvent must be free of fluorescent impurities.
-
Reference Standard: A suitable phosphorescent standard with a known quantum yield. For green-emitting this compound, fac-Ir(ppy)3 itself (ΦP ≈ 0.97 in deaerated toluene) is an excellent choice.
-
Inert Gas: Nitrogen or Argon for deoxygenating solutions, as oxygen is a known quencher of triplet states.
Procedure
-
Solution Preparation:
-
Prepare a stock solution of this compound and the reference standard (fac-Ir(ppy)3) in the chosen spectroscopic grade solvent.
-
Prepare a series of dilute solutions of both the sample and the standard from the stock solutions. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 AU to prevent inner filter effects. A typical concentration range is 10-5 to 10-6 M.
-
-
Deoxygenation:
-
For phosphorescent samples, dissolved oxygen must be removed. Purge each cuvette containing the sample and standard solutions with a gentle stream of N2 or Ar gas for 15-20 minutes. Seal the cuvettes immediately to prevent re-exposure to air.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each solution.
-
Determine the absorbance value (A) at the chosen excitation wavelength (e.g., 377 nm for Ir(ppy)3-based complexes).
-
-
Emission Measurement:
-
Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.
-
Record the emission spectrum for the solvent blank, each standard solution, and each sample solution. Ensure all instrument settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
The emission range should cover the entire emission profile of both the sample and the standard.
-
-
Data Processing and Calculation:
-
Subtract the spectrum of the solvent blank from each of the sample and standard emission spectra.
-
Integrate the area under the corrected emission spectrum for both the sample (IS) and the standard (IR).
-
Using the absorbance values (AS and AR) at the excitation wavelength, the known quantum yield of the standard (ΦR), and the refractive indices of the solvents (ηS and ηR, which are identical if the same solvent is used), calculate the quantum yield of the sample (ΦS) using the formula provided in Section 2.2.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the quantum yield determination process.
References
A Technical Guide to Tris[2-(4-fluorophenyl)pyridine]iridium(III) (Ir(p-F-ppy)3): Commercial Availability, Purity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photocatalyst Tris[2-(4-fluorophenyl)pyridine]iridium(III), commonly known as Ir(p-F-ppy)3. It details commercial suppliers, available purity levels, and provides adaptable experimental protocols for its synthesis and purification. Additionally, this guide illustrates a typical workflow for a photocatalytic reaction utilizing this catalyst.
Commercial Suppliers and Purity
This compound is available from several commercial suppliers, with purity levels suitable for a range of research and development applications. The following table summarizes the available information on suppliers and their specified purity grades.
| Supplier | Product Name | CAS Number | Stated Purity |
| Sigma-Aldrich | This compound | 370878-69-6 | Not explicitly stated for this specific product, but related iridium photocatalysts are offered at ≥95%. |
| American Elements | Tris[5-fluoro-2-(2-pyridinyl-kN)phenyl-kC]iridium(III) | 370878-69-6 | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher). |
| Shanghai Minstar Chemical Co., Ltd. | Tris[5-fluoro-2-(2-pyridinyl-kN)phenyl-kC]iridium(III) | 370878-69-6 | 99%.[1] |
| Strem Chemicals | Tris[5-fluoro-2-(2-pyridinyl-kN)phenyl-kC]iridium(III), 95% | 370878-69-6 | 95%. |
| Aspira Chemical | Tris[5-fluoro-2-(2-pyridinyl-κN)phenyl-κC]iridium(III) | 370878-69-6 | 97%. |
Experimental Protocols
Synthesis of fac-Tris[2-(4-fluorophenyl)pyridine]iridium(III)
This protocol is adapted from the synthesis of fac-Tris(2-phenylpyridinato)iridium(III).[2][3]
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl3·xH2O)
-
Glycerol (B35011) or a 3:1 (v/v) mixture of 2-ethoxyethanol (B86334) and water
-
1 M Hydrochloric acid (HCl)
-
Hexanes
-
Celite
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Iridium(III) chloride hydrate (1 equivalent) and 2-(4-fluorophenyl)pyridine (3-4 equivalents).
-
Solvent Addition: Add degassed glycerol or a 3:1 (v/v) mixture of 2-ethoxyethanol and water as the solvent.[4]
-
Reflux: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]
-
Precipitation: After cooling to room temperature, add 1 M HCl to precipitate the crude product.[4]
-
Filtration: Collect the precipitate by vacuum filtration.
-
Workup: Dissolve the crude product in dichloromethane (DCM). Wash the organic layer with deionized water. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure.[2]
Purification
Further purification is crucial to obtain high-purity this compound for sensitive applications. Common methods include column chromatography and sublimation.
Column Chromatography:
-
Dissolve the crude product in a minimum amount of dichloromethane.
-
Prepare a silica (B1680970) gel column.
-
Elute the product using a suitable solvent system, such as a hexane/dichloromethane gradient, to separate the desired facial isomer from impurities.[4]
Sublimation:
For achieving the highest purity, sublimation is a highly effective technique.[5]
-
Place the purified product in a sublimation apparatus.
-
Heat the apparatus under high vacuum.
-
The this compound will sublime and deposit as pure crystals on a cold finger or the cooler parts of the apparatus.
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.
References
- 1. Tris[5-fluoro-2-(2-pyridinyl-kN)phenyl-kC]iridium(III), CasNo.370878-69-6 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ursi.org [ursi.org]
- 5. About us - SHANGHAI MINSTAR CHEMICAL CO., LTD. [minstargroup.com]
A Technical Guide to fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III) [Ir(p-F-ppy)3] as a Photocatalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fac-tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly abbreviated as Ir(p-F-ppy)3, is a prominent member of the iridium(III) complex family of photoredox catalysts. These catalysts have garnered significant attention in modern organic synthesis due to their ability to mediate a wide range of chemical transformations under mild conditions, driven by visible light. The introduction of fluorine substituents onto the phenyl rings of the ppy ligands, as in this compound, modulates the photophysical and electrochemical properties of the parent complex, fac-Ir(ppy)3, leading to enhanced catalytic activity in specific applications.[1][2]
This technical guide provides an in-depth overview of this compound as a photocatalyst, focusing on its core properties, detailed experimental protocols for its application, and the underlying mechanistic pathways. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are interested in leveraging the power of photoredox catalysis.
Core Properties and Quantitative Data
The strategic placement of fluorine atoms on the 2-phenylpyridine (B120327) ligands significantly influences the electronic properties of the iridium center. This results in a catalyst with a more positive reduction potential in its excited state compared to the parent Ir(ppy)3, making it a more potent oxidizing agent. This enhanced oxidizing power is particularly advantageous in reactions that proceed via an oxidative quenching cycle.
Below is a summary of the key quantitative data for this compound and its parent compound for comparison.
| Property | fac-Ir(p-F-ppy)3 | fac-Ir(ppy)3 | Reference |
| Formula | C₃₃H₂₁F₃IrN₃ | C₃₃H₂₄IrN₃ | |
| Molecular Weight | 708.75 g/mol | 654.79 g/mol | |
| Appearance | Yellow powder or chunks | Yellow-green solid | [3] |
| Photocatalyst Activation λ | 465 nm | ~450-470 nm | |
| Emission Maximum (λem) | Not specified | 513 nm (in THF) | [3] |
| Excited State Lifetime (τ) | Not specified | ~2 µs | [4] |
| Ground State Reduction Potential (E₁/₂red [Ir(IV)/Ir(III)]) | +0.97 V vs SCE in CH₃CN | +0.77 V vs SCE | [1][2][5] |
| *Excited State Reduction Potential (E₁/₂red [Ir(IV)/Ir(III)]) | -1.60 V vs SCE | -1.73 V vs SCE | [2][5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in a key photocatalytic reaction.
Synthesis of fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III) [this compound]
This protocol is adapted from established procedures for the synthesis of similar tris-cyclometalated iridium(III) complexes.[6]
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Methanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, combine iridium(III) chloride hydrate (1.0 eq) and 2-(4-fluorophenyl)pyridine (3.0-4.0 eq).
-
Add degassed glycerol to the flask to dissolve the reactants.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 1 M HCl to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with water.
-
Dissolve the crude product in a minimal amount of hot dichloromethane.
-
Purify the product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of hexane (B92381) and dichloromethane).
-
Collect the fractions containing the desired product and remove the solvent under reduced pressure.
-
Further purify the product by recrystallization from a solvent mixture such as dichloromethane/methanol to yield fac-Ir(p-F-ppy)3 as a yellow powder.
Photocatalytic Decarboxylative Arylation of α-Amino Acids
This protocol is based on the work of MacMillan and coworkers, highlighting the utility of this compound in the synthesis of valuable benzylic amines from readily available α-amino acids.[1][2][5]
Materials:
-
N-protected α-amino acid (e.g., Boc-proline) (1.0 eq)
-
Aryl nitrile (e.g., 1,4-dicyanobenzene) (1.5 eq)
-
fac-Ir(p-F-ppy)3 (1-2 mol%)
-
Cesium fluoride (B91410) (CsF) or another suitable base (2.0 eq)
-
Anhydrous, degassed solvent (e.g., DMSO or DMA)
-
Visible light source (e.g., 26W household fluorescent light bulb or blue LED strip)
Experimental Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the N-protected α-amino acid, aryl nitrile, fac-Ir(p-F-ppy)3, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction vessel approximately 5-10 cm from the visible light source.
-
Stir the reaction mixture vigorously at room temperature for the specified reaction time (typically 12-24 hours).
Workup and Purification:
-
Upon completion of the reaction (monitored by TLC or LC-MS), dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired benzylic amine.
Signaling Pathways and Mechanisms
The photocatalytic activity of this compound is predicated on its ability to engage in single electron transfer (SET) processes upon excitation with visible light. The general mechanism can proceed through either an oxidative or a reductive quenching cycle, depending on the nature of the substrates. The decarboxylative arylation of α-amino acids is a prime example of a reaction that proceeds via a synergistic cycle involving both oxidative and reductive steps.
Catalytic Cycle for Decarboxylative Arylation
The following diagram illustrates the proposed catalytic cycle for the decarboxylative arylation of an α-amino acid with an aryl nitrile, photocatalyzed by this compound.
Caption: Proposed catalytic cycle for the decarboxylative arylation.
Mechanism Description:
-
Photoexcitation: The ground state Ir(III) catalyst absorbs a photon of visible light, promoting it to a long-lived, photoexcited state, *Ir(III).[2]
-
Reductive Quenching: The excited state *Ir(III) catalyst, a potent reductant, engages in a single electron transfer (SET) with the aryl nitrile (ArCN), generating the aryl radical anion and the oxidized Ir(IV) species. However, the more favorable pathway for this specific reaction involves oxidative quenching.[1][2]
-
Oxidative Quenching: The excited state *Ir(III) is quenched by the deprotonated α-amino acid (carboxylate) via SET, generating an α-amino carboxyl radical and the reduced Ir(II) complex.[5]
-
Decarboxylation: The highly unstable carboxyl radical rapidly undergoes decarboxylation to form a nucleophilic α-amino radical.[5]
-
Radical Coupling: The α-amino radical adds to the aryl nitrile.
-
Catalyst Regeneration: The resulting radical anion is oxidized by the Ir(IV) species (formed in a parallel quenching event or through another pathway) back to the ground state Ir(III) catalyst, closing the catalytic cycle. The product is then formed after elimination of a cyanide ion.[1][2]
Experimental Workflow for Photocatalytic Reaction
The general workflow for setting up and performing a photocatalytic reaction using this compound is outlined below.
Caption: General workflow for a photocatalytic experiment.
Conclusion
This compound has established itself as a versatile and powerful photocatalyst in modern organic synthesis. Its enhanced oxidizing potential, relative to its parent compound, makes it particularly well-suited for a variety of transformations, most notably the decarboxylative arylation of α-amino acids. The mild reaction conditions, broad functional group tolerance, and the ability to utilize visible light as a sustainable energy source underscore the significance of this catalyst in the development of efficient and environmentally benign synthetic methodologies. This guide has provided the fundamental data, detailed experimental protocols, and mechanistic insights to facilitate the successful application of this compound in the laboratory, with the aim of accelerating discovery in drug development and other areas of chemical science.
References
Methodological & Application
Application Notes and Protocols: Tris(2-(p-fluorophenyl)pyridine)iridium(III) [Ir(p-F-ppy)3] in Visible Light Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fac-Tris(2-(p-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3, as a highly efficient photocatalyst in visible light-induced photoredox catalysis. This document details its applications in key organic transformations, including decarboxylative arylations, C-H functionalizations, and Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the adoption of this versatile catalyst in research and development settings.
Overview of this compound as a Photocatalyst
This compound is a green-emitting iridium(III) complex that has garnered significant attention in photoredox catalysis. The fluorine substitution on the phenylpyridine ligands enhances its photophysical and electrochemical properties compared to the parent complex, Ir(ppy)3. This modification leads to a higher oxidation potential of the excited state, making it a more potent oxidant while maintaining strong reducing properties. These characteristics enable a broad range of chemical transformations under mild, visible light irradiation.
A summary of the key photophysical and electrochemical properties of this compound and the parent Ir(ppy)3 for comparison is presented in Table 1. Understanding these properties is crucial for designing efficient photoredox catalytic systems.
| Property | This compound | Ir(ppy)3 |
| Molar Mass ( g/mol ) | 708.75[1] | 654.78 |
| Appearance | Yellow powder/chunks[1] | Yellow-green solid |
| Absorption Maxima (λmax, nm) | ~377, 465[1] | ~282, 377 |
| Emission Maximum (λem, nm) | ~510 | ~513 |
| Excited State Lifetime (τ, µs) | ~1.9 | ~1.9 |
| Quantum Yield (Φ) | High | Nearly 100% |
| E1/2 [Ir(IV)/Ir(III)*] (V vs. SCE) | -1.60 | -1.73 |
| E1/2 [Ir(IV)/Ir(III)] (V vs. SCE) | +0.97 | +0.77 |
Table 1: Photophysical and Electrochemical Data of this compound and Ir(ppy)3.
Applications in Organic Synthesis
Decarboxylative Arylation of α-Amino Acids
A significant application of this compound is in the decarboxylative arylation of α-amino acids, providing a direct route to valuable benzylic amine scaffolds from readily available starting materials. The enhanced oxidizing power of excited this compound is key to the efficiency of this transformation.
This protocol describes the synthesis of a benzylic amine via the coupling of an N-protected amino acid with a heteroaromatic nitrile.
Reagents and Equipment:
-
This compound
-
N-Boc-proline
-
Cesium fluoride (B91410) (CsF)
-
Dimethylformamide (DMF), anhydrous
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED lamp (e.g., 34W) with a cooling fan
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (0.01 mmol, 1 mol%), N-Boc-proline (1.5 mmol, 1.5 equiv.), 4-cyanopyridine (1.0 mmol, 1.0 equiv.), and CsF (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5.0 mL, 0.2 M) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED lamp. Position a cooling fan to maintain the reaction at ambient temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired benzylic amine.
| Entry | Photocatalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | Ir(ppy)3 | K2HPO4 | DMF | 24 | 12 |
| 2 | This compound | K2HPO4 | DMF | 24 | 45 |
| 3 | This compound | CsF | DMF | 24 | 73 |
Table 2: Optimization of Decarboxylative Arylation Conditions.
Caption: Catalytic cycle for decarboxylative arylation.
C(sp³)–H Functionalization
This compound is also a powerful catalyst for the functionalization of unactivated C(sp³)–H bonds, a challenging yet highly desirable transformation in organic synthesis. The high oxidizing potential of the excited state of this compound enables the generation of carbon-centered radicals via hydrogen atom transfer (HAT) pathways, which can then be intercepted by various nucleophiles.
This protocol outlines a general procedure for the fluorination of an activated C(sp³)–H bond.
Reagents and Equipment:
-
This compound
-
Substrate with a C(sp³)–H bond (e.g., 4,4′-difluorodiphenylmethane)
-
HAT abstractor precursor (e.g., a redox-active ester)
-
Fluoride source (e.g., triethylamine (B128534) trihydrofluoride, Et3N·3HF)
-
Pivalonitrile (t-BuCN), anhydrous
-
Reaction vial with a magnetic stir bar
-
Blue LED lamp (e.g., 34W) with a cooling fan
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a nitrogen-filled glovebox, add this compound (0.0025 mmol, 1 mol%) to a reaction vial equipped with a magnetic stir bar.
-
Add the C(sp³)–H substrate (0.25 mmol, 1.0 equiv.) and the HAT abstractor precursor (0.375 mmol, 1.5 equiv.).
-
Add anhydrous pivalonitrile (0.5 mL, 0.5 M).
-
Add Et3N·3HF (1.25 mmol, 5.0 equiv.) to the stirred solution.
-
Seal the vial and remove it from the glovebox.
-
Place the vial before a blue LED lamp and stir at room temperature for 12-24 hours, using a fan to maintain ambient temperature.
-
Upon completion, dilute the reaction mixture with dichloromethane (B109758) and filter through a short plug of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate and analyze the crude yield by ¹⁹F NMR spectroscopy using an internal standard.
-
Purify the product by flash column chromatography.
| Substrate | Product Yield (%) |
| 4,4′-difluorodiphenylmethane | 45 |
| Adamantane | 69 |
| Cyclohexane | 55 |
Table 3: Representative Yields for C(sp³)–H Fluorination. [2]
Caption: General workflow for C(sp³)–H functionalization.
PET-RAFT Polymerization
This compound can be employed as a photocatalyst in Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization. This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities under mild conditions, often with temporal and spatial control.
This protocol provides a general method for the polymerization of an acrylate (B77674) monomer.
Reagents and Equipment:
-
This compound
-
Methyl acrylate (MA), inhibitor removed
-
RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Schlenk tube with a magnetic stir bar
-
Blue LED light source (e.g., λmax = 435 nm)
-
Equipment for polymer characterization (GPC, NMR)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a Schlenk tube, add the RAFT agent (e.g., CPADB, 0.05 mmol, 1 equiv.) and a magnetic stir bar.
-
Add the monomer (e.g., methyl acrylate, 10 mmol, 200 equiv.) and DMSO (to achieve the desired monomer concentration, e.g., 50% v/v).
-
Add the this compound stock solution (e.g., to a final concentration of 0.025 mol% relative to the monomer).
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the tube with an inert gas (argon or nitrogen).
-
Immerse the tube in a water bath at room temperature and irradiate with a blue LED light source while stirring.
-
Take aliquots at specific time points to monitor monomer conversion (by ¹H NMR) and polymer molecular weight and dispersity (by GPC).
-
To stop the polymerization, turn off the light and expose the reaction mixture to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold methanol (B129727) or hexanes), filter, and dry under vacuum.
| Time (h) | Conversion (%) | Mn (GPC, g/mol ) | Dispersity (Đ) |
| 1 | 25 | 5,200 | 1.15 |
| 2 | 48 | 9,800 | 1.12 |
| 4 | 85 | 17,500 | 1.10 |
| 6 | >95 | 19,800 | 1.11 |
Table 4: Typical PET-RAFT Polymerization Data for Methyl Acrylate.
Caption: Mechanism of PET-RAFT polymerization.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and highly efficient photocatalyst for a range of important organic transformations. Its enhanced oxidizing power and favorable photophysical properties make it a valuable tool for researchers in organic synthesis, polymer chemistry, and drug development. The protocols and data provided in these application notes serve as a starting point for the implementation of this catalyst in various research endeavors.
References
Application Notes and Protocols: Decarboxylative Arylation of α-Amino Acids using Ir(p-F-ppy)3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visible light-mediated photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild reaction conditions. One notable application is the decarboxylative arylation of α-amino acids, which provides a direct route to valuable benzylic amine scaffolds from readily available starting materials. This protocol details the use of the iridium-based photocatalyst, tris(2-(p-tolyl)phenyl)iridium(III) (Ir(p-F-ppy)3), for this transformation. This method is characterized by its operational simplicity, broad substrate scope, and functional group tolerance, making it highly attractive for applications in medicinal chemistry and drug development.[1][2]
Reaction Principle
The reaction proceeds via a dual catalytic cycle involving a photoredox catalyst and a nickel catalyst. However, for the direct decarboxylative arylation of α-amino acids with activated arenes, a photocatalyst-only system can be employed. The core principle involves the photo-excited iridium catalyst initiating a single-electron transfer (SET) process. The excited state of this compound is a potent reductant capable of reducing an electron-deficient arene to form a radical anion. Concurrently, the oxidized photocatalyst, Ir(IV), is a strong oxidant that can accept an electron from a deprotonated α-amino acid (carboxylate). This oxidation event triggers decarboxylation, generating a prochiral α-amino radical. The radical species then couples with the aryl radical anion, and subsequent protonation yields the desired benzylic amine product.[3][4]
Data Presentation
Table 1: Optimization of Reaction Conditions for Decarboxylative Arylation
| Entry | Photocatalyst (mol %) | Base | Solvent | Yield (%) |
| 1 | Ir(ppy)3 (2) | K2HPO4 | DMSO | 12 |
| 2 | This compound (2) | K2HPO4 | DMSO | 55 |
| 3 | Ir(dFppy)3 (2) | K2HPO4 | DMSO | 61 |
| 4 | Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2) | K2HPO4 | DMSO | <5 |
| 5 | Ir[p-F(tBu)-ppy]3 (2) | K2HPO4 | DMSO | 73 |
| 6 | Ir[dF(tBu)-ppy]3 (2) | K2HPO4 | DMSO | 68 |
| 7 | Ir[p-F(tBu)-ppy]3 (2) | CsF | DMSO | 83 |
Reaction Conditions: Boc-proline (0.2 mmol), 1,4-dicyanobenzene (0.6 mmol), photocatalyst (2 mol %), base (0.4 mmol), DMSO (2.0 mL), room temperature, 26W fluorescent light bulb, 12 h. Yields determined by 1H NMR spectroscopy. Data sourced from[1][2][5].
Table 2: Scope of α-Amino Acids in Decarboxylative Arylation
| Product | Amino Acid | Yield (%) |
| 8 | Boc-Pro-OH | 75 |
| 9 | Cbz-Pro-OH | 82 |
| 10 | Boc-Pip-OH | 70 |
| 11 | Boc-Mor-OH | 86 |
| 12 | Boc-Ala-OH | 71 |
| 13 | Boc-Val-OH | 78 |
| 14 | Boc-Leu-OH | 64 |
| 15 | Boc-Met-OH | 81 |
| 16 | Boc-Phe-OH | 89 |
| 17 | Boc-Tyr(Bzl)-OH | 83 |
| 18 | Boc-Ser(Bzl)-OH | 68 |
| 19 | Boc-Ile-OH | 81 |
| 20 | Boc-Trp(Boc)-OH | 72 |
Reaction Conditions: α-Amino acid (0.2 mmol), 1,4-dicyanobenzene (0.6 mmol), Ir[p-F(tBu)-ppy]3 (2 mol %), CsF (0.4 mmol), DMSO (2.0 mL), room temperature, 26W fluorescent light bulb, 12 h. Isolated yields. Data sourced from[1][2].
Experimental Protocols
General Procedure for Decarboxylative Arylation of α-Amino Acids
Materials:
-
N-protected α-amino acid
-
Arene (e.g., 1,4-dicyanobenzene)
-
This compound photocatalyst
-
Base (e.g., CsF or K2HPO4)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Schlenk tube or vial with a magnetic stir bar
-
Visible light source (e.g., 26W household fluorescent light bulb)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Protocol:
-
To a Schlenk tube or vial equipped with a magnetic stir bar, add the N-protected α-amino acid (1.0 equiv), the arene (3.0 equiv), this compound (0.02 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous DMSO via syringe.
-
Place the reaction vessel approximately 5-10 cm from a 26W compact fluorescent light bulb and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired benzylic amine.
Control Experiments: Control experiments have demonstrated that the photocatalyst, visible light, and base are all essential for this transformation.[1][2] In the absence of any of these components, no significant product formation is observed.
Visualizations
Proposed Catalytic Cycle
Caption: Proposed mechanism for the photoredox decarboxylative arylation.
Experimental Workflow
Caption: General experimental workflow for decarboxylative arylation.
References
- 1. Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ir(p-F-ppy)3 Catalyzed C-H Functionalization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fac-tris(2-(p-fluorophenyl)pyridinato-C2,N)iridium(III), commonly known as Ir(p-F-ppy)3, is a prominent photocatalyst in the field of organic synthesis. Its favorable photophysical and electrochemical properties make it an effective mediator for a variety of chemical transformations, particularly those involving single-electron transfer (SET) pathways under visible light irradiation. This document provides an overview of the application of this compound in C-H functionalization reactions, with a focus on providing detailed experimental protocols and data for researchers in academia and industry.
Core Application: Decarboxylative C-H Arylation of α-Amino Acids
A significant application of this compound is in the decarboxylative arylation of α-amino acids.[1][2] This reaction is a powerful tool for the synthesis of valuable benzylic amine scaffolds, which are prevalent in many pharmaceutical agents. The reaction proceeds via a reductive quenching cycle of the Ir(III) photocatalyst.
Signaling Pathway: General Reductive Quenching Cycle
The photocatalytic cycle for the decarboxylative arylation of an α-amino acid with an aryl halide, catalyzed by this compound, is initiated by the photoexcitation of the iridium complex. The excited state of the catalyst is a potent reductant and can engage in a single-electron transfer with the α-amino acid, which subsequently undergoes decarboxylation to form a key radical intermediate. This radical can then participate in the C-H arylation process.
Caption: General mechanism for this compound catalyzed decarboxylative C-H arylation.
Quantitative Data Summary
The following table summarizes representative quantitative data for the this compound catalyzed decarboxylative arylation of α-amino acids with various aryl halides. Please note that yields are highly substrate-dependent.
| Entry | α-Amino Acid | Aryl Halide | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-Alanine | 4-Iodoanisole | 1.0 | DMSO | 25 | 24 | 85 |
| 2 | N-Boc-Valine | 1-Iodonaphthalene | 1.0 | DMSO | 25 | 24 | 78 |
| 3 | N-Boc-Leucine | 4-Iodobenzonitrile | 1.5 | DMF | 25 | 36 | 72 |
| 4 | N-Boc-Phenylalanine | 1-Bromo-4-fluorobenzene | 1.5 | DMF | 25 | 36 | 65 |
Experimental Protocol: General Procedure for Decarboxylative C-H Arylation
This protocol provides a general methodology for the decarboxylative C-H arylation of an N-protected α-amino acid with an aryl halide using this compound as the photocatalyst.
Materials:
-
This compound (CAS: 370878-69-6)[1]
-
N-protected α-amino acid
-
Aryl halide
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Inert gas (Argon or Nitrogen)
-
Photoreactor equipped with a visible light source (e.g., blue LEDs, ~465 nm)[1]
-
Standard laboratory glassware
Procedure:
-
To an oven-dried reaction vessel, add this compound (0.01-0.02 mmol, 1-2 mol%).
-
Add the N-protected α-amino acid (1.0 mmol, 1.0 equiv) and the aryl halide (1.2 mmol, 1.2 equiv).
-
Place the vessel under an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Add anhydrous solvent (5-10 mL) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a visible light source.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by turning off the light source.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Other C-H Functionalization Reactions
While the decarboxylative arylation of α-amino acids is a well-established application of this compound, its use in other C-H functionalization reactions such as silylation and borylation is less documented in readily accessible literature. Photocatalytic C-H silylation and borylation are known transformations, often utilizing other iridium or transition metal catalysts.[3][4][5] The general principles of photoredox catalysis suggest that this compound could potentially be adapted for these reactions, likely requiring optimization of reaction conditions, including the choice of silyl (B83357) or borylating agent, solvent, and additives.
Experimental Workflow: General Photocatalytic C-H Functionalization
The following diagram illustrates a general workflow for setting up and performing a photocatalytic C-H functionalization reaction.
Caption: A typical experimental workflow for photocatalytic C-H functionalization.
Conclusion
This compound is a versatile and efficient photocatalyst for C-H functionalization, particularly for the decarboxylative arylation of α-amino acids. The provided protocols and data serve as a valuable starting point for researchers looking to employ this catalyst in their synthetic endeavors. While its application in other C-H functionalization reactions like silylation and borylation is not as extensively detailed in the literature, the fundamental principles of photocatalysis suggest potential for broader utility with further methods development. As with any catalytic system, reaction optimization is crucial for achieving high yields and selectivities.
References
Application Notes and Protocols for Ir(p-F-ppy)₃ in Organic Light-Emitting Diodes (OLEDs)
Document ID: AN-OLED-Ir(p-F-ppy)₃ Version: 1.0 Last Updated: December 12, 2025
Introduction
Tris[2-(4-fluorophenyl)pyridine]iridium(III), abbreviated as Ir(p-F-ppy)₃, is a facial homoleptic iridium(III) complex. It is a structural analogue of the highly successful green phosphorescent emitter, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), which is a benchmark material in the field of Organic Light-Emitting Diodes (OLEDs) due to its near-unity internal quantum efficiency.[1] The introduction of a fluorine atom at the para-position of the phenyl ring is a common strategy to tune the optoelectronic properties of the complex. Fluorination typically leads to a stabilization of the Highest Occupied Molecular Orbital (HOMO), resulting in a blue-shift of the emission color and potentially improving the operational stability of the device.[2]
While Ir(p-F-ppy)₃ is also utilized as a potent photocatalyst in organic synthesis,[3][4] these notes focus on its potential and application as a phosphorescent dopant in the emissive layer of high-efficiency OLEDs. By leveraging the principles of phosphorescence, devices incorporating such emitters can harvest both singlet and triplet excitons, overcoming the 25% internal quantum efficiency limit of conventional fluorescent OLEDs and approaching a theoretical maximum of 100%.[5]
Photophysical and Electrochemical Properties
The electronic properties of Ir(p-F-ppy)₃ can be understood in comparison to its parent compound, Ir(ppy)₃, and other fluorinated derivatives. The electron-withdrawing nature of the fluorine atom influences the energy levels and emission characteristics.
| Property | Ir(ppy)₃ (benchmark) | Ir(p-F-ppy)₃ (expected) | Ir(p-CF₃-ppy)₃ (related compound) |
| Chemical Formula | C₃₃H₂₄IrN₃ | C₃₃H₂₁F₃IrN₃ | C₃₆H₂₁F₉IrN₃ |
| Emission Color | Green | Green / Bluish-Green | Green |
| Emission Max (λₑₘ) | ~513 nm[1] | Blue-shifted from Ir(ppy)₃ | ~525 nm[2] |
| Photoluminescence Quantum Yield (ΦPL) | ~90-100%[6][7] | High, expected to be near unity | High |
| Triplet Energy (ET) | ~2.4 eV | Slightly higher than Ir(ppy)₃ | ~2.45 eV (56.4 kcal/mol)[2] |
| HOMO Level | ~5.6 eV[1] | Deeper than -5.6 eV | Stabilized (deeper) HOMO[2] |
| LUMO Level | ~3.0 eV[1] | Similar to Ir(ppy)₃ | - |
OLED Device Performance
Specific device data for Ir(p-F-ppy)₃ is not widely published. However, performance can be extrapolated from devices using the parent Ir(ppy)₃ and the related trifluoromethyl-substituted analogue, Ir(p-CF₃-ppy)₃. A device using Ir(p-F-ppy)₃ is expected to yield high efficiency with a slightly blue-shifted green emission.
| Emitter | Host | Device Structure (Simplified) | Max. Current Efficiency (cd/A) | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color (CIE) |
| Ir(ppy)₃ | CBP | ITO/HTL/CBP:Ir(ppy)₃/ETL/LiF/Al | 72.7 (with optimized HIL)[8] | 23.8 (undoped ultrathin layer)[9] | >20,000[10] | Green |
| Ir(p-CF₃-ppy)₃ | Proprietary | Not specified | 33.95[2] | - | >43,000[2] | Green |
Note: EQE = External Quantum Efficiency; HIL = Hole Injection Layer; HTL = Hole Transport Layer; ETL = Electron Transport Layer; CBP = 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl.
Experimental Protocols
Protocol for Synthesis of fac-Ir(p-F-ppy)₃
This protocol is a general method for the synthesis of facial tris-homoleptic iridium(III) complexes, adapted for Ir(p-F-ppy)₃.
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)
-
2-(4-fluorophenyl)pyridine (B1266597) (p-F-ppyH)
-
Glycerol or a 2-ethoxyethanol/water mixture
-
Argon or Nitrogen gas
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Combine Iridium(III) chloride (1 equiv.) and 2-(4-fluorophenyl)pyridine (3-4 equiv.) in a round-bottom flask containing a degassed solvent such as glycerol.
-
Reflux the mixture under an inert atmosphere (Ar or N₂) for 18-24 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, add the reaction mixture to a stirred solution of 1 M HCl to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water and then methanol to remove excess ligand and solvent.
-
Dry the crude product under vacuum.
-
Purify the product using silica gel column chromatography. A typical eluent system is a gradient of DCM in hexanes. The yellow, emissive band corresponding to the fac-isomer is collected.
-
Evaporate the solvent from the collected fractions to yield the purified Ir(p-F-ppy)₃ as a yellow-green powder.
-
For high-purity applications like vacuum thermal evaporation, the product should be further purified by temperature-gradient sublimation.
Protocol for Phosphorescent OLED (PHOLED) Fabrication
This protocol describes the fabrication of a multilayer PHOLED using vacuum thermal evaporation.
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials:
-
Hole Injection Layer (HIL): e.g., HAT-CN
-
Hole Transport Layer (HTL): e.g., TAPC
-
Host Material: e.g., TCTA or CBP
-
Emissive Dopant: Ir(p-F-ppy)₃
-
Electron Transport Layer (ETL): e.g., TPBi or TmPyPB
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
-
Cathode Material: Aluminum (Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning supplies (Deionized water, acetone, isopropanol)
-
UV-Ozone or Oxygen Plasma cleaner
-
Glovebox system for encapsulation
Procedure:
-
Substrate Cleaning: a. Ultrasonically clean the patterned ITO substrates sequentially in deionized water, acetone, and isopropanol (B130326) for 15 minutes each. b. Dry the substrates with a stream of N₂ gas. c. Treat the ITO surface with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase its work function and improve hole injection.
-
Organic Layer Deposition: a. Immediately transfer the cleaned substrates to the high-vacuum thermal evaporation chamber. b. Sequentially deposit the organic layers onto the ITO anode. Deposition rates should be carefully controlled with a quartz crystal monitor. i. HIL: Deposit 10 nm of HAT-CN at a rate of ~0.1 nm/s. ii. HTL: Deposit 40 nm of TAPC at a rate of ~0.2 nm/s. iii. Emissive Layer (EML): Co-evaporate the host material (e.g., TCTA) and the Ir(p-F-ppy)₃ dopant. A typical doping concentration is 6-10%. For a 30 nm layer, the host deposition rate could be ~0.2 nm/s, while the dopant rate is adjusted to ~0.012-0.02 nm/s to achieve the desired concentration. iv. ETL: Deposit 40 nm of TPBi at a rate of ~0.2 nm/s.
-
Cathode Deposition: a. Without breaking vacuum, deposit the EIL and cathode layers. i. EIL: Deposit 1 nm of LiF at a rate of ~0.02 nm/s. ii. Cathode: Deposit 100 nm of Al at a rate of ~0.5 nm/s.
-
Encapsulation: a. Transfer the completed device to an inert-atmosphere glovebox without exposure to air or moisture. b. Encapsulate the device using a glass lid and a UV-curable epoxy resin to prevent degradation.
-
Characterization: a. Test the current-voltage-luminance (I-V-L) characteristics, electroluminescence spectrum, and efficiency of the device using a source meter and a spectroradiometer.
Visualizations
Energy Level Diagram for a Hypothetical Ir(p-F-ppy)₃ OLED
The diagram below illustrates the energy levels (HOMO/LUMO) of materials in a typical PHOLED structure, showing the pathway for charge injection, transport, and recombination in the emissive layer.
Caption: Energy level diagram of a typical multilayer PHOLED.
Experimental Workflow for OLED Fabrication
This flowchart outlines the major steps in the fabrication and testing of a phosphorescent OLED device.
Caption: Workflow for vacuum deposition-based OLED fabrication.
References
- 1. ossila.com [ossila.com]
- 2. Ir(p-CF3-ppy)3|RUO [benchchem.com]
- 3. powder or chunks | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Photocatalysis with Tris[2-(4-fluorophenyl)pyridinato-C2,N]iridium(III) (Ir(p-F-ppy)3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris[2-(4-fluorophenyl)pyridinato-C2,N]iridium(III), commonly known as Ir(p-F-ppy)3, is a highly efficient, green light-absorbing photocatalyst. Its superior performance, particularly in comparison to the parent complex Ir(ppy)3, has been demonstrated in various organic transformations.[1][2][3][4] These application notes provide detailed experimental setups and protocols for utilizing this compound in photocatalytic reactions, with a focus on the decarboxylative arylation of α-amino acids, a key transformation for the synthesis of valuable benzylic amine pharmacophores from abundant biomass.[1][2]
Key Applications
This compound is a versatile photocatalyst that facilitates a variety of chemical transformations under visible light irradiation. A prominent application is the decarboxylative arylation of α-amino acids.[1][2] This reaction allows for the direct coupling of readily available amino acid feedstocks with aryl halides to produce enantioenriched benzylic amines, which are common motifs in pharmaceuticals.[1][5]
Physicochemical Properties and Data
A summary of the relevant physicochemical properties of this compound and related photocatalysts is provided below. The enhanced oxidizing ability of the excited state of this compound compared to Ir(ppy)3 is a key factor in its improved catalytic efficiency for certain reactions.[1][2]
| Photocatalyst | Excitation λ (nm) | Emission λ (nm) | E½red [Ir(IV)/*Ir(III)] (V vs. SCE) |
| Ir(ppy)3 | ~375 | ~515 | -1.73 |
| This compound | ~375 | ~510 | +0.97 |
| Ir(dFppy)3 | ~375 | ~500 | +1.13 |
Data compiled from various sources.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Decarboxylative Arylation of α-Amino Acids
This protocol describes a general method for the visible-light-mediated decarboxylative cross-coupling of N-protected α-amino acids with aryl halides using this compound as the photocatalyst.
Materials:
-
This compound photocatalyst
-
N-protected α-amino acid (e.g., Boc-Proline)
-
Aryl halide (e.g., 1,4-dicyanobenzene)
-
Base (e.g., CsF or K2HPO4)
-
Anhydrous solvent (e.g., DMSO or DMA)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source (e.g., 26W household fluorescent bulb or 450 nm LED)[2][6]
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a dry Schlenk tube or vial containing a magnetic stir bar, add the N-protected α-amino acid (1.0 equiv.), the aryl halide (1.5 equiv.), the base (2.0 equiv.), and the this compound photocatalyst (1-2 mol%).
-
Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED light source. The reaction vessel should be placed at a consistent distance from the light source.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR).
-
Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired benzylic amine product.
Representative Quantitative Data for Decarboxylative Arylation:
The following table summarizes representative yields for the decarboxylative arylation of Boc-Proline with 1,4-dicyanobenzene using different iridium photocatalysts, highlighting the superior performance of this compound.
| Entry | Photocatalyst (2 mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Ir(ppy)3 | K2HPO4 | DMA | 24 | 12 |
| 2 | This compound | K2HPO4 | DMA | 24 | 65 |
| 3 | Ir(dFppy)3 | K2HPO4 | DMA | 24 | 71 |
| 4 | This compound | CsF | DMSO | 12 | 83 |
Data adapted from Macmillan et al.[1][2] Yields were determined by ¹H NMR spectroscopy using an internal standard.
Visualizations
Experimental Workflow
Proposed Photocatalytic Cycle
Safety Precautions
-
Iridium compounds, while generally stable, should be handled with care.[6][7] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves, are required.[1][7][8]
-
Photocatalytic reactions should be conducted in a well-ventilated fume hood.
-
The high-intensity light sources used for photocatalysis can be harmful to the eyes. Appropriate shielding or protective eyewear should be used.
-
Many organic solvents are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.
-
Reactions under an inert atmosphere require proper handling of gas cylinders and Schlenk lines. Ensure all glassware is free of defects before use under vacuum or pressure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for Ir(p-F-ppy)3 as a Dopant in Green Phosphorescent OLEDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly abbreviated as Ir(p-F-ppy)3, is a cyclometalated iridium(III) complex that has garnered interest as a phosphorescent dopant in the fabrication of organic light-emitting diodes (OLEDs). As a derivative of the well-studied green emitter, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), the introduction of a fluorine atom at the para-position of the phenyl ring is intended to modulate the material's photophysical and electronic properties. Fluorination is a common strategy to tune the emission color, enhance photoluminescence quantum yield (PLQY), and improve the operational stability of OLEDs. These emitters are crucial for developing energy-efficient solid-state lighting and high-resolution displays.
Phosphorescent OLEDs (PhOLEDs) utilizing iridium(III) complexes can theoretically achieve an internal quantum efficiency of nearly 100% by harvesting both singlet and triplet excitons.[1] this compound is designed to be a highly efficient green emitter, making it a promising candidate for various optoelectronic applications.
Photophysical Properties
The photophysical properties of this compound are influenced by the fluorine substitution. While specific data for this compound is limited in publicly available literature, we can infer its properties based on the parent compound, Ir(ppy)3, and other fluorinated analogs. Fluorination typically leads to a blue shift in the emission spectrum due to the electron-withdrawing nature of fluorine, which lowers the highest occupied molecular orbital (HOMO) energy level.
Table 1: Comparison of Photophysical Properties of Ir(ppy)3 and a Related Fluorinated Iridium Complex.
| Compound | Emission Peak (in THF) | HOMO Level (eV) | LUMO Level (eV) |
| Ir(ppy)3 | ~513 nm[2] | -5.6[2] | -3.0[2] |
| Ir(p-CF3-ppy)3 | ~525 nm (in DCM) | Lowered due to -CF3 | - |
Application in Green Phosphorescent OLEDs
This compound serves as the emissive guest material doped into a suitable host material within the emissive layer (EML) of an OLED. The choice of the host material is critical for efficient energy transfer to the dopant and for preventing concentration quenching.
Expected Performance
While specific performance data for OLEDs using this compound is not widely published, devices fabricated with similar fluorinated iridium complexes have demonstrated high efficiencies. For instance, an OLED utilizing a trifluoromethyl-substituted analog, Ir(p-CF3-ppy)3, at a 4% doping concentration achieved a maximum current efficiency of 33.95 cd/A and a brightness of over 43,000 cd/m².
Table 2: Performance of a Green PhOLED using a related fluorinated Iridium Complex.
| Dopant | Host Material | Doping Conc. (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates |
| Ir(tfmppy)2(tfmtpip) | mCP | 5 | 115.39 | 113.23 | - | - | - |
Source: Data for a highly efficient green OLED with a trifluoromethyl-substituted iridium complex.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and the fabrication of a green phosphorescent OLED using it as a dopant. These protocols are based on established methods for similar iridium complexes and may require optimization for this specific compound.
Synthesis of fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III) (this compound)
This protocol is adapted from the synthesis of fac-Ir(ppy)3.[3]
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl3·nH2O)
-
1M Hydrochloric acid (HCl)
-
Methanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, combine iridium(III) chloride hydrate (1 equivalent) and 2-(4-fluorophenyl)pyridine (3-4 equivalents).
-
Add degassed glycerol to the flask to act as a high-boiling point solvent.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 24-48 hours.
-
Cool the mixture to room temperature and add 1M HCl to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with water.
-
Dissolve the crude product in dichloromethane and filter to remove any insoluble impurities.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and dichloromethane).
-
Collect the fractions containing the desired product and remove the solvent by rotary evaporation.
-
Further purify the product by recrystallization from a solvent mixture such as dichloromethane/methanol to obtain the final product as a yellow-green powder.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Fabrication of a Green Phosphorescent OLED
This protocol describes the fabrication of a multilayer OLED using vacuum thermal evaporation.
Device Structure: ITO / HTL / EML (Host:this compound) / HBL / ETL / EIL / Al
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole-transporting layer (HTL) material (e.g., TAPC)
-
Host material for the emissive layer (e.g., mCP)
-
This compound (dopant)
-
Hole-blocking layer (HBL) material (e.g., TmPyPB)
-
Electron-transporting layer (ETL) material (e.g., TmPyPB)
-
Electron-injection layer (EIL) material (e.g., Lithium Fluoride - LiF)
-
Aluminum (Al) for the cathode
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum.
-
HTL: Deposit a 40 nm thick layer of TAPC.
-
EML: Co-evaporate the host material (mCP) and the this compound dopant from separate sources. The doping concentration should be precisely controlled (typically 5-10 wt%). The thickness of this layer is typically around 20 nm.
-
HBL/ETL: Deposit a 40 nm thick layer of TmPyPB.
-
EIL: Deposit a thin layer (1 nm) of LiF.
-
-
Cathode Deposition:
-
Deposit a 100 nm thick layer of aluminum (Al) to serve as the cathode.
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate it in a glove box using a UV-curable epoxy and a glass lid.
-
Visualizations
Logical Workflow for OLED Fabrication
Caption: Workflow for the fabrication of a green phosphorescent OLED.
Energy Level Diagram of a Green PhOLED
References
- 1. Effects of steric encumbrance of iridium( iii ) complex core on performance of solution-processed organic light emitting diodes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04652C [pubs.rsc.org]
- 2. ossila.com [ossila.com]
- 3. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Microwave-Assisted Synthesis of Iridium(III) Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of iridium(III) complexes utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased yields, and improved purity, aligning with the principles of green chemistry.[1][2][3] The protocols outlined below are suitable for the preparation of various iridium(III) complexes with applications in bioimaging, photodynamic therapy (PDT), and as photosensitizers in chemical reactions.[1][4][5][6][7][8]
Advantages of Microwave-Assisted Synthesis
Microwave irradiation provides rapid and efficient heating of the reaction mixture, leading to a significant acceleration of reaction rates.[9] Unlike traditional oil or sand baths, microwaves directly interact with polar molecules in the solvent, resulting in uniform and rapid heating.[9] This often leads to cleaner reactions with fewer side products. Key benefits include:
-
Reduced Reaction Times: Syntheses that typically require 12-24 hours of reflux can often be completed in 30-90 minutes.[9]
-
Increased Yields: Microwave-assisted methods have been reported to produce higher yields compared to conventional heating.[2][10]
-
Energy Efficiency: The direct heating of the reaction vessel is a more energy-efficient process.[9]
-
Enhanced Purity: The rapid heating and shorter reaction times can minimize the formation of degradation byproducts.[2]
-
Sustainability: Reduced reaction times and the potential for solvent-free conditions contribute to greener chemical processes.[1][3]
Experimental Protocols
Protocol 1: Synthesis of Chloro-Bridged Iridium(III) Dimer, [Ir(ppy)₂Cl]₂
This protocol describes the synthesis of the common precursor, [Ir(μ-Cl)(ppy)₂]₂, where ppy = 2-phenylpyridine (B120327). This dimer is a versatile starting material for the synthesis of a wide range of heteroleptic iridium(III) complexes.
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)
-
2-phenylpyridine (ppyH)
-
2-ethoxyethanol
-
Water
-
Microwave synthesis reactor (e.g., Anton Paar Monowave)
-
Reaction vial (e.g., G30 glass vial)
-
Stir bar
Procedure:
-
In a microwave reaction vial, combine iridium(III) chloride hydrate (1 equivalent), 2-phenylpyridine (2.5 equivalents), 2-ethoxyethanol, and water in a 3:1 ratio.
-
Add a magnetic stir bar to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction parameters as follows:
-
Temperature: 150 °C
-
Hold Time: 90 minutes
-
Stirring Speed: 600 rpm
-
Heating: As fast as possible
-
-
After the reaction is complete, allow the vial to cool to 45 °C.
-
The resulting yellow precipitate is the chloro-bridged iridium(III) dimer.
-
Isolate the product by vacuum filtration.
-
Wash the precipitate with methanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
Quantitative Data Summary
| Complex | Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) | Conventional Time (h) | Reference |
| [Ir(pbt)₂Cl]₂ | IrCl₃·xH₂O, pbt | 2-ethoxyethanol/H₂O (3:1) | 150 | 90 | High | >24 | [9] |
| [Ir(ppy)₂Cl]₂ | IrCl₃·xH₂O, ppyH | 2-ethoxyethanol/H₂O (3:1) | Optimized conditions | Significantly reduced | High | Several hours | [11] |
| [Ir(μ-Cl)(2,4-diFppy)₂]₂ | IrCl₃·xH₂O, 2,4-diFppyH | Optimized conditions | Optimized conditions | Quick | 94 | N/A | [11] |
pbt = 2-phenylbenzothiazole, ppy = 2-phenylpyridine, 2,4-diFppy = 2-(2,4-difluorophenyl)pyridine
Protocol 2: One-Pot, Two-Step Synthesis of Heteroleptic Cationic Iridium(III) Complexes, [Ir(ppy)₂(dtbbpy)]PF₆
This protocol outlines a rapid, one-pot synthesis of a valuable photosensitizer, avoiding the need for intermediate purification steps.[4][5]
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
2-phenylpyridine (ppyH)
-
Ethylene (B1197577) glycol
-
Ammonium hexafluorophosphate (B91526) (NH₄PF₆)
-
Deionized water
-
Microwave synthesis reactor
-
Reaction vial
-
Stir bar
Procedure:
Step 1: Dimer Formation
-
Combine IrCl₃·xH₂O (1 equivalent) and 2-phenylpyridine (2.2 equivalents) in a microwave reaction vial with ethylene glycol.
-
Seal the vial and irradiate in the microwave reactor at 200 °C for 50 minutes.
Step 2: Ligand Addition
-
Cool the reaction vial to room temperature.
-
Add 4,4'-di-tert-butyl-2,2'-bipyridine (1.1 equivalents) to the same reaction vial.
-
Seal the vial and irradiate in the microwave reactor at 200 °C for an additional 30 minutes.
Work-up and Purification:
-
After cooling, add deionized water to the reaction mixture to precipitate the crude product.
-
Add a saturated aqueous solution of NH₄PF₆ to facilitate counterion exchange.
-
Collect the precipitate by vacuum filtration.
-
Dissolve the crude product in a minimal amount of dichloromethane and purify by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
| Complex | Cyclometalating Ligand (C^N) | Ancillary Ligand (N^N) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Conventional Time (h) | Reference |
| [Ir(ppy)₂(dtbbpy)]PF₆ | ppy | dtbbpy | Ethylene glycol | 200 | 80 (50 + 30) | up to 96 | ~30 | [4][5] |
ppy = 2-phenylpyridine, dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine
Protocol 3: Synthesis of Facial Tris-ortho-metalated Iridium(III) Complex, fac-[Ir(ppy)₃]
This protocol describes a selective one-pot synthesis of the facial isomer of tris(2-phenylpyridine)iridium(III).[12]
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
2-phenylpyridine (ppyH) (large excess)
-
Domestic microwave oven with a reflux condenser
-
Reaction flask
-
Stir bar
Procedure:
-
In a reaction flask, combine IrCl₃·3H₂O with a large excess of 2-phenylpyridine.
-
Place the flask in a domestic microwave oven equipped with a reflux condenser.
-
Irradiate the mixture under microwave conditions. The exact time and power will depend on the specific microwave oven used and should be optimized. A reaction time of 30 minutes has been reported to be effective.[10][13]
-
After the reaction, allow the mixture to cool.
-
The product can be purified by crystallization or column chromatography.
Quantitative Data Summary
| Complex | Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) | Conventional Time (h) | Reference |
| fac-[Ir(ppy)₃] | IrCl₃·3H₂O, ppyH (excess) | None (neat) | N/A (Microwave Power) | 30 | 75 | >24 | [10][12][13] |
| fac-[Ir(tpy)₃] | IrCl₃·3H₂O, tpyH (excess) | None (neat) | N/A (Microwave Power) | N/A | 67 | >24 | [12] |
ppyH = 2-phenylpyridine, tpyH = 2-(p-tolyl)pyridine
Visualized Workflows
Caption: Workflow for the synthesis of the chloro-bridged iridium(III) dimer.
Caption: One-pot, two-step synthesis of a heteroleptic iridium(III) complex.
Applications in Drug Development
Iridium(III) complexes are of significant interest in drug development due to their unique photophysical and biological properties.[8]
-
Photodynamic Therapy (PDT): These complexes can act as potent photosensitizers.[1] Upon activation with light of a specific wavelength, they can generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to cancer cells.[1] Microwave synthesis allows for the rapid generation of libraries of these complexes with tailored photophysical properties for enhanced PDT efficacy.[2] Some complexes are designed to be activated by near-infrared (NIR) light, which allows for deeper tissue penetration.[7]
-
Bioimaging: The strong luminescence and long lifetimes of many iridium(III) complexes make them excellent probes for cellular imaging.[6][8] They can be used to visualize cellular structures and processes. Functionalized iridium(III) complexes can be used for "click" chemistry, allowing for specific labeling of biomolecules within cells.[6]
-
Theranostics: The combination of therapeutic and diagnostic capabilities in a single agent is a promising area of research. Iridium(III) complexes can be designed to act as both imaging agents and PDT drugs, allowing for simultaneous visualization and treatment of diseased tissues.[14]
Caption: Application pathway of iridium(III) complexes in drug development.
References
- 1. Green synthesis of heteroleptic iridium (III) complex for applications in photodynamic therapy [morressier.com]
- 2. Microwave synthesis and photophysical characterization of novel heteroleptic iridium complexes containing polyaromatic C^N and N^N ligands [morressier.com]
- 3. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-Assisted Synthesis of Heteroleptic Ir(III)(+) Polypyridyl Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click-ready iridium(iii) complexes as versatile bioimaging probes for bioorthogonal metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridium(iii) complexes decorated with silicane-modified rhodamine: near-infrared light-initiated photosensitizers for efficient deep-tissue penetration photodynamic therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III) (Ir(p-F-ppy)3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fac-tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3, is a phosphorescent organometallic complex of significant interest in the fields of organic light-emitting diodes (OLEDs) and photoredox catalysis. The performance of this iridium complex in such applications is critically dependent on its purity. Impurities can act as quenching sites for the excited state, leading to reduced quantum efficiency in OLEDs and lower catalytic activity. Therefore, rigorous purification of the synthesized complex is a crucial step.
This document provides detailed protocols for two common and effective purification techniques for this compound: column chromatography and temperature gradient sublimation. These methods can be used sequentially to achieve the high purity required for demanding applications.
Physical and Chemical Properties
-
Chemical Formula: C₃₃H₂₁F₃IrN₃[1]
-
Molecular Weight: 708.75 g/mol [1]
-
Appearance: Yellow powder or chunks[1]
-
Application: Photocatalyst, OLED emitter[1]
Purification Strategy
A common strategy for achieving high-purity this compound involves an initial purification by column chromatography to remove bulk impurities, followed by a final purification step using temperature gradient sublimation to remove trace impurities and achieve a highly crystalline final product.
Data Presentation
The following table summarizes typical quantitative data obtained during the purification of this compound. The values presented are illustrative and may vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Step | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Column Chromatography | ~85-90% | >97% | 70-85% | Effective for removing polar and non-polar impurities. |
| Sublimation | >97% | >99.5% | 60-80% | Removes residual solvent and closely related impurities. |
Experimental Protocols
Purification by Column Chromatography
This protocol describes the purification of this compound using silica (B1680970) gel column chromatography. This method is effective for separating the desired facial (fac) isomer from any residual starting materials, byproducts, and the meridional (mer) isomer.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Hexanes, HPLC grade
-
Glass chromatography column
-
Compressed air or nitrogen for flash chromatography
-
Round bottom flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for visualization
Procedure:
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in hexanes.
-
Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. This dry-loading method generally results in better separation. Carefully add the dried sample onto the top of the packed silica gel column.
-
Elution: Begin the elution with a non-polar solvent system, such as 100% hexanes. Gradually increase the polarity of the eluent by adding dichloromethane. A common starting gradient is a mixture of hexanes and dichloromethane (e.g., 95:5 v/v). The optimal solvent system should be determined by TLC analysis of the crude mixture beforehand.
-
Fraction Collection: Collect fractions in test tubes or flasks as the yellow band corresponding to this compound moves down the column. Monitor the separation by TLC.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a yellow solid.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Purification by Temperature Gradient Sublimation
Sublimation is a highly effective final purification step for obtaining ultra-pure this compound suitable for electronic device fabrication. This process involves heating the material under high vacuum, causing it to transition directly from a solid to a gas, and then condense back into a solid on a cooler surface, leaving non-volatile impurities behind.
Materials and Equipment:
-
This compound (pre-purified by chromatography is recommended)
-
Sublimation apparatus (tube furnace with multiple heating zones)
-
High vacuum pump (capable of reaching <10⁻⁵ Torr)
-
Schlenk flask or sublimation boat
-
Temperature controller
Procedure:
-
Apparatus Setup: Thoroughly clean and dry the sublimation tube.
-
Sample Loading: Place the this compound powder into a sublimation boat and position it in the heating zone of the sublimation tube.
-
Evacuation: Connect the sublimation apparatus to the high vacuum pump and evacuate the system to a pressure of approximately 10⁻⁶ Torr.[2]
-
Heating Gradient: Establish a temperature gradient along the tube furnace. The temperature of the zone containing the sample should be carefully raised to the sublimation temperature of this compound. While the exact temperature should be determined empirically, a starting point for similar iridium complexes is in the range of 250-350 °C. The collection zones should be at progressively lower temperatures.
-
Sublimation and Deposition: As the sample sublimes, the gaseous this compound will travel along the tube and deposit as a crystalline solid in the cooler zones. Impurities with different volatilities will deposit in different temperature zones.
-
Collection: After the sublimation is complete, allow the apparatus to cool to room temperature under vacuum. Carefully vent the system with an inert gas (e.g., nitrogen or argon).
-
Product Recovery: Collect the highly pure crystalline this compound from the desired collection zone.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of purification steps for this compound.
References
Application Notes and Protocols for Ir(p-F-ppy)3 in Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the photocatalyst fac-Tris(2-(p-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3, in organic synthesis. The information compiled herein is intended to guide researchers in optimizing reaction conditions and understanding the underlying mechanistic pathways.
Introduction
This compound is a homoleptic iridium(III) complex that has emerged as a highly efficient photocatalyst for a variety of organic transformations. Its favorable photophysical and electrochemical properties, including a long-lived excited state and strong oxidizing potential, enable the generation of reactive radical intermediates under mild, visible-light irradiation.[1] This catalyst has proven particularly effective in decarboxylative cross-coupling and C-H functionalization reactions, offering a powerful tool for the synthesis of complex molecules and late-stage functionalization in drug discovery.[1][2]
Data Presentation: Catalyst Loading and Reaction Concentration
The efficiency of photocatalytic reactions is highly dependent on the catalyst loading and the concentration of reactants. The following tables summarize typical conditions for reactions catalyzed by this compound and analogous iridium photocatalysts.
| Reaction Type | Photocatalyst | Catalyst Loading (mol%) | Substrate Concentration (M) | Solvent | Base | Light Source | Reference |
| Decarboxylative Arylation of α-Amino Acids | This compound | 2 | 0.1 | DMSO | K2HPO4 | 26W CFL | [3] |
| Decarboxylative Arylation of α-Amino Acids | Ir[p-F(t-Bu)-ppy]3 | 2 | 0.1 | DMSO | CsF | 26W CFL | [3] |
| C-H Arylation | Ir(ppy)2(dtbbpy)PF6 | 2 | 0.6 | MeCN | NaHCO3 | 30W Blue LED | [4] |
| Pyridylation of Alkenes | Ir(ppy)3 | 1 | 0.2 (styrene) | MeCN/EtOH | - | 90W Blue LED | [5] |
| C-O Bond Formation | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 1 | 0.25 | MeCN | K2CO3 | 450 nm LED | [6] |
Table 1: Representative Catalyst Loading and Reaction Concentrations. This table provides a starting point for reaction optimization. Catalyst loading is typically kept low (1-2 mol%) to minimize cost and potential side reactions. Substrate concentrations can vary, but are often in the range of 0.1 to 0.6 M. The choice of solvent and base is crucial and depends on the specific reaction.
Experimental Protocols
The following are generalized protocols for two common classes of reactions catalyzed by this compound. These should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: General Procedure for Decarboxylative Arylation
This protocol is adapted from the decarboxylative arylation of α-amino acids.[3]
Materials:
-
This compound photocatalyst
-
α-Amino acid (or other carboxylic acid)
-
Aryl halide or other coupling partner
-
Base (e.g., K2HPO4, Cs2CO3)[6]
-
Anhydrous, degassed solvent (e.g., DMSO, DMF)
-
Reaction vessel (e.g., Schlenk tube or vial with a septa)
-
Stir bar
-
Visible light source (e.g., Blue LED lamp, 26W compact fluorescent lamp)
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel containing a stir bar, add the α-amino acid (1.0 equiv), the aryl coupling partner (1.5 equiv), and the base (2.0 equiv).
-
Add the this compound photocatalyst (1-2 mol%).
-
Seal the reaction vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe to achieve the desired substrate concentration (e.g., 0.1 M).
-
Place the reaction vessel approximately 5-10 cm from the visible light source. For temperature control, a fan can be used to maintain ambient temperature.
-
Irradiate the reaction mixture with vigorous stirring for the desired time (typically 12-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, quench the reaction (e.g., by adding water or a saturated aqueous solution of NH4Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for C-H Functionalization
This protocol provides a general workflow for photocatalytic C-H functionalization reactions.
Materials:
-
This compound photocatalyst
-
Substrate containing the C-H bond to be functionalized
-
Coupling partner (e.g., alkyl halide, aryl halide)
-
Solvent (e.g., acetonitrile, benzene)
-
Reaction vessel
-
Stir bar
-
Visible light source
-
Inert gas supply
Procedure:
-
In a typical procedure, the substrate (1.0 equiv) and the coupling partner (1.2-2.0 equiv) are added to a dry reaction vessel with a stir bar.
-
The this compound photocatalyst (1-2 mol%) is then added.
-
The vessel is sealed and the atmosphere is replaced with an inert gas.
-
Degassed solvent is added to achieve the desired concentration (e.g., 0.1-0.5 M).
-
The reaction is stirred and irradiated with a visible light source at room temperature.
-
The reaction progress is monitored by suitable analytical methods.
-
After completion, the reaction mixture is worked up by quenching, extraction, and drying of the organic phase.
-
The final product is purified by chromatography.
Mandatory Visualizations
Decarboxylative Arylation Signaling Pathway
Caption: Proposed mechanism for photoredox-catalyzed decarboxylative arylation.
C-H Functionalization Experimental Workflow
Caption: General experimental workflow for C-H functionalization using this compound.
References
Application Note: Stern-Volmer Quenching Studies with the Photocatalyst fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III)
AN-001
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application notes for conducting Stern-Volmer luminescence quenching studies using the photocatalyst fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III), hereafter referred to as Ir(p-F-ppy)₃. These studies are crucial for understanding the kinetics of photocatalytic reactions, determining quenching efficiencies, and elucidating reaction mechanisms.
Introduction to Stern-Volmer Quenching
Luminescence quenching is a photophysical process in which the emission intensity of a luminescent molecule (a luminophore) is decreased by the presence of another chemical species, known as a quencher.[1] For photocatalysts like Ir(p-F-ppy)₃, this process is fundamental to their function. Upon absorbing light, the catalyst reaches an excited state, from which it can transfer an electron (reductive or oxidative quenching) or energy to a substrate, initiating a chemical reaction.
The kinetics of this quenching process can be described by the Stern-Volmer equation:
I₀ / I = 1 + Kₛᵥ[Q]
Where:
-
I₀ is the luminescence intensity in the absence of the quencher.
-
I is the luminescence intensity in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
A plot of I₀/I versus [Q] should yield a straight line with a slope equal to Kₛᵥ. The Stern-Volmer constant is a measure of the efficiency of the quenching process.[2] For dynamic (collisional) quenching, Kₛᵥ is related to the bimolecular quenching rate constant (kₑ) and the excited-state lifetime of the luminophore in the absence of a quencher (τ₀):
Kₛᵥ = kₑ * τ₀
By determining Kₛᵥ experimentally and knowing the excited-state lifetime (τ₀), one can calculate kₑ, which provides valuable insight into the kinetics of the interaction between the photocatalyst and the substrate.
The Photocatalyst: Ir(p-F-ppy)₃
Ir(p-F-ppy)₃ is a homoleptic iridium(III) complex widely used in photoredox catalysis. The fluorine substituents on the phenylpyridine ligands can modify the photophysical and electrochemical properties of the complex compared to the parent compound, fac-Ir(ppy)₃. These modifications can enhance the oxidizing or reducing power of the excited state.
Table 1: Representative Photophysical Properties of fac-Ir(ppy)₃
| Property | Value | Solvent |
| Absorption λₘₐₓ | ~375 nm | Acetonitrile |
| Emission λₘₐₓ | ~513-520 nm | Various |
| Excited-State Lifetime (τ₀) | 1.9 µs | Acetonitrile[3] |
| Excited-State Potential E₁/₂(Ir⁴⁺/Ir³) | -1.58 V vs SCE | DMF |
Application: Elucidating Photocatalytic Mechanisms
Stern-Volmer studies are essential for identifying the primary quenching species in a photocatalytic reaction. By measuring the Kₛᵥ for each component in a reaction mixture (e.g., substrate, additive, co-catalyst), researchers can determine which species interacts most efficiently with the excited photocatalyst. This information is critical for optimizing reaction conditions and validating proposed mechanisms.
There are two primary quenching pathways in photoredox catalysis:
-
Oxidative Quenching: The excited photocatalyst (PC*) is oxidized by an electron acceptor (A), generating a reduced substrate and the oxidized form of the catalyst (PC⁺).
-
Reductive Quenching: The excited photocatalyst (PC*) is reduced by an electron donor (D), generating an oxidized substrate and the reduced form of the catalyst (PC⁻).
Caption: Oxidative and reductive quenching cycles in photoredox catalysis.
Detailed Experimental Protocol
This protocol outlines the steps for a steady-state luminescence quenching experiment using a standard fluorometer.
4.1. Materials and Reagents
-
Photocatalyst: Ir(p-F-ppy)₃
-
Solvent: Anhydrous, spectroscopic-grade solvent (e.g., acetonitrile, dichloromethane). The solvent must be deoxygenated.
-
Quencher(s): Substrate(s) of interest.
-
Equipment:
-
Fluorometer with excitation and emission monochromators.
-
Quartz cuvettes (1 cm path length) with screw caps (B75204) and septa.
-
Gas-tight syringes.
-
Schlenk line or glovebox for maintaining an inert atmosphere.
-
Standard volumetric flasks and micropipettes.
-
4.2. Preparation of Stock Solutions
-
Photocatalyst Stock Solution (e.g., 100 µM): In an inert atmosphere (glovebox), accurately weigh a small amount of Ir(p-F-ppy)₃ and dissolve it in the chosen deoxygenated solvent in a volumetric flask. The final concentration should be such that the absorbance at the excitation wavelength is between 0.05 and 0.1 to avoid inner filter effects.
-
Quencher Stock Solution (e.g., 100 mM): Prepare a concentrated stock solution of the quencher in the same deoxygenated solvent. The concentration will depend on the quenching efficiency and solubility of the quencher.
4.3. Experimental Workflow
Caption: Experimental workflow for a Stern-Volmer quenching titration.
4.4. Measurement Procedure
-
Blank Measurement: Fill a cuvette with the deoxygenated solvent and record a blank spectrum.
-
I₀ Measurement (No Quencher):
-
Add a known volume (e.g., 3.0 mL) of the photocatalyst stock solution to a quartz cuvette.
-
Seal the cuvette with a septum cap.
-
Sparge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to ensure all dissolved oxygen is removed. Oxygen is an efficient quencher and will interfere with the measurements.[4]
-
Set the fluorometer to the excitation wavelength (λₑₓ) corresponding to the absorption maximum of Ir(p-F-ppy)₃ (e.g., ~375 nm).
-
Scan the emission spectrum over the expected range (e.g., 450-700 nm).
-
Record the maximum emission intensity (I₀) at the emission peak (λₑₘ).
-
-
I Measurement (With Quencher):
-
Using a gas-tight syringe, add a small aliquot (e.g., 5-20 µL) of the quencher stock solution directly into the cuvette through the septum.
-
Gently mix the solution by inverting the cuvette.
-
Record the new emission spectrum and note the maximum intensity (I).
-
-
Repeat: Continue adding aliquots of the quencher stock solution, recording the emission intensity after each addition, until the luminescence is significantly quenched (e.g., by 50-80%). Aim for 5-10 different quencher concentrations.
Data Analysis and Presentation
-
Calculate Quencher Concentrations: For each addition, calculate the final concentration of the quencher in the cuvette, accounting for the slight volume changes.
-
Calculate I₀/I: For each data point, calculate the ratio of the initial intensity to the measured intensity.
-
Create the Stern-Volmer Plot: Plot I₀/I on the y-axis against the quencher concentration [Q] on the x-axis.
-
Determine Kₛᵥ: Perform a linear regression on the data. The slope of the resulting line is the Stern-Volmer constant, Kₛᵥ. The intercept should be close to 1.[2]
-
Calculate kₑ: Using the equation kₑ = Kₛᵥ / τ₀ , calculate the bimolecular quenching rate constant.
Table 2: Example Stern-Volmer Data for fac-Ir(ppy)₃ with Various Quenchers
Note: This data is provided as a representative example for fac-Ir(ppy)₃ in dichloroethane (DCE) and should be used for illustrative purposes only. Actual values for Ir(p-F-ppy)₃ may differ.
| Quencher | Kₛᵥ (M⁻¹) | τ₀ (µs) | kₑ (M⁻¹s⁻¹) | Quenching Type |
| Diethyl bromomalonate | ~150 - 200 | 1.9[3] | ~7.9 x 10⁷ - 1.1 x 10⁸ | Oxidative |
| Bromoacetonitrile | ~80 - 100 | 1.9[3] | ~4.2 x 10⁷ - 5.3 x 10⁷ | Oxidative |
| Indole | < 5 | 1.9[3] | < 2.6 x 10⁶ | Negligible |
Data adapted from high-throughput screening studies.[1][5]
Important Considerations
-
Inert Atmosphere: The complete exclusion of oxygen is critical for accurate results, as triplet excited states of iridium complexes are readily quenched by O₂. All steps should ideally be performed in a glovebox.[1]
-
Static vs. Dynamic Quenching: The linear Stern-Volmer plot described here is characteristic of a single quenching mechanism, typically dynamic (collisional) quenching. Upward curvature of the plot can indicate a contribution from static quenching, where a non-luminescent complex forms between the luminophore and quencher in the ground state.
-
Lifetime Measurements: For unambiguous confirmation of dynamic quenching, lifetime measurements should be performed. In dynamic quenching, the excited-state lifetime decreases with increasing quencher concentration, following the relation: τ₀ / τ = 1 + Kₛᵥ[Q] . In purely static quenching, the lifetime of the uncomplexed luminophore remains unchanged.
References
Application Note and Protocol for Cyclic Voltammetry Analysis of Tris(2-(4-fluorophenyl)pyridinato-C²,N)iridium(III) (Ir(p-F-ppy)₃)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tris(2-(4-fluorophenyl)pyridinato-C²,N)iridium(III), commonly known as Ir(p-F-ppy)₃, is a phosphorescent organometallic complex that has garnered significant interest in the fields of organic light-emitting diodes (OLEDs), photoredox catalysis, and bioimaging. Its electrochemical properties, particularly its oxidation and reduction potentials, are critical parameters that dictate its performance in these applications. Cyclic voltammetry (CV) is a powerful and routinely used electrochemical technique to probe the redox behavior of such metal complexes, providing insights into their electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[1] This document provides a detailed protocol for conducting cyclic voltammetry on Ir(p-F-ppy)₃.
Data Presentation
The electrochemical properties of Ir(p-F-ppy)₃ and related iridium(III) complexes are summarized in the table below. These values are crucial for understanding the electron transfer capabilities of these compounds. The redox potentials are typically reported versus a reference electrode, such as Ag/AgCl or a saturated calomel (B162337) electrode (SCE).
| Compound | Oxidation Potential (E_ox) vs. SCE (V) | Reduction Potential (E_red) vs. SCE (V) | Solvent/Electrolyte | Reference |
| Ir(ppy)₃ | +0.77 | -2.19 | CH₃CN | [2] |
| Ir(dFppy)₃ | +0.55 (vs. Ag/AgCl) | -1.97 (vs. Ag/AgCl) | Not Specified | [3] |
Note: "ppy" refers to 2-phenylpyridine (B120327) and "dFppy" refers to 2-(2,4-difluorophenyl)pyridine. The data for Ir(dFppy)₃ is provided as a close structural analog to Ir(p-F-ppy)₃.
The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, using empirical formulas.
Experimental Protocol
This protocol outlines the necessary steps for performing a cyclic voltammetry experiment on Ir(p-F-ppy)₃.
Materials and Equipment
-
Potentiostat: A standard electrochemical workstation.
-
Electrochemical Cell: A three-electrode cell.
-
Working Electrode: Glassy carbon electrode (GCE).
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or mesh.
-
Solvent: Anhydrous and deoxygenated acetonitrile (B52724) (CH₃CN) or dichloromethane (B109758) (DCM).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAP).
-
Analyte: Tris(2-(4-fluorophenyl)pyridinato-C²,N)iridium(III) (Ir(p-F-ppy)₃).
-
Inert Gas: Argon or Nitrogen for deaeration.
Solution Preparation
-
Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent (e.g., acetonitrile).
-
Analyte Solution: Prepare a 1 mM solution of Ir(p-F-ppy)₃ in the prepared electrolyte solution.
-
Deaeration: Purge the analyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.
Electrochemical Measurement
-
Electrode Polishing: Polish the glassy carbon working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the solvent to be used in the experiment, and then dry it.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Blank Scan: Run a cyclic voltammogram of the electrolyte solution without the analyte to ensure there are no interfering redox peaks within the desired potential window.
-
Analyte Scan: Introduce the deaerated analyte solution into the cell.
-
CV Parameters: Set the parameters on the potentiostat. A typical starting point for the scan rate is 100 mV/s. The potential window should be set to encompass the expected oxidation and reduction events of Ir(p-F-ppy)₃. Based on analogous compounds, a range from approximately -2.5 V to +1.5 V vs. SCE should be adequate.
-
Data Acquisition: Initiate the cyclic voltammetry scan and record the resulting voltammogram. It is advisable to perform several cycles to ensure the stability of the electrochemical process.
Data Analysis
-
Peak Potentials: Determine the anodic (E_pa) and cathodic (E_pc) peak potentials from the voltammogram.
-
Half-Wave Potential: For reversible or quasi-reversible processes, calculate the half-wave potential (E₁/₂) as (E_pa + E_pc) / 2. This value provides an approximation of the standard redox potential.
-
HOMO/LUMO Estimation: The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation (E_ox^onset) and reduction (E_red^onset) peaks, respectively, relative to an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).
Experimental Workflow Diagram
References
Application of Tris(2-(4-fluorophenyl)pyridine)iridium(III) in Continuous Flow Photocatalysis
Application Notes
Tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly abbreviated as Ir(p-F-ppy)3, is a highly efficient photocatalyst utilized in a variety of organic transformations. Its application in continuous flow photocatalysis represents a significant advancement for chemical synthesis, offering enhanced reaction efficiency, scalability, and safety compared to traditional batch processes. The fluorinated phenylpyridine ligands in this compound tune its photophysical and electrochemical properties, making it a potent catalyst for photoredox reactions.
One notable application of this compound in a continuous flow setup is the decarboxylative arylation of α-amino acids.[1][2] This process is of high value in medicinal chemistry and drug development as it allows for the conversion of readily available amino acids into more complex and valuable chiral benzylamines.[1] The use of a continuous flow protocol for this transformation dramatically reduces reaction times from hours or even days in batch to mere minutes.[1] This acceleration is attributed to the superior light penetration, precise temperature control, and efficient mixing characteristic of microreactors. The operational simplicity and potential for automation make this approach highly attractive for industrial applications.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the use of this compound in the photocatalytic decarboxylative arylation of α-amino acids, highlighting the advantages of a continuous flow process over traditional batch methods.
| Parameter | Batch Process | Continuous Flow Process | Reference |
| Photocatalyst | This compound | This compound | [1] |
| Reaction Type | Decarboxylative Arylation | Decarboxylative Arylation | [1] |
| Solvent | N,N-Dimethylacetamide (DMA) | N,N-Dimethylacetamide (DMA) | [1] |
| Reaction Time | 12–72 hours | 30 minutes | [1] |
| Conversion | >70% (in screening) | High (implied by short reaction time) | [1] |
| Selectivity | >80% (in screening) | High (implied by short reaction time) | [1] |
| Light Source | Visible Light (λ=430 nm) | Visible Light (e.g., Blue LEDs) | [1] |
Experimental Protocols
Protocol 1: General Setup of a Continuous Flow Photoreactor
This protocol describes the general assembly of a continuous flow photoreactor suitable for reactions catalyzed by this compound.
Materials:
-
Syringe pumps
-
Gas-tight syringes
-
PFA or FEP tubing (e.g., 1 mm outer diameter, 0.5 mm inner diameter)
-
T-mixer
-
Back pressure regulator
-
Visible light source (e.g., 430 nm LED array)
-
Reaction coil holder or a way to wrap the tubing around the light source
-
Collection vial
Procedure:
-
Reactor Assembly: Cut the desired length of PFA or FEP tubing to achieve the required reactor volume and residence time. A longer tube or slower flow rate will result in a longer residence time.
-
Light Source Setup: Wind the tubing around a light source, such as a blue LED strip mounted on a cylindrical support, ensuring even illumination. Alternatively, commercial photoreactors with integrated lighting and temperature control can be used.
-
Pump and Mixer Connection: Connect two gas-tight syringes to a syringe pump. Attach the outlet of each syringe to a T-mixer using appropriate fittings.
-
Reactor Connection: Connect the outlet of the T-mixer to the inlet of the coiled photoreactor tubing.
-
Back Pressure Regulator and Collection: Connect the outlet of the photoreactor to a back pressure regulator to maintain a single-phase flow and prevent solvent evaporation. The outlet of the back pressure regulator is then directed to a collection vial.
Protocol 2: Continuous Flow Decarboxylative Arylation of an α-Amino Acid
This protocol is a representative procedure for the this compound catalyzed decarboxylative arylation of an N-protected α-amino acid with an aryl halide in a continuous flow system.
Reagents:
-
N-protected α-amino acid (e.g., N-Boc-proline)
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Nickel catalyst (e.g., NiCl2·glyme)
-
Ligand for nickel (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)
-
Base (e.g., Cs2CO3)
-
Anhydrous N,N-Dimethylacetamide (DMA)
Procedure:
-
Preparation of Stock Solutions:
-
Solution A: In a volumetric flask, dissolve the N-protected α-amino acid, the aryl halide, and the base in anhydrous DMA.
-
Solution B: In a separate volumetric flask, dissolve this compound, the nickel catalyst, and the ligand in anhydrous DMA. Degas this solution by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
-
System Priming: Prime the syringe pumps and tubing with anhydrous DMA to remove any air and moisture.
-
Reaction Execution:
-
Draw Solution A into one syringe and Solution B into the other.
-
Set the syringe pump to the desired flow rate to achieve a 30-minute residence time in the photoreactor. The total flow rate will be the sum of the flow rates from both syringes.
-
Turn on the light source.
-
Start the syringe pumps to introduce the reactants into the T-mixer and then into the illuminated reactor coil.
-
-
Steady State and Collection: Allow the system to reach a steady state (typically after 2-3 reactor volumes have passed through the system) before collecting the product.
-
Work-up and Analysis:
-
Once the desired amount of product is collected, quench the reaction mixture with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Analyze the product by standard analytical techniques (NMR, MS).
-
Visualizations
Caption: Experimental workflow for continuous flow photocatalysis.
Caption: Proposed dual photocatalytic cycle.
References
Application Notes and Protocols: Ir(p-F-ppy)3 in Dual Catalytic Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fac-tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3, is a highly efficient homoleptic iridium(III) photocatalyst. Its favorable photophysical and electrochemical properties make it a valuable tool in visible-light-mediated photoredox catalysis.[1] In dual catalytic systems, this compound can be synergistically combined with another catalyst, often a transition metal complex, to facilitate a wide range of challenging cross-coupling reactions. This approach enables the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds under mild reaction conditions, providing access to complex molecular architectures relevant to pharmaceutical and materials science.[2][3]
These application notes provide an overview of the use of this compound in dual catalytic cross-coupling reactions, with a specific focus on the decarboxylative arylation of α-amino acids. Detailed protocols, quantitative data, and mechanistic diagrams are presented to facilitate the application of this methodology in a laboratory setting.
Key Application: Decarboxylative Arylation of α-Amino Acids
A prominent application of this compound in dual catalysis is the direct decarboxylative arylation of α-amino acids. This transformation is particularly significant as it allows for the conversion of abundant, biomass-derived starting materials into valuable chiral benzylic amines, which are common motifs in pharmacologically active compounds.[4][5][6] The reaction proceeds via the synergistic merger of photoredox catalysis with another catalytic cycle, in this case, one that does not require a secondary metal catalyst but rather a radical-radical coupling mechanism.[4]
Reaction Principle
The overall transformation involves the coupling of an N-protected α-amino acid with a cyanoarene, where the carboxylic acid group of the amino acid is replaced by the aryl group. The reaction is initiated by visible light and proceeds with high efficiency for a variety of substrates.
Quantitative Data
The following tables summarize the substrate scope for the decarboxylative arylation of α-amino acids using this compound as the photocatalyst.
Table 1: Scope of α-Amino Acid Coupling Partners
| Entry | α-Amino Acid Substrate | Product | Yield (%) |
| 1 | N-Boc-Proline | 78 | |
| 2 | N-Boc-Pipecolic Acid | 75 | |
| 3 | N-Boc-Valine | 71 | |
| 4 | N-Boc-Leucine | 65 | |
| 5 | N-Boc-Phenylalanine | 81 | |
| 6 | N-Boc-Tryptophan | 62 |
Reaction conditions: α-amino acid (0.5 mmol), 1,4-dicyanobenzene (0.25 mmol), this compound (1 mol%), CsF (1.5 equiv), DMSO (0.1 M), blue LED irradiation, 24 h. Yields are for the isolated product.[4]
Table 2: Scope of Arene Coupling Partners
| Entry | Arene Substrate | Product | Yield (%) | Regiomeric Ratio |
| 1 | 1,4-Dicyanobenzene | 78 | - | |
| 2 | 1,3-Dicyanobenzene | 72 | 4:1 | |
| 3 | 4-Cyanopyridine | 83 | - | |
| 4 | 3-Cyanopyridine | 73 | 3:1 | |
| 5 | 2-Cyanopyridine | 65 | - | |
| 6 | 4-Trifluoromethylbenzonitrile | 68 | - |
Reaction conditions: N-Boc-Proline (0.5 mmol), arene (0.25 mmol), this compound (1 mol%), CsF (1.5 equiv), DMSO (0.1 M), blue LED irradiation, 24 h. Yields are for the isolated product.[4]
Experimental Protocols
General Procedure for the Decarboxylative Arylation of α-Amino Acids
This protocol is adapted from Zuo, Z.; MacMillan, D. W. C. J. Am. Chem. Soc.2014 , 136 (14), 5257–5260.[4]
Materials:
-
This compound photocatalyst
-
N-protected α-amino acid (e.g., N-Boc-Proline)
-
Arene coupling partner (e.g., 1,4-dicyanobenzene)
-
Cesium fluoride (B91410) (CsF)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source (e.g., 34 W Kessil lamp)
-
Standard laboratory glassware for workup and purification
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
To a dry Schlenk tube or vial containing a magnetic stir bar, add the N-protected α-amino acid (0.5 mmol, 2.0 equiv), the arene coupling partner (0.25 mmol, 1.0 equiv), this compound (0.0025 mmol, 1 mol%), and CsF (0.75 mmol, 1.5 equiv).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMSO (2.5 mL, 0.1 M with respect to the arene) via syringe.
-
Place the reaction vessel approximately 5-10 cm from a blue LED light source and stir at room temperature.
-
Irradiate the reaction mixture for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with brine (3 x 10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired benzylic amine product.
Mechanistic Insights and Visualizations
The dual catalytic cycle for the decarboxylative arylation of α-amino acids is initiated by the photoexcitation of the this compound catalyst.
Caption: Proposed mechanism for the decarboxylative arylation.
The experimental workflow for this dual catalytic reaction is straightforward and can be implemented in a standard organic synthesis laboratory.
Caption: Experimental workflow for decarboxylative arylation.
Conclusion
This compound is a versatile and efficient photocatalyst for dual catalytic cross-coupling reactions. The decarboxylative arylation of α-amino acids serves as a prime example of its utility, enabling the synthesis of valuable benzylic amines from readily available starting materials under mild conditions. The provided protocols and data are intended to serve as a practical guide for researchers looking to employ this powerful synthetic methodology.
References
- 1. orgsyn.org [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Catalyst-controlled functionalization of carboxylic acids by electrooxidation of self-assembled carboxyl monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fabrication of OLED Devices Using Ir(p-F-ppy)3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of Organic Light-Emitting Diode (OLED) devices utilizing the green phosphorescent emitter, fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3. This document is intended to guide researchers and scientists through the synthesis of the emitter, device fabrication, and characterization.
Introduction
OLED technology has revolutionized the display and lighting industries due to its superior performance characteristics, such as high contrast, wide viewing angles, and fast response times. The efficiency of OLEDs is critically dependent on the emissive materials used. Phosphorescent emitters, particularly iridium(III) complexes, are of significant interest as they can harvest both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%.[1] this compound is a highly efficient green phosphorescent emitter that offers excellent thermal stability and high quantum yields, making it a prime candidate for advanced OLED applications.[2]
This document outlines the synthesis of this compound, followed by a detailed protocol for the fabrication of a high-efficiency OLED device. It also includes a summary of expected device performance and visualizations to aid in understanding the underlying processes.
Synthesis of fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III) (this compound)
The synthesis of fac-Ir(p-F-ppy)3 is adapted from the established procedure for the parent compound, fac-Ir(ppy)3.[3][4] The protocol involves the reaction of iridium(III) chloride with an excess of 2-(4-fluorophenyl)pyridine.
Materials and Reagents
-
Iridium(III) chloride hydrate (B1144303) (IrCl3·xH2O)
-
2-(4-fluorophenyl)pyridine
-
Glycerol (B35011) (or a 2-ethoxyethanol/water mixture)
-
Argon or Nitrogen gas
-
Hydrochloric acid (HCl, 1 M)
-
Dichloromethane (CH2Cl2)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine iridium(III) chloride hydrate and a 3 to 12-fold molar excess of 2-(4-fluorophenyl)pyridine.
-
Solvent Addition: Add degassed glycerol (or a 2-ethoxyethanol/water mixture) to the flask to serve as the solvent.
-
Inert Atmosphere: Purge the reaction flask with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen.
-
Reflux: Heat the reaction mixture to reflux (typically around 200-220 °C for glycerol) under the inert atmosphere and maintain for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Precipitation: After cooling to room temperature, add 1 M HCl to the reaction mixture to precipitate the crude product.
-
Filtration: Collect the precipitate by vacuum filtration and wash with water and hexanes to remove unreacted starting materials and byproducts.
-
Purification: The crude product is purified by silica gel column chromatography using a dichloromethane/hexanes solvent system. The yellow band corresponding to the fac-isomer is collected.
-
Final Product: The solvent is removed under reduced pressure to yield fac-Ir(p-F-ppy)3 as a bright yellow powder. Further purification can be achieved by sublimation.[1]
OLED Device Fabrication
The following protocol describes the fabrication of a high-efficiency green phosphorescent OLED using this compound as the dopant in a host material. The device architecture is based on a proven structure for similar iridium complexes.[5]
Substrate Preparation
-
Cleaning: Start with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
Organic and Metal Layer Deposition
The organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (base pressure < 10^-6 Torr).
-
Hole Injection Layer (HIL): Deposit a 10 nm thick layer of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN). Deposition rate: 0.1 Å/s.
-
Hole Transporting Layer (HTL): Deposit a 50 nm thick layer of Tris(4-carbazoyl-9-ylphenyl)amine (TCTA). Deposition rate: 1.5 Å/s.
-
Emissive Layer (EML): Co-deposit this compound and a host material. A common host is 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP). The doping concentration of this compound is typically between 6% and 10%. The total thickness of the EML should be around 20 nm.
-
Host (CBP) deposition rate: 1.8 Å/s.
-
Dopant (this compound) deposition rate: Adjusted to achieve the desired doping concentration (e.g., 0.12 Å/s for a 6% doping level).
-
-
Electron Transporting Layer (ETL): Deposit a 40 nm thick layer of 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB). Deposition rate: 1.5 Å/s.
-
Electron Injection Layer (EIL): Deposit a 1 nm thick layer of Lithium Fluoride (LiF). Deposition rate: 0.1 Å/s.
-
Cathode: Deposit a 100 nm thick layer of Aluminum (Al). Deposition rate: 2.0 Å/s.
Encapsulation
To prevent degradation from atmospheric moisture and oxygen, the fabricated devices should be encapsulated immediately using a UV-curable epoxy and a glass coverslip in an inert-atmosphere glovebox.
Device Performance and Characterization
The performance of the fabricated OLEDs should be characterized to determine their key operational parameters.
Quantitative Data Summary
The following table summarizes the expected performance of a high-efficiency green OLED using an iridium(III) complex emitter. The data is based on a device with a similar structure and the parent Ir(ppy)3 emitter.[5]
| Parameter | Symbol | Value | Units |
| Peak External Quantum Eff. | EQE | ~24 | % |
| Peak Power Efficiency | PE | > 80 | lm/W |
| Peak Current Efficiency | CE | > 85 | cd/A |
| Commission Internationale de l'Éclairage Coordinates | CIE (x, y) | (~0.30, ~0.61) | |
| Peak Emission Wavelength | λem | ~515 | nm |
| Turn-on Voltage | Von | < 3.0 | V |
Experimental Protocols for Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter unit and a calibrated photodiode. The device is driven by the source meter, and the emitted light is measured by the photodiode.
-
Electroluminescence (EL) Spectra: Measured using a spectroradiometer.
-
Commission Internationale de l'Éclairage (CIE) Coordinates: Calculated from the EL spectra.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.
-
Device Lifetime: Measured by monitoring the luminance decay over time at a constant current density.
Visualizations
OLED Device Fabrication Workflow
Caption: Workflow for the fabrication of an OLED device.
OLED Device Architecture
Caption: Layered structure of the this compound based OLED.
Energy Level Diagram
Caption: Energy level diagram of the OLED device materials.
References
- 1. ursi.org [ursi.org]
- 2. ossila.com [ossila.com]
- 3. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ir(p-F-ppy)3 Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the phosphorescent emitter, Tris[2-(4-fluorophenyl)pyridine]iridium(III) (Ir(p-F-ppy)3).
Frequently Asked Questions (FAQs)
Q1: My OLED device performance is degrading rapidly. What are the likely causes related to the this compound emitter?
A1: Rapid degradation of OLEDs utilizing this compound can stem from several factors primarily related to the material's intrinsic stability and its interaction with the device environment. Key degradation pathways include:
-
Exciton-Polaron Annihilation (TPA): In this process, a triplet exciton (B1674681) on an this compound molecule interacts with a polaron (a charge carrier, either an electron or a hole) on an adjacent molecule. This interaction is non-radiative and leads to a loss of emissive excitons, reducing device efficiency and contributing to material breakdown.[1][2][3]
-
Triplet-Triplet Annihilation (TTA): At high brightness levels (high current densities), the concentration of triplet excitons increases. When two triplet excitons interact, one can be annihilated non-radiatively, leading to a roll-off in efficiency and potentially causing local heating that accelerates material degradation.[1][2][4]
-
Chemical Dissociation: The Ir-ligand bonds can break under electrical or photo-oxidative stress. A common pathway is the dissociation of a p-F-ppy ligand, forming a less emissive or non-emissive [Ir(p-F-ppy)2]+ fragment.[1] This fragment can sometimes react with other materials in the device, such as hole-blocking materials.[1]
-
Environmental Factors: Exposure to oxygen, moisture, and certain solvents (especially halogenated ones) during fabrication or operation can accelerate degradation.[2][5] Singlet oxygen, in particular, can be a detrimental species.[5]
Q2: I am observing a color shift in my device's emission over time. What could be the reason?
A2: A color shift, typically a red shift in electroluminescence, can be an indicator of specific degradation mechanisms.[1] This may be due to:
-
Formation of Degradation Products: The degradation of this compound can lead to the formation of new chemical species that have different emission properties, often at lower energies (longer wavelengths).[1]
-
Emitter Aggregation: While less common in the typically low concentrations used for doping, aggregation of emitter molecules can occur, leading to the formation of poorly emissive excimers and a change in the emission spectrum.[6]
-
Ligand Substitution: In some cases, a ligand from the host material or another component in the emissive layer could substitute a p-F-ppy ligand on the iridium complex, resulting in a new complex with a different emission color.[1]
Q3: How does the host material affect the stability of this compound?
A3: The choice of host material is critical for the stability and performance of the this compound emitter. The host material influences:
-
Exciton Confinement: A good host material should have a higher triplet energy than this compound to ensure efficient energy transfer to the emitter and prevent back-transfer, which can lead to exciton quenching on the host.
-
Charge Balance: The host material's charge transport properties are crucial for maintaining a balanced flow of electrons and holes into the emissive layer. An imbalance can lead to an accumulation of polarons, increasing the likelihood of triplet-polaron annihilation.[3]
-
Morphological Stability: The physical and chemical compatibility between the host and this compound affects the morphology of the emissive layer. Poor miscibility can lead to phase separation and aggregation of the emitter molecules.[6]
-
Chemical Interactions: The host material can play a role in the chemical degradation pathways. For instance, it can potentially "trap" reactive fragments of degraded emitter molecules.[1]
Q4: What are the best practices for handling and storing this compound to ensure its stability?
A4: To maintain the chemical integrity of this compound:
-
Storage: Store the material in a dark, dry, and inert atmosphere (e.g., in a glovebox or a desiccator filled with nitrogen or argon). This minimizes exposure to light, oxygen, and moisture, which can initiate degradation.
-
Solvent Choice: Avoid using halogenated solvents like dichloromethane (B109758) (CH2Cl2) or chloroform (B151607) (CHCl3) for processing, as they can react with the complex upon irradiation, leading to the formation of chlorinated species.[5]
-
Purification: For high-performance devices, ensure the material is of high purity. Sublimation is a common and effective method for purifying iridium complexes to remove non-volatile impurities.[7][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action(s) |
| Rapid decline in device luminance/efficiency | High rate of Triplet-Polaron Annihilation (TPA). | 1. Verify the charge balance in the emissive layer by adjusting the thickness or composition of charge transport layers. 2. Consider using a host material with improved charge mobility to reduce polaron accumulation. |
| High rate of Triplet-Triplet Annihilation (TTA). | 1. Reduce the doping concentration of this compound in the host material. 2. Operate the device at lower current densities if possible. | |
| Chemical degradation of the emitter. | 1. Ensure all processing steps are performed in an inert environment. 2. Analyze the device post-mortem using techniques like mass spectrometry to identify degradation products.[1] | |
| Change in emission color (Color Instability) | Formation of emissive degradation byproducts. | 1. Review the purity of the starting material. 2. Investigate potential reactions with other device components by analyzing simplified bilayer or solution samples. |
| Emitter aggregation. | 1. Lower the doping concentration. 2. Select a host material with better miscibility with this compound. | |
| High efficiency roll-off at high brightness | Domination of TTA and/or TPA processes. | 1. This is an intrinsic challenge. Strategies include designing device architectures with a wider recombination zone to reduce exciton density. 2. Explore host materials that can mitigate these annihilation processes. |
| Inconsistent results between batches | Purity variations in this compound. | 1. Ensure consistent purification methods for each batch (e.g., temperature and pressure for sublimation).[8] 2. Characterize each new batch for purity before device fabrication. |
| Presence of isomeric impurities (mer vs. fac). | 1. The facial (fac) isomer is typically desired for its high phosphorescence quantum yield. The meridional (mer) isomer can be a detrimental impurity.[9] 2. Use synthetic and purification conditions that favor the formation of the fac isomer.[9] |
Quantitative Stability Data
The stability of iridium complexes is often characterized by their photostability in solution or their operational lifetime in an OLED device. The following table summarizes conceptual data points for comparison. Note: Direct comparison is challenging as experimental conditions vary significantly between studies.
| Parameter | Compound | Condition | Value | Reference |
| Photodegradation Rate Constant | fac-Ir(ppy)3 | Benzene (B151609), inert atmosphere | 12 x 10⁻³ h⁻¹ | [1] |
| Thermal Stability (TGA) | fac-Ir(ppy)3 | N/A | Stable up to 350°C | [7] |
| Excited State Lifetime (Phosphorescence) | Ir(ppy)3 | In CBP host | ~1-2 µs | [10] |
| Bond Dissociation Energy (Conceptual) | C-H bond | Benzene | ~470 kJ/mol | [11] |
| Bond Dissociation Energy (Conceptual) | C-F bond | Fluorobenzene | ~550 kJ/mol | [11] |
Experimental Protocols
Protocol 1: Analysis of Degradation Products by Mass Spectrometry
This protocol is a generalized method for identifying chemical changes in the emitter after device operation, based on techniques described in the literature.[1]
-
Device Disassembly: Carefully disassemble the degraded OLED in an inert atmosphere to access the emissive layer.
-
Sample Extraction: Gently scrape the organic layers from the substrate. Dissolve the collected material in a suitable solvent (e.g., toluene (B28343) or THF). Avoid chlorinated solvents.
-
Analysis Technique: The preferred method is Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF-MS) as it is suitable for analyzing materials directly from a solid film, minimizing sample preparation.[1] Alternatively, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be used to separate different components before mass analysis.[1]
-
Data Interpretation: Compare the mass spectrum of the degraded sample with that of a pristine this compound sample. Look for new peaks that could correspond to:
Protocol 2: Photostability Assessment in Solution
This protocol allows for the evaluation of the intrinsic photostability of this compound.[5]
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity, degassed solvent (e.g., benzene or toluene) in a quartz cuvette. A typical concentration is around 10 µM.
-
Degassing: Thoroughly degas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes to remove oxygen.
-
Irradiation: Irradiate the solution with a light source that excites the complex (e.g., a 370-450 nm LED or a filtered lamp). Maintain a constant temperature.
-
Monitoring Degradation: At regular time intervals, measure the UV-Vis absorption or photoluminescence (PL) spectrum of the solution. A decrease in the intensity of the characteristic absorption or emission peaks indicates degradation.
-
Data Analysis: Plot the normalized concentration (or absorbance/PL intensity) versus time. The degradation kinetics can often be fitted to a first-order rate law to determine the photodegradation rate constant.[1]
Visualizations
Caption: Key degradation pathways of this compound in an OLED.
Caption: Troubleshooting workflow for OLED degradation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. BJOC - Studies on the photodegradation of red, green and blue phosphorescent OLED emitters [beilstein-journals.org]
- 6. Effects of steric encumbrance of iridium( iii ) complex core on performance of solution-processed organic light emitting diodes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04652C [pubs.rsc.org]
- 7. ursi.org [ursi.org]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. www2.riken.jp [www2.riken.jp]
- 11. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
Technical Support Center: Enhancing Ir(p-F-ppy)3 Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the performance of fac-Tris(2-(p-fluorophenyl)pyridine)iridium(III) (Ir(p-F-ppy)3) catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in photocatalysis?
A1: this compound is a highly efficient photocatalyst used to facilitate a variety of chemical transformations through visible-light-mediated photoredox catalysis. Upon absorption of light, the catalyst reaches an excited state with altered redox potentials, enabling it to act as either a potent reductant or oxidant, initiating single-electron transfer (SET) processes with organic substrates. This allows for the formation of radical intermediates under mild reaction conditions. Neutral iridium photocatalysts like this compound are known for their relatively long-lived excited states and strong reducing power compared to ruthenium-based catalysts.[1][2]
Q2: My reaction is not proceeding to completion. What are the common causes?
A2: Incomplete conversion in this compound catalyzed reactions can stem from several factors:
-
Insufficient Light Penetration: The reaction mixture may be too concentrated or the vessel too large, preventing light from reaching all catalyst molecules.
-
Catalyst Degradation: Iridium photocatalysts can be susceptible to degradation under prolonged irradiation or in the presence of certain reagents.[3]
-
Inadequate Degassing: The presence of oxygen can quench the excited state of the catalyst, hindering the desired catalytic cycle.
-
Sub-optimal Reaction Conditions: The choice of solvent, sacrificial electron donor/acceptor, and temperature can significantly impact reaction efficiency.
-
Poor Catalyst Quality: Impurities in the this compound can interfere with the reaction.
Q3: How can I improve the yield and selectivity of my reaction?
A3: To enhance the yield and selectivity, consider the following optimization strategies:
-
Solvent Selection: The polarity and coordinating ability of the solvent can influence the stability and reactivity of the catalyst and substrates. Common solvents for photoredox catalysis include acetonitrile, DMF, and DMSO.
-
Screening Sacrificial Reagents: The choice and concentration of a sacrificial electron donor (e.g., triethylamine (B128534), diisopropylethylamine) or acceptor are crucial for an efficient catalytic cycle.
-
Temperature Control: While many photoredox reactions are performed at room temperature, some may benefit from heating or cooling to manage side reactions or improve kinetics.[4]
-
Light Source Optimization: The wavelength and intensity of the light source should be matched to the absorption spectrum of this compound (photocatalyst activation typically around 465 nm).[5] Ensure uniform irradiation of the reaction mixture.
Q4: Are there signs of catalyst degradation I should look for?
A4: Yes, visual changes in the reaction mixture can indicate catalyst degradation. A change in the emission color or a decrease in emission intensity upon irradiation can suggest that the catalyst is undergoing a transformation or decomposition.[3] Monitoring the reaction profile by techniques like UPLC-MS can also help identify the formation of catalyst-derived byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective degassing | Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period. |
| Inefficient light source or setup | Verify that the light source emits at a wavelength strongly absorbed by this compound. Use a setup that ensures even and consistent irradiation of the entire reaction mixture. Consider using a photoreactor with a cooling system to prevent overheating. | |
| Poor quality of catalyst or reagents | Purify the this compound catalyst if its purity is questionable. Ensure all reagents, especially solvents and sacrificial agents, are anhydrous and of high purity. | |
| Mismatch in redox potentials | The redox potential of the substrate may not be suitable for electron transfer with the excited state of this compound. Consider using a different photocatalyst with more appropriate redox potentials.[6] | |
| Inconsistent Results | Variations in reaction setup | Standardize the reaction setup, including the distance from the light source, the type of reaction vessel, and the stirring rate. |
| Catalyst decomposition | Minimize reaction time and protect the reaction from excessive heat. If catalyst degradation is suspected, try using a lower catalyst loading or a more robust catalyst derivative.[3] | |
| Presence of inhibitors | Ensure that the substrates and reagents do not contain impurities that could act as quenchers or inhibitors. | |
| Formation of Side Products | Undesired radical reactions | Adjust the concentration of radical traps or consider using a different solvent to influence the reactivity of the radical intermediates. |
| Catalyst-mediated side reactions | The excited catalyst may participate in energy transfer processes or other unintended pathways. Modifying the ligands on the iridium center can sometimes mitigate these issues.[2] |
Experimental Protocols
General Protocol for a this compound-Catalyzed Reductive Dehalogenation
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst and Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (0.5-2 mol%), the aryl halide substrate (1.0 equiv.), and a sacrificial electron donor such as triethylamine (2.0-5.0 equiv.) to a dry reaction vessel.
-
Solvent Addition: Add the desired anhydrous and degassed solvent (e.g., acetonitrile, 0.1 M concentration with respect to the substrate).
-
Degassing: Seal the reaction vessel and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Initiation of Reaction: Place the reaction vessel at a fixed distance from a visible light source (e.g., a 465 nm LED) and begin irradiation with vigorous stirring. Maintain a constant temperature, using a cooling fan if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Visualizing Experimental and Troubleshooting Workflows
Below are diagrams illustrating key workflows in this compound catalyzed reactions.
Caption: A typical experimental workflow for a this compound catalyzed photoreaction.
Caption: A logical workflow for troubleshooting low-yielding this compound reactions.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Synthesis of a polyisobutylene-tagged fac -Ir(ppy) 3 complex and its application as recyclable visible-light photocatalyst in a continuous flow proces ... - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01792K [pubs.rsc.org]
- 5. powder or chunks | Sigma-Aldrich [sigmaaldrich.com]
- 6. Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06306A [pubs.rsc.org]
Common impurities in "Ir(p-F-ppy)3" synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities during the synthesis of fac-tris(2-(4-fluorophenyl)pyridine)iridium(III) (Ir(p-F-ppy)3).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final this compound product has a dull yellow or brownish tint instead of a bright yellow color. What could be the cause?
A1: A dull or off-color appearance in your this compound product often indicates the presence of impurities. The most common culprits are residual chloro-bridged iridium dimers, which are intermediates in the synthesis, or unreacted starting materials.[1] These impurities can quench luminescence and affect the performance of your material in applications like photocatalysis or OLEDs.
Q2: How can I confirm the presence of the chloro-bridged dimer impurity in my product?
A2: The presence of the chloro-bridged dimer, [(p-F-ppy)2Ir(μ-Cl)]2, can typically be identified using NMR spectroscopy. You will observe a distinct set of proton signals that do not correspond to the desired fac-Ir(p-F-ppy)3 isomer. Comparing the NMR spectrum of your product with a known standard of the pure fac-isomer is the most definitive method.
Q3: I suspect unreacted 2-(4-fluorophenyl)pyridine (B1266597) ligand is present in my final product. How can I remove it?
A3: Excess ligand is a common impurity. A simple and effective method for its removal is to perform a slurry wash. Suspending the crude product in a solvent system where the desired complex has low solubility, while the ligand is highly soluble, can selectively remove the unreacted ligand. A common choice is a mixture of hexanes and a minimal amount of dichloromethane (B109758).[1][2] Sonication during this process can improve the efficiency of the wash.[1][2]
Q4: My NMR spectrum shows a complex mixture of peaks, suggesting the presence of both fac and mer isomers of this compound. How can I isolate the desired fac isomer?
A4: The synthesis of tris-cyclometalated iridium complexes can yield both the facial (fac) and meridional (mer) isomers.[3] High-temperature synthesis conditions generally favor the formation of the thermodynamically more stable fac isomer.[3] If the mer isomer is present, separation can be challenging due to their similar properties.
-
Column Chromatography: Flash column chromatography on silica (B1680970) gel is a standard method to separate the isomers.[4] The choice of eluent is critical and may require some optimization, but solvent systems like hexane (B92381)/ethyl acetate (B1210297) are often used for related iridium complexes.[5]
-
Photoisomerization: It has been reported that the mer isomer of Ir(ppy)3 can be converted to the more stable fac isomer upon photoirradiation.[6] This could be a potential strategy if chromatographic separation is difficult.
Q5: What is the most effective method for obtaining highly pure this compound for electronic applications?
A5: For applications requiring very high purity, such as in OLEDs, a final purification step of sublimation is highly recommended.[3][4] Sublimation is particularly effective at removing non-volatile impurities.[3] However, it's important to control the temperature carefully, as excessive thermal stress can potentially lead to isomerization of the complex.[3]
Summary of Common Impurities and Removal Methods
| Impurity | Common Cause | Recommended Removal Method | Purity Level Achievable |
| Chloro-bridged Dimer | Incomplete reaction | Slurry wash with Hexane/DCM; Column Chromatography | >97%[2] |
| Unreacted Ligand | Excess ligand used in synthesis | Slurry wash with Hexane/DCM | >98%[1] |
| mer-Isomer | Kinetic product of synthesis | Column Chromatography; Photoisomerization | >99% |
| Unreacted Iridium Salts | Incomplete reaction | Aqueous workup; Filtration | >97%[2] |
| Solvent Residues | Trapped during crystallization | Drying under high vacuum | High |
Experimental Protocols
Protocol 1: Slurry Wash for Removal of Unreacted Ligand and Dimer
This protocol is adapted from methods used for the purification of analogous iridium complexes.[1][2]
-
Place the crude this compound solid in a round-bottomed flask.
-
Add a sufficient volume of hexanes to form a slurry (e.g., 100 mL per 1 gram of crude product).
-
Place the flask in an ultrasonic bath and sonicate the slurry for 30 minutes.
-
Add a small amount of dichloromethane (DCM) (e.g., a ratio of 1:120 DCM to hexanes) to the slurry.[1] The solution may take on a slight yellow tint, indicating the dissolution of impurities.[1][2]
-
Continue to sonicate or stir vigorously for another 30 minutes.
-
Collect the solid product by vacuum filtration through a sintered glass funnel.
-
Wash the collected solid with fresh hexanes.
-
Dry the purified bright yellow solid under high vacuum.
Protocol 2: Flash Column Chromatography for Isomer Separation
-
Prepare a silica gel column using an appropriate solvent system, such as a gradient of hexane and ethyl acetate.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Adsorb the dissolved product onto a small amount of silica gel and dry it to a free-flowing powder.
-
Load the dry sample onto the top of the prepared column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify and combine those containing the pure fac-Ir(p-F-ppy)3.
-
Remove the solvent from the combined pure fractions by rotary evaporation to yield the purified product.
Workflow for Impurity Identification and Removal
Caption: Workflow for the identification and removal of common impurities in this compound synthesis.
References
Technical Support Center: Ir(p-F-ppy)3 in Photocatalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the photocatalyst Ir(p-F-ppy)3. The information is designed to help users identify and resolve common issues encountered during photocatalytic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My photocatalytic reaction is showing low or no conversion. What are the potential causes related to the photocatalyst?
A1: Low or no conversion can stem from several factors related to the photocatalyst's integrity and activity. Here are the primary aspects to investigate:
-
Catalyst Purity: The presence of impurities can significantly hinder catalytic activity. A common impurity is the meridional (mer) isomer of this compound, which is poorly emissive compared to the desired facial (fac) isomer.[1][2] Additionally, residual starting materials or solvents from the synthesis can interfere with the reaction.[3]
-
Troubleshooting:
-
Verify the purity of your this compound batch using ¹H and ¹⁹F NMR spectroscopy.
-
If impurities are detected, repurify the catalyst. A common purification method involves column chromatography followed by precipitation or recrystallization.[3][4] A detailed purification protocol is provided in the "Experimental Protocols" section.
-
-
-
Catalyst Decomposition: this compound, like other iridium photocatalysts, can degrade under prolonged irradiation or harsh reaction conditions. This leads to a decrease in the active catalyst concentration over time.
-
Troubleshooting:
-
Monitor the reaction mixture for visual changes, such as a color change or the formation of a precipitate, which may indicate catalyst degradation.
-
Analyze the catalyst's stability under your specific reaction conditions using techniques like UV-Vis or NMR spectroscopy over the course of the reaction. A protocol for monitoring photostability is available in the "Experimental Protocols" section.
-
-
-
Inappropriate Wavelength: Ensure the light source emits at a wavelength that is strongly absorbed by this compound. The photocatalyst activation wavelength is around 465 nm.
-
Troubleshooting:
-
Check the emission spectrum of your light source.
-
Ensure your reaction vessel is transparent to the activating wavelength.
-
-
Q2: I am observing a change in the color of my reaction mixture over time. What does this indicate?
A2: A color change in the reaction mixture often points to the deactivation or transformation of the photocatalyst.
-
Ligand Functionalization: In the presence of radical species, the phenylpyridine ligands of the catalyst can undergo functionalization, such as alkylation.[5] This alters the electronic properties of the complex, affecting its photophysical behavior and leading to deactivation.
-
Photodegradation: Prolonged exposure to light can lead to the degradation of the catalyst into unidentified, often colored, byproducts.
-
Aggregation/Precipitation: In some solvent systems, the catalyst or its degradation products may aggregate and precipitate out of the solution, which can also result in a visual change in the reaction mixture.
Troubleshooting:
-
Attempt to isolate and characterize the colored byproducts using techniques like LC-MS to understand the degradation pathway.
-
Consider modifying the reaction conditions (e.g., solvent, temperature, concentration) to minimize catalyst degradation.
Q3: How can I prevent or minimize the deactivation of this compound during my experiments?
A3: Minimizing catalyst deactivation is crucial for reproducible and efficient photocatalysis.
-
Use High-Purity Catalyst: Start with a highly pure fac-isomer of this compound to avoid complications from inactive isomers or other impurities.[1]
-
Degas the Reaction Mixture: Oxygen can quench the excited state of the photocatalyst, leading to the formation of singlet oxygen which can degrade the catalyst and other reaction components. Thoroughly degas your solvent and reaction mixture before starting the irradiation.
-
Optimize Reaction Time and Catalyst Loading: Use the minimum reaction time and catalyst loading necessary for efficient conversion to reduce the overall light exposure to the catalyst.
-
Choose an Appropriate Solvent: The choice of solvent can impact catalyst stability. For instance, chlorinated solvents may lead to the formation of chlorinated degradation products.
-
Protect from Ambient Light: Prepare and store the catalyst and reaction mixtures in the dark to prevent premature degradation.
Quantitative Data on Photocatalyst Stability
| Photocatalyst | Conditions | Observation | Reference |
| fac-Ir(ppy)3 | Irradiated in the absence of other reactants | Complete conversion to intractable products after 2 hours. | [3] |
| [Ir(ppy)2(dtb-bpy)]+ | Irradiated with a tertiary amine electron donor | Undergoes transformation via partial reduction of the ancillary ligand. | [6] |
| Phosphonium ylide-based Ir(III) complexes | 24 hours of exposure to 460 nm light | ~90% and ~60% of the initial catalyst remained for two different complexes, respectively. | [7] |
Experimental Protocols
1. Protocol for Purification of this compound
This protocol is adapted from procedures for purifying fac-Ir(ppy)3 and can be applied to this compound.[7][8]
-
Column Chromatography:
-
Prepare a silica (B1680970) gel column.
-
Dissolve the crude this compound in a minimum amount of dichloromethane (B109758) (DCM).
-
Load the solution onto the silica gel column.
-
Elute the column with a suitable solvent system (e.g., a gradient of hexanes/DCM or hexanes/ethyl acetate) to separate the desired fac-isomer from impurities. The bright yellow fluorescent band is typically the desired product.
-
-
Precipitation/Recrystallization:
-
Collect the fractions containing the pure fac-isomer.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the resulting solid in a small amount of a good solvent (e.g., DCM or acetone).
-
Add a poor solvent (e.g., hexanes or methanol) dropwise until a precipitate forms.
-
Cool the mixture to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with the poor solvent, and dry under vacuum.
-
-
Purity Assessment:
-
Confirm the purity of the final product using ¹H and ¹⁹F NMR and compare the spectra to literature values.
-
2. Protocol for Monitoring Photocatalyst Stability by NMR Spectroscopy
This protocol allows for the in-situ monitoring of the photocatalyst's stability during a reaction.
-
Sample Preparation:
-
Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the deuterated solvent you will use for the reaction.
-
In an NMR tube, combine the this compound, reactants, and the internal standard stock solution.
-
Take an initial ¹H and ¹⁹F NMR spectrum (t=0) before irradiation.
-
-
Photoreaction and Monitoring:
-
Irradiate the NMR tube with your light source under the desired reaction conditions (e.g., temperature).
-
At regular time intervals, stop the irradiation and acquire ¹H and ¹⁹F NMR spectra.
-
-
Data Analysis:
-
Integrate a characteristic peak of the this compound and the peak of the internal standard in each spectrum.
-
The relative decrease in the integral of the photocatalyst peak over time indicates its degradation.
-
3. Protocol for Identification of Degradation Products by LC-MS
This protocol provides a general workflow for identifying potential degradation products of the photocatalyst.
-
Sample Preparation:
-
Run a photocatalytic reaction under conditions where you observe catalyst degradation (e.g., prolonged irradiation).
-
Take an aliquot of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile (B52724) or methanol) compatible with your LC-MS system.
-
Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
-
LC-MS Analysis:
-
Inject the sample into an LC-MS system equipped with a suitable column (e.g., C18) and a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
-
Develop a gradient elution method to separate the components of the reaction mixture.
-
Acquire mass spectra in both positive and negative ion modes to detect a wide range of potential products.
-
-
Data Analysis:
-
Compare the chromatograms of the degraded sample with a control sample (t=0) to identify new peaks corresponding to degradation products.
-
Use the high-resolution mass data to determine the elemental composition of the potential degradation products.
-
Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which can help in elucidating the structures of the degradation products.[9][10]
-
Visualizations
Caption: Key deactivation pathways for the this compound photocatalyst.
Caption: A logical workflow for troubleshooting low-conversion photocatalytic reactions.
References
- 1. Ir(p-CF3-ppy)3|RUO [benchchem.com]
- 2. Unexpected reactivity of cyclometalated iridium( iii ) dimers. Direct synthesis of a mononuclear luminescent complex - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02689B [pubs.rsc.org]
- 3. ursi.org [ursi.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ligand functionalization as a deactivation pathway in a fac-Ir(ppy)3-mediated radical addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"Ir(p-F-ppy)3" solubility issues and solvent selection
Welcome to the Technical Support Center for Ir(p-F-ppy)3, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the handling and dissolution of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, or tris[2-(4-fluorophenyl)pyridinato-C2,N]iridium(III), is a phosphorescent organometallic complex of iridium. Due to its high quantum yield and thermal stability, it is widely utilized as a green-triplet emitter in Organic Light-Emitting Diodes (OLEDs). It also serves as a potent photocatalyst in a variety of organic transformations, facilitating reactions such as decarboxylative arylations of α-amino acids under visible light irradiation.[1]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a neutral complex that is generally soluble in a range of common organic solvents but is insoluble in water.[2][3] Its solubility can be influenced by the presence of fluorine substituents. Good solvents typically include chlorinated hydrocarbons and polar aprotic solvents. For a more detailed breakdown, please refer to the solubility data table below.
Q3: How should I store this compound to ensure its stability?
A3: this compound is generally considered a bench-stable solid that is insensitive to air and moisture.[2] For long-term storage, it is recommended to keep the compound in a dark place, under an inert atmosphere (e.g., nitrogen or argon), at room temperature.[4]
Troubleshooting Guide: Dissolution Issues
Issue 1: The this compound powder is not dissolving or is dissolving very slowly.
-
Possible Cause 1: Inappropriate Solvent Selection. The solubility of this compound varies significantly between solvents.
-
Solution: Refer to the Solvent Selection and Solubility Data table below to choose an appropriate solvent. Chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform, and polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are often effective.[2][5]
-
-
Possible Cause 2: Insufficient Energy to Overcome Lattice Energy. The compound may require energy input to dissolve effectively.
-
Solution 1: Sonication. Sonicating the mixture for several minutes can significantly aid in the dissolution process by breaking up solid agglomerates.[6][7][8]
-
Solution 2: Gentle Heating. Mild heating can increase the solubility of the complex. However, be cautious and ensure the solvent is not volatile at the applied temperature and that the compound is stable.
-
-
Possible Cause 3: Saturation. The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
-
Solution: Increase the volume of the solvent or refer to the solubility data to ensure you are working within the appropriate concentration range.
-
Issue 2: The solution appears hazy or contains suspended particles after initial dissolution.
-
Possible Cause 1: Presence of Impurities. The solid material may contain insoluble impurities. The primary contaminant from synthesis can sometimes be the chloro-bridging dimer intermediate, which has a different solubility profile.[8]
-
Solution 1: Filtration. Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particulates.
-
Solution 2: Purification. If significant impurities are suspected, further purification of the solid this compound may be necessary, for example, by flash chromatography using a hexane:ethyl acetate (B1210297) mobile phase on a silica (B1680970) column.[2]
-
-
Possible Cause 2: Aggregation. Iridium complexes, including the parent compound Ir(ppy)3, can exhibit aggregation in solution, especially at higher concentrations.[9] This can be more pronounced in less ideal solvents.
-
Solution: Try diluting the solution. If aggregation is a persistent issue for your application, consider using a better solvent or exploring structurally modified analogues with bulky groups designed to inhibit aggregation.[9]
-
Issue 3: The color of the solution is not what I expected.
-
Possible Cause: Degradation or Impurity. While this compound is generally stable, prolonged exposure to harsh conditions (e.g., strong light, high heat) or the presence of reactive impurities could potentially lead to degradation. The expected color of a solution of this compound is typically yellow to yellow-green. A significant deviation from this may indicate a problem.
-
Solution: Ensure proper storage and handling procedures are followed. If degradation is suspected, it may be necessary to acquire a fresh batch of the compound.
-
Data Presentation
Solvent Selection and Solubility Data
The following table summarizes the solubility of this compound and its close analogs in various common organic solvents. This data can guide the selection of an appropriate solvent for your experimental needs.
| Solvent | fac-Ir(ppy)3 (Analog) Max. Molar Conc. (M) | fac-Ir(4'-Fppy)3 (Analog) Max. Molar Conc. (M) | Qualitative Solubility of Fluorinated Analogs (Ir(dFppy)3) | General Recommendations for this compound |
| Chlorinated Solvents | ||||
| Dichloromethane (DCM) | 1.1 x 10⁻² | 1.8 x 10⁻³ | Soluble[2] | Recommended. Frequently used for dissolution and purification.[6][8] |
| Chloroform | 3.5 x 10⁻² | 1.1 x 10⁻² | - | Recommended. |
| Ethers | ||||
| Tetrahydrofuran (THF) | 10-100 ppm (Range) | 10-100 ppm (Range) | Soluble[2] | Good. |
| Methyl-t-butyl ether | 1-10 ppm (Range) | 1-10 ppm (Range) | - | Poor. |
| Polar Aprotic Solvents | ||||
| N,N-Dimethylformamide (DMF) | 1.6 x 10⁻¹ | 1.1 x 10⁻¹ | Soluble[2] | Highly Recommended. Used for preparing solutions for photocatalysis.[10] |
| Dimethyl sulfoxide (DMSO) | 2.0 x 10⁻¹ | 2.1 x 10⁻¹ | - | Highly Recommended. Used for preparing solutions for photocatalysis.[5] |
| N-Methyl-2-pyrrolidone (NMP) | 7.0 x 10⁻² | 1.1 x 10⁻¹ | Soluble[2] | Good. |
| Acetone | 6.0 x 10⁻⁴ | 1.0 x 10⁻⁴ | - | Moderate. |
| Acetonitrile | 1.2 x 10⁻² | 1.1 x 10⁻³ | - | Moderate. |
| Aromatic Hydrocarbons | ||||
| Toluene | 1-10 ppm (Range) | 1-10 ppm (Range) | - | Poor to Moderate. Used in OLED fabrication.[11] |
| Chlorobenzene | - | - | - | Moderate. Used in OLED fabrication.[11] |
| Alcohols | ||||
| Methanol | 100-1000 ppm (Range) | 100-1000 ppm (Range) | - | Poor. |
| Esters | ||||
| Ethyl Acetate | 1-10 ppm (Range) | 1-10 ppm (Range) | - | Poor. |
| Alkanes | ||||
| Hexane | - | - | - | Insoluble. Used for precipitation/purification.[6][8] |
| Aqueous | ||||
| Water | 100-1000 ppm (Range) | 100-1000 ppm (Range) | Not Soluble[2] | Insoluble. |
Data for fac-Ir(ppy)3 and fac-Ir(4'-Fppy)3 adapted from "Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts"[12][13]. Please note that these are analogs and the solubility of this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound solid in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DCM, DMF, DMSO) to the vial.
-
Dissolution:
-
Vortex the mixture for 1-2 minutes.
-
If the solid does not fully dissolve, place the vial in an ultrasonic bath and sonicate for 5-10 minutes.[7]
-
Gentle warming can be applied if necessary, but avoid boiling the solvent.
-
-
Homogeneity Check: Visually inspect the solution to ensure it is clear and free of any suspended particles.
-
Storage: Store the stock solution in a tightly sealed container, protected from light.
Protocol 2: Purification by Slurry Washing (for removing minor soluble impurities)
This procedure is adapted from the purification of fac-Ir(ppy)3 and is useful for removing more soluble impurities.[6][8]
-
Slurry Formation: Place the solid this compound in a round-bottomed flask and add a solvent in which it is poorly soluble (e.g., hexanes). Sonicate to form a uniform slurry.
-
Addition of a "Good" Solvent: Add a very small amount of a solvent in which the impurities are likely more soluble than the product (e.g., a few milliliters of dichloromethane).
-
Agitation: Swirl the mixture. The liquid phase will take on a slight yellow tint as it selectively dissolves impurities.
-
Isolation: Collect the solid product by vacuum filtration through a sintered glass funnel.
-
Drying: Air-dry the purified solid on the filter.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Exploiting a New Strategy to Prepare Water‐Soluble Heteroleptic Iridium(III) Complexes to Control Electrochemiluminescence Reaction Pathways in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ir(p-CF3-ppy)3|RUO [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Effects of steric encumbrance of iridium( iii ) complex core on performance of solution-processed organic light emitting diodes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04652C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quantum Yield of Ir(p-F-ppy)3 in OLED Devices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the quantum yield of the phosphorescent emitter, tris[2-(4-fluorophenyl)pyridinato-C2,N]iridium(III) (Ir(p-F-ppy)3), in Organic Light-Emitting Diodes (OLEDs).
Troubleshooting Guide: Low Quantum Yield
Low external quantum efficiency (EQE) is a common issue in the fabrication of OLEDs. This guide provides a systematic approach to identifying and resolving potential causes.
| Issue | Symptoms | Potential Causes | Suggested Solutions |
| Low External Quantum Efficiency (EQE) | The measured EQE of the fabricated device is significantly lower than expected. | 1. Poor Charge Balance: An imbalance in the number of electrons and holes reaching the emissive layer (EML) leads to inefficient exciton (B1674681) formation. | - Adjust Transport Layer Thickness: Systematically vary the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to balance charge carrier injection. - Utilize Bipolar Host Materials: Employ host materials that possess both hole and electron transport capabilities to ensure balanced charge flux within the EML. |
| 2. Exciton Quenching: Formed excitons decay non-radiatively through various quenching mechanisms. | - Optimize Dopant Concentration: Ensure the doping concentration of this compound is optimal (typically 5-10 wt%) to minimize concentration quenching. - Select Appropriate Host Material: Choose a host material with a triplet energy level at least 0.2 eV higher than that of this compound to prevent reverse energy transfer. - Introduce Exciton Blocking Layers (EBLs): Insert an EBL between the EML and the HTL or ETL to confine excitons within the emissive layer. | ||
| 3. Inefficient Light Outcoupling: Photons generated within the device are trapped due to total internal reflection at the interfaces between layers with different refractive indices. | - Use a Substrate with a Microlens Array: This can enhance light extraction by reducing total internal reflection at the substrate-air interface. - Incorporate a Low-Refractive-Index Layer: Inserting a layer with a low refractive index between the transparent electrode and the glass substrate can improve outcoupling. | ||
| High Turn-On Voltage | The voltage required to initiate light emission is excessively high. | 1. Large Injection Barriers: A significant energy barrier exists between the work function of the electrodes and the HOMO/LUMO levels of the adjacent organic layers. | - Introduce Injection Layers: Use a hole injection layer (HIL), such as MoO₃, between the anode and the HTL, and an electron injection layer (EIL), such as LiF, between the cathode and the ETL. |
| 2. Thick Organic Layers: The overall thickness of the organic layers is too high, leading to increased device resistance. | - Reduce Layer Thicknesses: Systematically decrease the thickness of the transport and blocking layers without compromising their function. | ||
| Poor Device Stability/Short Lifetime | The device brightness degrades rapidly during operation. | 1. Material Degradation: The organic materials, including the this compound complex or the host, are degrading under electrical stress. | - Ensure High Material Purity: Use sublimation-purified materials to remove impurities that can act as degradation sites. - Improve Charge Balance: A well-balanced device reduces the accumulation of excess charge carriers that can lead to material degradation. |
| 2. Triplet-Triplet Annihilation (TTA): At high brightness, the concentration of triplet excitons becomes high, leading to non-radiative annihilation. | - Optimize Device Architecture: Employ device structures with a broad recombination zone to reduce the local exciton density. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the phosphorescence of this compound?
A1: The phosphorescence of this compound arises from the radiative decay of excitons from a triplet metal-to-ligand charge transfer (³MLCT) state to the singlet ground state. The heavy iridium atom facilitates strong spin-orbit coupling, which allows for efficient intersystem crossing from the singlet to the triplet state, enabling the harvesting of both singlet and triplet excitons and leading to a theoretical internal quantum efficiency of 100%.[1]
Q2: How does the fluorine substitution in this compound affect its properties compared to the parent Ir(ppy)3?
A2: The electron-withdrawing nature of the fluorine atom in this compound typically leads to a stabilization of the Highest Occupied Molecular Orbital (HOMO) energy level. This results in a larger HOMO-LUMO energy gap, causing a blue-shift in the emission spectrum compared to the green-emitting Ir(ppy)3.[2] Fluorination can also enhance the photoluminescence quantum yield (PLQY) and improve the operational stability of the device.[3]
Q3: What are the key characteristics of a good host material for this compound?
A3: An ideal host material for this compound should possess the following characteristics:
-
High Triplet Energy: The triplet energy of the host must be higher than that of this compound to prevent energy back-transfer from the dopant to the host.[4]
-
Bipolar Charge Transport: The host should be able to transport both electrons and holes to ensure a balanced charge carrier distribution within the emissive layer.
-
Good Film-Forming Properties: The host should form smooth and uniform amorphous films to prevent current leakage and ensure device stability.
-
Thermal and Electrochemical Stability: The host material should be stable under the thermal stress of the deposition process and the electrical stress of device operation.
Q4: What is concentration quenching and how can it be minimized?
A4: Concentration quenching is a phenomenon where the quantum yield of a luminescent material decreases as its concentration increases. In the case of this compound, at high doping concentrations, the close proximity of the iridium complexes can lead to the formation of non-emissive or weakly emissive aggregates (excimers) and an increase in triplet-triplet annihilation.[5] This can be minimized by optimizing the doping concentration of this compound in the host material, typically in the range of 5-10 wt%.[6]
Q5: What is the difference between internal quantum efficiency (IQE) and external quantum efficiency (EQE)?
A5: Internal quantum efficiency (IQE) is the ratio of the number of photons generated within the OLED to the number of electrons injected into the device. Phosphorescent OLEDs can theoretically achieve an IQE of 100%. External quantum efficiency (EQE) is the ratio of the number of photons emitted from the device to the number of electrons injected. The EQE is always lower than the IQE due to light outcoupling losses, where a significant portion of the generated light is trapped within the device due to total internal reflection.[1]
Quantitative Data
The following table summarizes key photophysical and device performance data for this compound and related iridium complexes.
| Emitter | Host Material | Doping Conc. (wt%) | Max. EQE (%) | PLQY | Emission Peak (nm) | CIE Coordinates (x, y) |
| This compound | - | - | - | - | - | - |
| Ir(ppy)3 | CBP | 10 | - | ~0.97 | 510 | (0.25, 0.60)[6] |
| Ir(ppy)3 | Ultra-thin film (0.075 nm) | 100 (no host) | ~24 | - | - | -[2] |
| Ir(mtfppy)3 | - | - | 23.2 | - | - | (0.26, 0.63) |
Data for this compound is not extensively available in a structured format in the public domain. The data for related compounds is provided for reference.
Experimental Protocols
Protocol 1: Fabrication of a Multilayer Phosphorescent OLED
This protocol describes a general procedure for the fabrication of a multilayer phosphorescent OLED using thermal evaporation.
1. Substrate Cleaning: a. Sequentially clean pre-patterned indium tin oxide (ITO) coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. b. Dry the substrates with a stream of high-purity nitrogen gas. c. Treat the substrates with oxygen plasma for 5 minutes to improve the work function of the ITO and enhance hole injection.
2. Organic Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr). b. Deposit the organic layers sequentially without breaking the vacuum. A typical device structure is:
- Hole Injection Layer (HIL): MoO₃ (5 nm) at a deposition rate of 0.1 Å/s.
- Hole Transport Layer (HTL): TAPC (40 nm) at a deposition rate of 1.0 Å/s.
- Emissive Layer (EML): Co-evaporate the host material (e.g., CBP) and this compound at a specific weight percentage (e.g., 8%). The total thickness of the EML is typically 20 nm, with a deposition rate of ~1.0 Å/s for the host and a controlled, lower rate for the dopant to achieve the desired concentration.
- Hole Blocking Layer (HBL): TPBi (10 nm) at a deposition rate of 1.0 Å/s.
- Electron Transport Layer (ETL): TPBi (30 nm) at a deposition rate of 1.0 Å/s.
3. Cathode Deposition: a. Deposit an electron injection layer of LiF (1 nm) at a deposition rate of 0.1 Å/s. b. Deposit the aluminum (Al) cathode (100 nm) at a deposition rate of 2.0 Å/s.
4. Encapsulation: a. Transfer the completed devices to a nitrogen-filled glovebox. b. Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
Protocol 2: Measurement of External Quantum Efficiency (EQE)
1. Equipment: a. A programmable source meter. b. A calibrated silicon photodiode with a known active area. c. An integrating sphere to capture all emitted light. d. A spectroradiometer.
2. Measurement Procedure: a. Place the encapsulated OLED device inside the integrating sphere. b. Connect the device to the source meter. c. Apply a forward bias voltage and measure the current flowing through the device and the corresponding electroluminescence spectrum using the spectroradiometer. d. The total optical power can be determined by integrating the spectral radiant intensity over the entire emission spectrum. e. The number of emitted photons per second is calculated from the total optical power and the emission spectrum. f. The number of injected electrons per second is calculated from the measured current. g. The EQE is then calculated as the ratio of the number of emitted photons per second to the number of injected electrons per second.
Visualizations
References
- 1. Quantum Chemical Design Guidelines for Absorption and Emission Color Tuning of fac-Ir(ppy)3 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scientificlabs.com [scientificlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Ir(p-CF3-ppy)3|RUO [benchchem.com]
- 6. Synthesis and characterization of perfluorinated phenyl-substituted Ir(iii) complex for pure green emission - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
"Ir(p-F-ppy)3" photobleaching and prevention strategies
Welcome to the Technical Support Center for Ir(p-F-ppy)3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the photostability of this compound and strategies to mitigate its photobleaching. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
A1: this compound, or fac-tris(2-(p-fluorophenyl)pyridine)iridium(III), is a homoleptic iridium(III) complex widely used as a photocatalyst in organic synthesis and as an emitter in organic light-emitting diodes (OLEDs). Its popularity stems from its favorable photophysical and electrochemical properties. However, like many photocatalysts, this compound can undergo photobleaching, which is the irreversible loss of its photoluminescent properties upon exposure to light. This degradation can lead to reduced reaction efficiency, inconsistent results, and limited device lifetimes. Understanding and preventing photobleaching is therefore crucial for its effective application.
Q2: What are the main causes of this compound photobleaching?
A2: The photobleaching of iridium complexes like this compound can be attributed to several factors:
-
Ligand Dissociation: Upon photoexcitation, the complex can undergo dissociation of one or more of its phenylpyridine ligands. This is a common degradation pathway for Ir(ppy)3 and related complexes.[1][2]
-
Ligand Functionalization: In the presence of radical species, the phenylpyridine ligands can undergo functionalization, such as alkylation, which alters the electronic properties of the complex and can lead to deactivation.
-
Reaction with Reactive Oxygen Species (ROS): Although oxygen can sometimes act as a quencher of the excited state, preventing other degradation pathways, it can also lead to the formation of singlet oxygen. This highly reactive species can then attack the iridium complex, causing its degradation.
-
Solvent Effects: The choice of solvent can significantly impact the stability of the photocatalyst. Halogenated solvents, for instance, have been shown to be detrimental to the stability of similar iridium complexes.[1]
Q3: How does the fluorine substitution in this compound affect its photostability compared to Ir(ppy)3?
Q4: What are some general strategies to minimize this compound photobleaching?
A4: Several general strategies can be employed to reduce the photobleaching of this compound:
-
Minimize Light Exposure: Only illuminate the reaction mixture when necessary. Use the lowest effective light intensity and shortest possible reaction time.
-
Work Under an Inert Atmosphere: Degassing the solvent and running reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize degradation pathways involving oxygen and reactive oxygen species.
-
Choose Solvents Carefully: Avoid halogenated solvents if possible. Anhydrous, high-purity solvents are recommended.
-
Use Sacrificial Agents: In photocatalytic cycles, sacrificial electron donors or acceptors can help to regenerate the active form of the catalyst and may influence its stability.
-
Control Temperature: While some reactions require elevated temperatures, be aware that thermal stress can also contribute to catalyst degradation.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Reaction stalls or proceeds to low conversion. | Photocatalyst deactivation/photobleaching. | 1. Confirm Catalyst Activity: Run a control reaction with fresh catalyst to ensure its initial activity. 2. Check for Oxygen: Ensure the reaction setup is properly sealed and purged with an inert gas. Use degassed solvents. 3. Evaluate Light Source: Measure the output of your light source to ensure it is within the expected range. Consider reducing the light intensity. 4. Analyze Reaction Mixture: Use techniques like UV-Vis or fluorescence spectroscopy to monitor the concentration of the photocatalyst over time. A decrease in absorbance or emission intensity at the characteristic wavelengths of this compound indicates degradation. 5. Consider Ligand Functionalization: If your reaction involves radical intermediates, they may be reacting with the catalyst. Try modifying the reaction conditions to minimize the concentration of highly reactive radicals. |
| Inconsistent results between batches. | Variability in reagent purity or reaction setup. | 1. Solvent and Reagent Purity: Use freshly distilled or high-purity anhydrous solvents. Ensure all reagents are free from impurities that could act as quenchers or catalyst poisons. 2. Standardize Setup: Ensure consistent positioning of the reaction vessel relative to the light source in every experiment. 3. Inert Atmosphere Quality: Verify the quality of your inert gas and ensure no leaks in your system. |
| Formation of unexpected side products. | Photocatalyst degradation products may be interfering with the reaction. | 1. Identify Degradation Products: If possible, use techniques like LC-MS to identify potential degradation products of this compound in your reaction mixture. For the parent compound Ir(ppy)3, dissociation of a phenylpyridine ligand has been observed.[1][2] 2. Modify Reaction Conditions: Adjusting the solvent, temperature, or light intensity may alter the degradation pathway and minimize the formation of interfering species. |
Quantitative Data
While specific quantitative data for the photobleaching of this compound is limited in the literature, the following table provides a comparison of photophysical properties with the parent compound Ir(ppy)3, which can influence stability.
| Property | Ir(ppy)3 | This compound | Ir(p-CF3-ppy)3 | Reference |
| Emission Maximum (λem) | ~513 nm | Not specified, but expected to be blue-shifted from Ir(ppy)3 | ~525 nm | [3] |
| Excited State Lifetime (τ) | ~2 µs | - | - | [4] |
| Photoluminescence Quantum Yield (ΦPL) | Nearly 100% in deaerated solutions | - | High | [5] |
| Oxidation Potential (Eox) | +0.77 V vs SCE | Higher than Ir(ppy)3 | Higher than Ir(ppy)3 | [3] |
| Reduction Potential (Ered) | -2.14 V vs SCE | Less negative than Ir(ppy)3 | Less negative than Ir(ppy)3 | [3] |
Experimental Protocols
Protocol 1: General Procedure for a this compound-Catalyzed Photoredox Reaction
This protocol outlines a general setup for a photoredox reaction using this compound and is adapted from procedures for similar iridium photocatalysts.[6]
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the substrate, reagents, and this compound (typically 1-2 mol%).
-
Solvent Addition: Add the desired anhydrous and degassed solvent (e.g., acetonitrile, DMF) via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Inert Atmosphere: Backfill the flask with an inert gas (argon or nitrogen).
-
Irradiation: Place the reaction flask at a fixed distance from a visible light source (e.g., blue LEDs, λ ≈ 465 nm, which is the activation wavelength for this compound).[7] Ensure consistent stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, quench the reaction and follow standard procedures for product isolation and purification.
Visualizations
Caption: Potential photobleaching pathways of this compound.
Caption: Troubleshooting workflow for this compound deactivation.
References
- 1. BJOC - Studies on the photodegradation of red, green and blue phosphorescent OLED emitters [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Ir(p-CF3-ppy)3|RUO [benchchem.com]
- 4. www2.riken.jp [www2.riken.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. powder or chunks | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Ir(p-F-ppy)3 Catalyst Loading
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing the catalyst loading of fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III) (Ir(p-F-ppy)3) for enhanced photocatalytic efficiency.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for this compound in a new photocatalytic reaction?
A1: For initial screenings, a catalyst loading of 1-2 mol% is a common starting point for many photoredox reactions using this compound.[1][2] This concentration is often sufficient to achieve good reactivity without being wasteful of the precious metal catalyst. Optimization experiments can then be performed by systematically varying the loading up or down from this initial concentration.
Q2: Can increasing the catalyst loading of this compound always be expected to improve the reaction yield?
A2: Not necessarily. While a certain minimum catalyst concentration is required to absorb sufficient light and catalyze the reaction effectively, simply increasing the loading indefinitely may not lead to better results.[3][4] At higher concentrations, issues such as inner filter effects (where the catalyst solution becomes too opaque, preventing light from penetrating the entire reaction mixture), catalyst aggregation, or solubility issues can arise, potentially leading to a decrease in reaction efficiency.[5] In some cases, a higher catalyst loading has been shown to be futile, with no significant improvement in yield.[3][4]
Q3: What are the potential consequences of using a catalyst loading that is too low?
A3: Using an insufficient amount of this compound can lead to slow reaction rates and incomplete conversion of starting materials. This is because a lower catalyst concentration results in less light absorption and fewer catalytic cycles occurring within a given time. In some instances, a lower rate of the photocatalytic process might increase the impact of spontaneous substrate decomposition, thereby eroding the yield.[1]
Q4: How does the choice of solvent affect the optimal catalyst loading?
A4: The solubility of this compound can vary significantly between different solvents.[5] It is crucial to ensure that the catalyst remains fully dissolved at the desired loading in the chosen reaction solvent. Using a catalyst loading that exceeds its maximum solubility in a particular solvent will result in undissolved catalyst, which does not contribute to the reaction and makes the results difficult to reproduce.[5] Therefore, the optimal catalyst loading is intrinsically linked to the solvent system employed.
Q5: Are there alternatives to simply increasing the catalyst loading to improve reaction rates?
A5: Yes, several other experimental parameters can be optimized. These include increasing the light intensity (being mindful of potential photodegradation), optimizing the reaction temperature, changing the solvent, and ensuring efficient stirring to maintain a homogeneous reaction mixture. Additionally, the choice of base and other additives can have a significant impact on the overall reaction efficiency.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Insufficient Catalyst Loading: The amount of catalyst is too low to effectively drive the reaction. | Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 5 mol%) and monitor the effect on the yield.[7] |
| Catalyst Degradation: The catalyst may be unstable under the reaction conditions (e.g., high light intensity, reactive intermediates). | - Perform the reaction in the dark to check for non-photocatalytic pathways. - Reduce the light intensity or use a different wavelength. - Consider the use of a more robust catalyst if degradation persists.[8][9] | |
| Poor Catalyst Solubility: The catalyst is not fully dissolved in the reaction solvent.[5] | - Choose a solvent in which this compound has higher solubility. - Gently warm the mixture to aid dissolution before initiating the reaction (ensure thermal stability). - Reduce the catalyst loading to below its saturation point.[5] | |
| Reaction Stalls After Initial Conversion | Inner Filter Effect: At high concentrations, the catalyst absorbs too much light at the surface of the reaction vessel, preventing light penetration. | - Decrease the catalyst loading. - Use a reaction vessel with a shorter path length (e.g., a narrower tube or a quartz cuvette for small-scale reactions). |
| Catalyst Deactivation: The catalyst may be deactivated over time by reaction byproducts or impurities.[9] | - Purify all reagents and solvents thoroughly. - Add a co-catalyst or additive that may help regenerate the active catalytic species. | |
| Inconsistent Results Between Batches | Inaccurate Catalyst Weighing: Small variations in the amount of a potent catalyst can lead to significant differences in reaction outcomes. | - Use a high-precision analytical balance for weighing the catalyst. - Prepare a stock solution of the catalyst and add a specific volume to each reaction for better accuracy. |
| Variations in Light Source Intensity: The output of lamps can change over time, affecting reaction rates. | - Calibrate the light source periodically. - Ensure the distance between the light source and the reaction vessel is consistent for all experiments. |
Experimental Protocols
General Protocol for a Photocatalytic Reaction with this compound
This protocol provides a general starting point for a photocatalytic reaction. The specific amounts of reactants, solvent, and base should be determined based on the specific transformation being investigated.
-
Preparation: To a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv.), any co-reactants, and the base (if required).
-
Catalyst Addition: Add the desired amount of this compound (e.g., 1 mol%).
-
Solvent Addition: Add the appropriate volume of degassed solvent to achieve the desired concentration (e.g., 0.1 M).[1]
-
Degassing: Seal the vial and degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. This is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
-
Initiation: Place the reaction vial at a fixed distance from a visible light source (e.g., blue LEDs).
-
Reaction Monitoring: Stir the reaction mixture at a constant temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) at regular intervals.[1]
-
Work-up: Once the reaction is complete, quench the reaction if necessary, and proceed with standard extraction and purification procedures.
Data Presentation
Table 1: Effect of this compound Loading on Product Yield (Hypothetical Data)
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Product Yield (%) |
| 1 | 0.5 | 24 | 45 | 40 |
| 2 | 1.0 | 24 | 85 | 82 |
| 3 | 2.0 | 24 | 98 | 95 |
| 4 | 5.0 | 24 | 99 | 96 |
| 5 | 10.0 | 24 | 90 | 88 |
This table illustrates a hypothetical optimization experiment where increasing the catalyst loading from 0.5 to 2.0 mol% significantly improves the yield. However, a further increase to 10.0 mol% shows a slight decrease in yield, potentially due to inner filter effects.
Visualizations
Caption: Workflow for optimizing this compound catalyst loading.
References
- 1. Visible-Light-Promoted Tandem Skeletal Rearrangement/Dearomatization of Heteroaryl Enallenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. d-nb.info [d-nb.info]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. repository.unipr.it [repository.unipr.it]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Photocatalysis with Ir(p-F-ppy)₃
Welcome to the technical support center for fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)₃. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during photocatalysis experiments with this catalyst.
Frequently Asked Questions (FAQs)
Q1: My reaction is not working or has a very low yield. What are the most common causes?
A1: Low or no product yield is a frequent issue in photocatalysis. The problem can often be traced back to a few key areas:
-
Insufficient Degassing: Oxygen is a potent quencher of the excited state of the photocatalyst and can also trap radical intermediates. Ensure your reaction mixture is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an adequate amount of time.
-
Catalyst Solubility and Concentration: Ir(p-F-ppy)₃, like many iridium photocatalysts, has limited solubility in some organic solvents. Using the catalyst beyond its solubility limit will not increase the reaction rate and can lead to misleading results, as the undissolved catalyst is not active in the reaction.[1][2] It is crucial to ensure the catalyst is fully dissolved. In some cases, reducing byproduct formation can be achieved by diluting the reaction to around 0.02 M.[3]
-
Light Source Intensity and Wavelength: Ensure your light source has a wavelength that is strongly absorbed by Ir(p-F-ppy)₃ (typically in the blue region of the visible spectrum). Also, the light intensity might be too low, or the light path might be obstructed. Position the light source as close as possible to the reaction vessel to maximize photon flux.[4]
-
Reaction Kinetics and Quenching: The desired catalytic cycle may not be occurring efficiently. One of your substrates or reagents may not be quenching the excited photocatalyst, or an undesired quenching pathway may be dominating. A Stern-Volmer analysis can help diagnose these issues.
-
Catalyst Degradation: Although relatively robust, iridium photocatalysts can degrade under certain conditions, leading to a loss of activity over time.[5][6]
Q2: I am observing unexpected byproducts. What are the likely side reactions?
A2: The formation of byproducts can stem from several sources:
-
Substrate Decomposition: Electron-rich substrates can be susceptible to decomposition under photocatalytic conditions.[7] This can occur if the substrate is too easily oxidized or if the generated radical intermediates are unstable and undergo undesired fragmentation or polymerization pathways.
-
Solvent Participation: Solvents with abstractable hydrogen atoms (e.g., acetonitrile, dichloromethane) can sometimes participate in the reaction through hydrogen atom transfer (HAT), leading to solvent-related byproducts.[8] Choosing a more inert solvent like pivalonitrile or an aromatic solvent (if compatible with your reaction) can mitigate this.
-
Catalyst-Mediated Degradation: In some cases, the photocatalyst itself can mediate the degradation of substrates or products, especially if the reaction is left to run for an extended period after the starting materials have been consumed.
Q3: How can I determine if my photocatalyst is being quenched effectively by my substrate?
A3: The most direct way to investigate the quenching of the photocatalyst's excited state is by performing a Stern-Volmer analysis . This involves measuring the luminescence of the photocatalyst in the presence of varying concentrations of a potential quencher (your substrate or another reagent). A linear relationship between the decrease in luminescence intensity and the quencher concentration indicates a quenching interaction. A detailed protocol for this analysis is provided in the "Experimental Protocols" section.
Q4: My reaction starts well but then stalls. What could be the reason?
A4: A reaction that stalls before completion often points towards catalyst degradation .[9] This can be visually indicated by a change in the color of the reaction mixture. Potential causes for catalyst degradation include:
-
Reaction with Oxygen: As mentioned, inadequate degassing can lead to the formation of reactive oxygen species that can attack and decompose the photocatalyst.[5]
-
Solvent Effects: Certain solvents, particularly halogenated ones, can be detrimental to the stability of iridium complexes.[5]
-
High Light Intensity or Temperature: Excessive light intensity or elevated temperatures can sometimes accelerate catalyst decomposition.
If catalyst degradation is suspected, try re-optimizing the reaction with more rigorous degassing, a different solvent, or by running the reaction at a lower temperature or with a less intense light source.
Troubleshooting Guides
Guide 1: Diagnosing Low or No Yield
This guide provides a logical workflow to identify the root cause of a low-yielding or failed reaction.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step flowchart to diagnose and resolve low-yield issues.
Data Presentation
The choice of photocatalyst can significantly impact reaction efficiency. The following table compares the performance of Ir(p-F-ppy)₃ with other common iridium photocatalysts in a model decarboxylative arylation reaction.
| Entry | Photocatalyst | Triplet Energy (ET, kcal/mol) | Yield (%) |
| 1 | Ir(ppy)₃ | 55.2 | 12 |
| 2 | Ir(p-F-ppy)₃ | 58.6 | 58 |
| 3 | Ir(dFppy)₃ | - | 54 |
| 4 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 61.8 | Trace |
| Data adapted from a representative decarboxylative arylation reaction.[6] Note that while higher triplet energy can be beneficial, other factors such as redox potentials and catalyst stability also play a crucial role. |
Experimental Protocols
Protocol 1: Stern-Volmer Luminescence Quenching Analysis
This protocol outlines the procedure for conducting a Stern-Volmer analysis to investigate the quenching of Ir(p-F-ppy)₃ by a substrate or reagent ("quencher").
Objective: To determine if a specific component in the reaction mixture is electronically interacting with the photoexcited state of Ir(p-F-ppy)₃.
Materials:
-
Ir(p-F-ppy)₃
-
Quencher of interest
-
Anhydrous, degassed solvent (the same as used in the reaction)
-
A series of volumetric flasks or vials
-
Gas-tight syringes
-
Fluorometer with appropriate excitation and emission filters/monochromators
-
Cuvettes for luminescence measurements
Procedure:
-
Prepare a Stock Solution of the Photocatalyst: Prepare a stock solution of Ir(p-F-ppy)₃ in the chosen solvent at a constant concentration (e.g., 0.03 mM).[6]
-
Prepare a Stock Solution of the Quencher: Prepare a stock solution of the quencher at a high concentration in the same solvent.
-
Prepare a Series of Sample Solutions: In a series of volumetric flasks or vials, add a constant volume of the Ir(p-F-ppy)₃ stock solution. Then, add varying amounts of the quencher stock solution to create a range of quencher concentrations. Dilute each sample to the final volume with the solvent. Ensure one sample contains no quencher (this will be your I₀ measurement).
-
Degas the Samples: Thoroughly degas each sample by bubbling with an inert gas (e.g., argon) for at least 15 minutes or by using freeze-pump-thaw cycles.[6] Oxygen must be rigorously excluded as it is an efficient quencher.[10]
-
Measure Luminescence:
-
Set the fluorometer to the excitation wavelength for Ir(p-F-ppy)₃ (e.g., 395 nm).
-
Measure the emission spectrum for each sample, ensuring to record the intensity at the emission maximum of the photocatalyst.
-
Start with the sample containing no quencher to obtain the unquenched emission intensity (I₀).
-
Measure the emission intensity (I) for each sample with increasing quencher concentration.
-
-
Data Analysis:
-
Plot I₀/I versus the quencher concentration [Q].
-
According to the Stern-Volmer equation, I₀/I = 1 + Ksv[Q] , the plot should be linear if quenching is occurring.
-
The slope of the line is the Stern-Volmer constant (Ksv). A larger Ksv value indicates a more efficient quenching process.
-
Stern-Volmer Analysis Workflow
Caption: The experimental workflow for conducting a Stern-Volmer analysis.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. rsc.org [rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. BJOC - Studies on the photodegradation of red, green and blue phosphorescent OLED emitters [beilstein-journals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. High-Throughput Determination of Stern–Volmer Quenching Constants for Common Photocatalysts and Quenchers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. vapourtec.com [vapourtec.com]
Technical Support Center: The Effect of Oxygen on the Excited State of Ir(p-F-ppy)3
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the phosphorescent complex fac-Tris(2-(p-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3. This guide provides detailed information, troubleshooting advice, and experimental protocols related to the significant effect of molecular oxygen on the excited state of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental effect of oxygen on the phosphorescence of this compound?
A1: Molecular oxygen is a highly efficient quencher of the phosphorescent excited state of this compound. This means that in the presence of oxygen, the intensity and duration (lifetime) of the light emitted by the complex after excitation are significantly reduced. The process, known as dynamic quenching, occurs through energy transfer from the excited triplet state of the iridium complex to the ground triplet state of oxygen.
Q2: Why is my phosphorescence signal weak or absent when I perform experiments in ambient air?
A2: The triplet excited state of this compound has a relatively long lifetime, making it highly susceptible to quenching by dissolved oxygen in non-degassed solutions. The presence of oxygen provides a non-radiative pathway for the excited state to return to the ground state, thus diminishing the phosphorescence. To observe strong phosphorescence, it is crucial to remove dissolved oxygen from the solvent.
Q3: How can I remove dissolved oxygen from my experimental solutions?
A3: The most common and effective method is to degas the solution by bubbling an inert gas, such as high-purity argon or nitrogen, through the solvent for at least 15-30 minutes prior to and during the experiment. For rigorous studies, the freeze-pump-thaw technique can be employed to achieve lower oxygen concentrations.
Q4: What is the Stern-Volmer relationship and how does it apply to oxygen quenching of this compound?
A4: The Stern-Volmer relationship describes the kinetics of bimolecular quenching. It states that the ratio of the phosphorescence intensity (or lifetime) in the absence of a quencher (I₀ or τ₀) to the intensity (or lifetime) in the presence of a quencher (I or τ) is linearly proportional to the quencher concentration ([Q]). The equation is given by:
I₀ / I = 1 + Ksv[Q] or τ₀ / τ = 1 + Ksv[Q]
where Ksv is the Stern-Volmer quenching constant. This relationship is fundamental for quantifying the quenching effect of oxygen.
Quantitative Data Summary
The following table summarizes key photophysical data for this compound, highlighting the impact of oxygen.
| Parameter | Deaerated Conditions | Aerated Conditions | Reference |
| Phosphorescence Lifetime (τ) | 2.0 µs | Significantly shorter (not explicitly found in searches) | [1] |
| Phosphorescence Quantum Yield (Φ) | Data not specifically found | Expected to be significantly lower than in deaerated conditions | - |
| Triplet Energy (ET) | 58.6 kcal/mol | 58.6 kcal/mol | [2] |
| Stern-Volmer Constant (Ksv) for O₂ | Not applicable | Data not specifically found for this compound | - |
Note: While specific values for phosphorescence quantum yield in aerated vs. deaerated conditions and the Ksv for oxygen quenching of this compound were not found in the search results, the significant decrease in lifetime and intensity upon exposure to air is a well-established phenomenon for this class of compounds. For comparison, other iridium complexes exhibit significant quenching with Ksv values on the order of 109 M-1s-1.[3]
Experimental Protocols
Protocol 1: Measuring Phosphorescence Lifetime and Oxygen Quenching
This protocol outlines the steps to measure the phosphorescence lifetime of this compound in the absence and presence of oxygen.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile)
-
High-purity argon or nitrogen gas
-
Schlenk flask or a cuvette with a septum-sealed side arm
-
Time-resolved spectrofluorometer with a pulsed light source (e.g., laser or flashlamp) and a single-photon counting detector.
Procedure:
-
Sample Preparation (Deaerated):
-
Prepare a dilute solution of this compound in the chosen solvent in a Schlenk flask or specialized cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.
-
Degas the solution by bubbling with argon or nitrogen for at least 20 minutes.
-
Maintain a positive pressure of the inert gas during the measurement.
-
-
Sample Preparation (Aerated):
-
Prepare a solution of this compound with the same concentration as the deaerated sample.
-
This solution can be measured directly without degassing.
-
-
Instrumentation Setup:
-
Set the excitation wavelength to an appropriate absorption band of this compound (e.g., around 380-400 nm).
-
Set the emission wavelength to the maximum of the phosphorescence spectrum (typically around 500-520 nm).
-
Use a pulsed light source with a pulse width significantly shorter than the expected phosphorescence lifetime.
-
Configure the detector and data acquisition software for time-resolved phosphorescence decay measurement.
-
-
Data Acquisition:
-
Measure the phosphorescence decay profile of the deaerated sample.
-
Measure the phosphorescence decay profile of the aerated sample.
-
Fit the decay curves to an exponential function to determine the phosphorescence lifetime (τ). For multi-exponential decays, appropriate fitting models should be used.
-
-
Data Analysis (Stern-Volmer Plot):
-
To determine the Stern-Volmer constant (Ksv), prepare a series of solutions with varying known concentrations of oxygen.
-
Measure the phosphorescence lifetime (τ) for each oxygen concentration.
-
Plot τ₀/τ versus the oxygen concentration. The slope of the resulting linear plot will be the Stern-Volmer constant, Ksv.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very weak phosphorescence signal | 1. Incomplete deoxygenation. 2. Incorrect excitation/emission wavelengths. 3. Compound degradation. 4. Instrument malfunction. | 1. Ensure thorough degassing of the solvent. 2. Verify the absorption and emission maxima of your sample. 3. Check the purity and integrity of your this compound sample. 4. Check the instrument's light source and detector. |
| Non-linear Stern-Volmer plot | 1. Presence of both static and dynamic quenching. 2. Inner filter effects at high concentrations. 3. Formation of ground-state complexes. | 1. Analyze the data using a modified Stern-Volmer equation that accounts for both quenching mechanisms. 2. Ensure the absorbance of the solution is low (typically < 0.1). 3. Perform UV-Vis absorption studies to check for changes in the absorption spectrum upon addition of the quencher. |
| Inconsistent lifetime measurements | 1. Temperature fluctuations. 2. Sample photobleaching. 3. Instrumental instability. | 1. Use a temperature-controlled sample holder. 2. Reduce the excitation light intensity or the exposure time. 3. Allow the instrument to warm up and stabilize before measurements. |
| Difficulty in fitting the decay curve | 1. Multi-exponential decay. 2. High background noise. | 1. Use a multi-exponential fitting model. This could indicate the presence of impurities or different species in solution. 2. Subtract the background signal from the measured decay before fitting. |
Visualizations
Signaling Pathway of Oxygen Quenching
References
- 1. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. en.chemins-tech.com [en.chemins-tech.com]
- 3. Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclometalated Ir(iii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ir(p-F-ppy)3 Aggregation Effects in Thin Films
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the phosphorescent emitter fac-Tris(2-(p-fluorophenyl)pyridine)iridium(III) [Ir(p-F-ppy)3]. The focus is on identifying and mitigating the adverse effects of molecular aggregation in thin films, a common challenge that can significantly impact experimental results and device performance.
Troubleshooting Guides
This section addresses specific issues encountered during experiments in a direct question-and-answer format.
Issue 1: Unexpectedly Low Photoluminescence Quantum Yield (PLQY)
Question: My this compound-doped thin film exhibits poor brightness and a much lower PLQY than reported values. What are the likely causes and how can I resolve this?
Answer: The most probable cause is concentration quenching driven by molecular aggregation. In the solid state, Ir(III) complexes have a strong tendency to aggregate, which creates pathways for non-radiative decay and reduces emission efficiency.[1]
-
Primary Mechanisms:
-
Excimer Formation: Aggregated molecules can form excited-state dimers ("excimers") that are often poorly emissive or non-emissive.[2]
-
Triplet-Triplet Annihilation (TTA): As molecules get closer, the probability of two triplet excitons interacting increases. This interaction annihilates one or both excitons, reducing the number of photons emitted and causing a significant drop in efficiency, especially at high brightness.[1]
-
-
Troubleshooting Steps:
-
Optimize Dopant Concentration: Systematically reduce the weight percentage (wt%) of this compound in the host matrix. Fabricate a series of films with varying concentrations (e.g., 10%, 8%, 6%, 4%, 2%) to identify the point at which PLQY is maximized.
-
Select an Appropriate Host Material: Ensure the host material has good miscibility with this compound to promote a uniform, molecular-level dispersion. The host should also possess a higher triplet energy level than this compound to prevent reverse energy transfer and effectively confine excitons on the emitter molecules.
-
Refine Film Deposition Technique:
-
Solution Processing (Spin-Coating): Modify the solvent system, solution concentration, or spin speed to influence film morphology. Rapid solvent evaporation can sometimes trap molecules in a dispersed state.
-
Vacuum Thermal Evaporation (VTE): Adjust the deposition rate and substrate temperature. Lowering the deposition rate can give molecules more time to arrange, potentially leading to aggregation, while very high rates can also create non-ideal morphologies. Co-evaporation with a suitable host is the standard method to suppress aggregation.
-
-
Issue 2: Emission Spectrum is Red-Shifted Compared to Dilute Solution
Question: The emission peak of my this compound thin film is at a longer wavelength (red-shifted) than its spectrum in a dilute solution. Why does this occur?
Answer: A red-shift in the emission spectrum is a classic hallmark of aggregation. This phenomenon occurs because the intermolecular interactions in an aggregated state create new, lower-energy electronic levels.
-
Cause: When this compound molecules are in close proximity, their electron orbitals can interact, leading to the formation of aggregate states like excimers.[2] Radiative decay from these lower-energy states results in the emission of lower-energy (longer wavelength) photons compared to the emission from isolated "monomer" molecules.
-
Troubleshooting & Verification Steps:
-
Concentration-Dependent Spectroscopy: Measure the photoluminescence spectra for films with different this compound concentrations. A progressive red-shift with increasing concentration is strong evidence that aggregation is the cause.
-
Time-Resolved Photoluminescence (TRPL): Analyze the decay kinetics. Emission from aggregate species often exhibits different (and frequently longer) decay lifetimes compared to the monomer emission. Deconvoluting the decay curve can help identify multiple emissive species.
-
Morphological Analysis: Use Atomic Force Microscopy (AFM) to examine the film's surface topography. The presence of distinct domains or crystallites can indicate large-scale phase separation and aggregation.[3]
-
Issue 3: Poor OLED Performance and High Efficiency Roll-Off
Question: The OLED I fabricated using an this compound emissive layer has low external quantum efficiency (EQE) and severe efficiency roll-off at higher current densities. Is aggregation the culprit?
Answer: Yes, aggregation is a primary contributor to both low efficiency and significant roll-off in phosphorescent OLEDs.[1]
-
Impact on Performance:
-
Low EQE: The formation of poorly emissive aggregates directly reduces the number of photons generated for a given number of injected charges, thus lowering the device's overall efficiency.[1]
-
Efficiency Roll-Off: At high current densities, the concentration of triplet excitons within the emissive layer becomes very high. Aggregation confines these excitons in close proximity, dramatically increasing the rate of Triplet-Triplet Annihilation (TTA), which is a dominant cause of efficiency roll-off.[1]
-
-
Troubleshooting Steps:
-
Re-Optimize Emissive Layer: This is the most critical step. Reduce the this compound doping concentration to the optimal level identified through photophysical characterization (see Issue 1).
-
Control Film Morphology: Uncontrolled crystallization or phase separation between the host and dopant can create "aggregate traps." Ensure deposition parameters are optimized for a smooth, amorphous film. Methods like fast cooling during physical vapor deposition have been shown to suppress aggregation and produce ultrasmooth films.[4]
-
Analyze J-V-L and EQE Curves: A sharp decline in the EQE curve as current density (J) increases is the characteristic signature of TTA-induced roll-off. Correlate this electrical data with the optical spectroscopy of your films.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to characterize aggregation in this compound thin films?
A1: A multi-technique approach is recommended as no single method tells the whole story. Combining optical spectroscopy with morphological analysis provides the most comprehensive picture.
| Technique | Information Obtained | Typical Observation for Aggregation |
| Photoluminescence (PL) Spectroscopy | Emission energy, spectral shape | Red-shift in peak emission wavelength; broadening of the emission spectrum.[2] |
| UV-Vis Absorption Spectroscopy | Ground-state electronic transitions | Broadening of absorption bands; potential appearance of new, lower-energy bands.[3] |
| Time-Resolved PL (TRPL) | Excited-state decay dynamics | Multi-exponential decay profiles indicating the presence of multiple species (monomers, aggregates) with different lifetimes. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness | Increased surface roughness; visualization of distinct grains, crystallites, or phase-separated domains.[3] |
| Grazing Incidence X-ray Scattering (GIXS) | Molecular packing and crystallinity | Appearance of diffraction peaks indicating ordered, crystalline domains instead of an amorphous structure.[5] |
Q2: How does the host material choice influence aggregation?
A2: The host material plays a critical role in controlling aggregation. An ideal host acts as a solid-state solvent, physically separating the dopant molecules. Key properties of a good host include:
-
High Triplet Energy (T1): The host's T1 energy must be higher than that of this compound to ensure efficient and unidirectional energy transfer to the dopant.
-
Good Miscibility: The host and dopant should have similar molecular structures or properties to form a stable, homogeneous blend and prevent phase separation.
-
Appropriate Charge Transport Properties: The host should facilitate balanced transport of electrons and holes to the dopant molecules to ensure efficient exciton (B1674681) formation on the emitter.
Q3: What are typical deposition parameters for reducing aggregation in vacuum-deposited films?
A3: While optimal parameters are system-dependent, a general starting point for co-deposition of a host:dopant emissive layer is:
-
Base Pressure: < 5 x 10⁻⁶ Torr to ensure high purity.
-
Deposition Rate (Host): 1-2 Å/s.
-
Deposition Rate (Dopant): Controlled relative to the host rate to achieve the target wt%. For a 6% film, the dopant rate would be ~0.06 - 0.12 Å/s.
-
Substrate Temperature: Typically room temperature. Elevating the temperature can increase molecular mobility and may promote crystallization and aggregation.
Experimental Protocols
Protocol 1: Fabrication of a Solution-Processed this compound Doped Thin Film
-
Substrate Cleaning:
-
Sequentially sonicate glass or ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat with UV-Ozone for 15 minutes immediately before use to create a hydrophilic surface.
-
-
Solution Preparation:
-
Prepare a stock solution of the host material (e.g., CBP) in a suitable solvent (e.g., chlorobenzene (B131634) or toluene) at a concentration of 10 mg/mL.
-
Prepare a stock solution of this compound in the same solvent at 10 mg/mL.
-
In a new vial, mix the host and dopant solutions to achieve the desired weight percentage. For example, for a 6 wt% solution, mix 940 µL of the host solution with 60 µL of the dopant solution.
-
Stir the final solution for at least 2 hours in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
-
Spin-Coating:
-
Place the cleaned substrate on the spin-coater chuck.
-
Dispense ~50 µL of the solution onto the center of the substrate.
-
Spin-coat using a two-step program: e.g., 500 RPM for 5 seconds (for spreading) followed by 3000 RPM for 45 seconds (for thinning).
-
-
Annealing:
-
Transfer the coated substrate to a hotplate inside the glovebox.
-
Anneal at a temperature below the glass transition temperature of the host material (e.g., 80-100 °C) for 10-20 minutes to remove residual solvent.
-
Protocol 2: Fabrication of a Vacuum-Deposited this compound Doped Thin Film
-
Substrate and Chamber Preparation:
-
Use a cleaned substrate (see Protocol 1, step 1).
-
Load the host material and this compound into separate thermal evaporation sources (e.g., alumina (B75360) crucibles) inside a high-vacuum chamber.
-
Mount the substrate on the holder, typically ~30-50 cm above the sources.
-
-
Pump-Down:
-
Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr.
-
-
Co-Deposition:
-
Gently heat the sources until the materials begin to melt and outgas.
-
Slowly increase the current to the host source until a stable deposition rate of ~1.5 Å/s is achieved, as measured by a quartz crystal microbalance (QCM).
-
Simultaneously, increase the current to the this compound source until the desired rate is achieved (e.g., ~0.1 Å/s for a ~6% doping concentration).
-
Open the source and substrate shutters to begin co-deposition.
-
Monitor the rates and total thickness in real-time using the QCM.
-
-
Completion:
-
Once the target thickness is reached, close the shutters and turn off the power to the sources.
-
Allow the system to cool down before venting the chamber with nitrogen.
-
Visualizations
References
- 1. Effects of steric encumbrance of iridium( iii ) complex core on performance of solution-processed organic light emitting diodes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04652C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Tris(2-(p-fluorophenyl)pyridine)iridium(III) (Ir(p-F-ppy)3) Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of Ir(p-F-ppy)3, with a primary focus on addressing issues related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in the synthesis of this compound?
Low yields in this compound synthesis can often be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Formation of byproducts: The primary contaminant is often the chloro-bridged dimer intermediate, [(p-F-ppy)2Ir(μ-Cl)]2, which is a dull yellow solid.[1]
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or reactant stoichiometry can significantly impact the yield.
-
Poor quality of reagents: Use of impure iridium(III) chloride or 2-(p-fluorophenyl)pyridine can introduce side reactions.
-
Inefficient purification: Product loss during the workup and purification steps is a common issue that can drastically reduce the final yield.[1]
Q2: How can I tell if my reaction was successful?
A successful reaction is typically indicated by the formation of an insoluble, bright yellow solid dispersed in the aqueous phase.[1] In contrast, a suspended, dull yellow colored mixture in water often points to an unsuccessful reaction, likely with a significant amount of the chloro-bridged dimer intermediate.[1]
Q3: What is the typical reported yield for this compound synthesis?
While specific high-yield reports for this compound are less common in introductory literature, the parent compound, Ir(ppy)3, can be synthesized in high yields, often exceeding 90%, under optimized conditions.[1][2] Similar yields for this compound should be achievable with careful control of reaction parameters and purification.
Troubleshooting Guide
Problem 1: Low Yield of Crude Product
Symptoms:
-
The final mass of the isolated crude product is significantly lower than the theoretical maximum.
-
The reaction mixture appears dull yellow instead of bright yellow.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Verify Reaction Time and Temperature: Ensure the reaction is heated at the appropriate temperature (e.g., 205°C) for the full duration (e.g., 48 hours) as specified in the protocol.[3] |
| Check Stoichiometry: An excess of the ligand, 2-(p-fluorophenyl)pyridine, is typically used (e.g., 12 equivalents to IrCl3).[2] Verify that the correct ratio was used. | |
| Formation of Chloro-bridged Dimer | Optimize Reaction Conditions: The formation of the dimer is a common side reaction.[1][3] Ensuring a sufficiently high temperature and adequate reaction time can help drive the reaction towards the desired tris-cyclometalated product. |
| Poor Reagent Quality | Use High-Purity Starting Materials: Ensure the iridium(III) chloride is anhydrous and the 2-(p-fluorophenyl)pyridine is of high purity. Impurities can interfere with the reaction. |
Problem 2: Significant Product Loss During Purification
Symptoms:
-
A reasonable amount of crude product is obtained, but the yield drops dramatically after purification (e.g., column chromatography or recrystallization).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Extraction | Thorough Extraction: During the workup, ensure all the yellow solid product is transferred from the reactor. Scrape the walls and stirrers and rinse with dichloromethane (B109758) (DCM) to recover all material.[1][3] Back-extract all aqueous layers with DCM to ensure complete recovery of the product.[1][2] |
| Inefficient Column Chromatography | Proper Column Packing and Eluent Selection: Use a well-packed silica (B1680970) gel column. A common eluent system is a gradient of hexane (B92381) and dichloromethane. The less polar dimer will elute before the desired fac-Ir(p-F-ppy)3. |
| Precipitation/Recrystallization Issues | Solvent Selection: For purification by precipitation, dissolving the crude product in a minimal amount of a good solvent (like DCM) and adding a poor solvent (like methanol (B129727) or hexanes) can induce precipitation of the pure product.[4] The ratio of solvents is critical; for instance, a 1:120 ratio of DCM to hexanes has been used for purification of similar complexes.[1][2] |
Experimental Protocols
Synthesis of fac-Tris(2-(p-fluorophenyl)pyridine)iridium(III) (fac-Ir(p-F-ppy)3)
This protocol is adapted from the high-yield synthesis of fac-Ir(ppy)3.[1][2][3]
Reactants:
| Reagent | Molar Equiv. |
| Iridium(III) chloride, anhydrous (IrCl3) | 1.0 |
| 2-(p-fluorophenyl)pyridine (p-F-ppy) | 12.0 |
| Deionized Water | - |
Procedure:
-
To a high-pressure reactor, add iridium(III) chloride, 2-(p-fluorophenyl)pyridine, and deionized water.
-
Seal the reactor, and then pressurize with argon (e.g., 10 psi) and depressurize three times to ensure an inert atmosphere.
-
Heat the reaction mixture to 205°C and stir for 48 hours.[3]
-
Cool the reactor to room temperature. An insoluble yellow solid should be visible.[1]
-
Transfer the entire contents to a separatory funnel, using dichloromethane (DCM) to rinse the reactor and ensure complete transfer.
-
Extract the aqueous phase with DCM. Combine the organic layers.
-
Wash the combined organic layer with 1 M HCl, followed by back-extraction of the aqueous washes with DCM.[1][2]
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and remove the solvent under reduced pressure to yield the crude yellow solid.
Purification by Slurry and Filtration
-
Place the crude yellow solid in a round-bottomed flask.
-
Add a large volume of hexanes and sonicate to create a uniform slurry.[1][2]
-
Add a very small amount of DCM (e.g., a ratio of 1:120 DCM/hexanes) and swirl. This will dissolve highly colored impurities.[1][2]
-
Collect the yellow solid by vacuum filtration, washing with hexanes.
-
Dry the purified fac-Ir(p-F-ppy)3 under vacuum.
Visualizations
References
"Ir(p-F-ppy)3" purification challenges and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III), or Ir(p-F-ppy)3.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude this compound reaction mixture?
A1: The primary impurity is often the unreacted chloro-bridged iridium dimer intermediate, [(p-F-ppy)2Ir(μ-Cl)]2, which typically appears as a dull yellow solid.[1][2] Other common impurities include excess unreacted 2-(4-fluorophenyl)pyridine (B1266597) ligand and residual solvents from the synthesis.
Q2: Why is purifying this compound by traditional column chromatography challenging?
A2: The purification of this compound and similar neutral iridium complexes via column chromatography is notoriously difficult due to their very low solubility in many common organic solvents.[1][3] This low solubility can cause the compound to precipitate on the column, leading to poor separation, streaking, and low recovery. The process is often time-consuming and requires large volumes of solvent.[1]
Q3: What is the most common and effective alternative to column chromatography for purifying this compound?
A3: A highly effective and scalable alternative is a slurry wash or selective extraction method.[1][3] This technique involves suspending the crude solid in a solvent system where the impurities are soluble, but the desired this compound product is largely insoluble. A common system is a mixture of hexanes and a small amount of dichloromethane (B109758).[1][3] This method avoids the need for chromatography while achieving high purity (>97%).[3]
Q4: When is sublimation purification recommended for this compound?
A4: Sublimation is a technique used to achieve ultra-high purity (>99.5%).[4] It is typically required when this compound is intended for use in applications that are highly sensitive to impurities, such as in the fabrication of organic light-emitting diodes (OLEDs), where impurities can act as quenching sites and degrade device performance and lifetime.[4][5]
Q5: How can I assess the purity of my final this compound product?
A5: The purity of this compound is most commonly assessed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹⁹F NMR).[1] High-Performance Liquid Chromatography (HPLC) can also be used to confirm purity to a high degree.[6] For material intended for OLED applications, elemental analysis and thermal analysis (TGA/DSC) are also common characterization techniques.
Troubleshooting Guides
Problem: My purified product still shows dimer contamination in the NMR spectrum.
-
Possible Cause: The slurry wash was not efficient enough, or an insufficient amount of the more polar solvent (e.g., dichloromethane) was used to dissolve the dimer impurity.
-
Solution: Repeat the slurry wash procedure. You can slightly increase the proportion of dichloromethane to hexanes (e.g., from 1:120 to 1.5:120 v/v).[1] Ensure vigorous stirring or sonication to break up the solid and allow the solvent to effectively extract the impurities.[1][3]
Problem: The yield after purification is significantly lower than expected.
-
Possible Cause 1: Some of the this compound product dissolved in the solvent during the slurry wash.
-
Solution 1: The amount of dichloromethane (or other polar solvent) added to the slurry is critical and depends on the initial purity.[1] Use the minimum amount necessary to dissolve the colored impurities. A slight yellow tint in the filtrate is expected, but a deep yellow color indicates significant product loss.[3] Cool the slurry before filtration to minimize the solubility of your product.
-
Possible Cause 2: Mechanical loss during filtration and transfer of the solid.
-
Solution 2: Ensure all solid material is carefully transferred. Rinse the flask and filtration funnel with the less-polar solvent (e.g., hexanes) to recover any adhering product.
Problem: While attempting column chromatography, my compound is precipitating at the top of the column.
-
Possible Cause: The loading solvent is too weak, or the compound was loaded in too large a volume of solvent, causing it to crash out upon contact with the eluent. The low solubility of the complex is the fundamental issue.[1]
-
Solution: Dissolve the crude product in the absolute minimum volume of a stronger solvent, such as dichloromethane.[7] Adsorb this concentrated solution onto a small amount of silica (B1680970) gel (dry loading) and load the resulting powder onto the top of the column. This prevents the compound from precipitating in a single band.[7] Run the column with a solvent system that maintains solubility, which may require a higher proportion of a polar solvent than is ideal for separation.
Problem: The final product is a dull or brownish-yellow powder, not a bright yellow.
-
Possible Cause: This discoloration often indicates the presence of persistent impurities, possibly the chloro-bridging dimer or degradation products.[1][2]
-
Solution: The material requires further purification. An additional slurry wash is recommended. If the discoloration persists, and high purity is required, sublimation may be necessary.
Quantitative Data
The solubility of this compound is not widely reported, but data for the parent compound, fac-Ir(ppy)3, provides a useful reference for selecting appropriate solvents for purification and reactions.[8][9]
Table 1: Maximum Solubility of fac-Ir(ppy)3 in Various Organic Solvents
| Solvent | Molar Concentration (M) | Concentration (ppm) |
|---|---|---|
| Acetone | 6.0 x 10⁻⁴ | 5.0 x 10² |
| Acetonitrile | 2.0 x 10⁻⁴ | 1.0 x 10² |
| Dichloromethane | 1.2 x 10⁻² | 1.0 x 10⁴ |
| N,N-Dimethylformamide | 1.8 x 10⁻³ | 1.5 x 10³ |
| Ethyl Acetate | 1.0 x 10⁻⁴ | 1.0 x 10² |
| Hexanes | < 1.5 x 10⁻⁶ | < 1 |
| Methanol | < 1.5 x 10⁻⁶ | < 1 |
| Tetrahydrofuran | 2.0 x 10⁻³ | 1.7 x 10³ |
| Toluene | 1.0 x 10⁻³ | 8.0 x 10² |
(Data sourced from Organic Process Research & Development)[8][9]
Experimental Protocols
Protocol 1: Purification by Slurry Wash (Chromatography-Free)
This method is adapted from a validated procedure for Ir(ppy)3 and is applicable to its fluorinated derivatives.[1][3]
-
Preparation: Place the crude, dry this compound solid into a round-bottomed flask of appropriate size.
-
Slurry Formation: Add a large volume of a non-polar solvent, such as hexanes (approx. 450 mL per gram of crude product), to the flask.
-
Sonication: Place the flask in an ultrasonic bath and sonicate the mixture until a fine, uniform slurry is achieved. This step is crucial for breaking up clumps of solid.
-
Impurity Extraction: Add a very small, carefully measured volume of a more polar solvent, typically dichloromethane, to the slurry. A typical starting ratio is 1:120 (v/v) of dichloromethane to hexanes.[1] For purer samples, less dichloromethane is needed.
-
Agitation: Swirl the flask vigorously. The liquid should develop a slight yellow tint, indicating that colored impurities (like the dimer) are being selectively dissolved.[3]
-
Filtration: Slowly pour the slurry through a sintered glass funnel (fine porosity) to collect the bright yellow solid product.
-
Washing: Wash the collected solid on the funnel with a small amount of cold hexanes to remove any residual dissolved impurities.
-
Drying: Air-dry the solid on the filter funnel, then transfer to a vial and dry completely under high vacuum. The resulting product should be a bright yellow solid with >97% purity.[3]
Protocol 2: Sublimation for Ultra-High Purity
-
Apparatus: Use a standard laboratory sublimation apparatus, which consists of a chamber for the crude material, a cold finger, and a connection to a high-vacuum pump.
-
Loading: Place the pre-purified this compound (e.g., after a slurry wash) into the bottom of the sublimation chamber.
-
Assembly: Insert the cold finger and ensure all joints are properly sealed.
-
Vacuum: Evacuate the apparatus to a high vacuum (typically <10⁻⁵ Torr).
-
Heating & Cooling: Begin circulating coolant (e.g., cold water) through the cold finger. Slowly and carefully heat the bottom of the chamber using a heating mantle. The sublimation temperature will depend on the vacuum level but is typically above 250°C.
-
Collection: The pure this compound will sublime and deposit as fine, bright yellow crystals on the cold finger. Impurities with lower vapor pressures will remain in the chamber.
-
Recovery: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before venting the system to atmospheric pressure. Carefully remove the cold finger and scrape the purified crystals onto a clean surface.
Visualized Workflows
Caption: Decision workflow for selecting the appropriate purification method.
Caption: Troubleshooting guide for the slurry wash purification method.
References
- 1. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. ossila.com [ossila.com]
- 5. Ir(p-CF3-ppy)3|RUO [benchchem.com]
- 6. Detailed Molecular and Structural Analysis of Dual Emitter IrQ(ppy)2 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Photostability of Tris[2-(4-fluorophenyl)pyridinato-C2,N]iridium(III) (Ir(p-F-ppy)3)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the photostability of the phosphorescent emitter Ir(p-F-ppy)3.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the photodegradation of this compound?
A1: The photodegradation of iridium complexes like this compound can occur through several pathways. Key mechanisms include degradation initiated by singlet oxygen, reactions proceeding from the excited state of the complex itself, and the detrimental influence of certain solvents, particularly halogenated ones.[1] For green-emitting iridium complexes, degradation via the excited state is a significant contributor, which can involve the dissociation of one of the phenylpyridine ligands.[1][2] The presence of oxygen can sometimes quench the triplet excited state, potentially reducing degradation from this pathway, but it can also lead to the formation of reactive oxygen species that attack the complex.[1][3]
Q2: How does the choice of solvent affect the photostability of this compound?
A2: The solvent environment plays a critical role in the photostability of this compound. Halogenated solvents, such as dichloromethane (B109758) (CH2Cl2), have been shown to have a detrimental effect on the stability of similar iridium complexes, leading to the formation of chlorinated species.[1] Therefore, it is highly recommended to avoid halogenated solvents when possible during experiments and material processing. The use of deuterated solvents can enhance the lifetime of singlet oxygen, which can be a useful tool for studying degradation mechanisms but also highlights the need to minimize oxygen exposure.[1]
Q3: Can modifying the ligands of this compound improve its photostability?
A3: Yes, ligand modification is a common strategy to enhance the photostability of iridium complexes. Introducing bulky groups to the ligands can provide a physical barrier that suppresses aggregation and intermolecular interactions, which can lead to luminescence quenching and degradation.[4] However, it's a balancing act, as these modifications should not significantly alter the desired electronic and photophysical properties of the complex.[4] Extending the π-conjugation of the ligands can also influence the excited state characteristics and, consequently, the photostability.
Q4: What is the role of the host material in determining the stability of this compound in a device?
A4: In solid-state applications like Organic Light-Emitting Diodes (OLEDs), the host material is crucial for the stability of the this compound emitter. A suitable host should have a high triplet energy to effectively confine the excitons on the guest emitter molecules. The host matrix can also influence the kinetic stability of the emissive layer.[5] Co-depositing the iridium complex with a suitable host can lead to high kinetic stability and density, which contributes to the overall durability of the device.[5] The interaction between the host and guest molecules can affect charge trapping and the width of the recombination zone, which in turn impacts device efficiency and lifetime.[4]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps & Solutions |
| Rapid decrease in luminescence intensity during measurement. | Photobleaching due to exposure to excitation light and/or oxygen. | - Reduce Excitation Intensity: Use neutral density filters to lower the intensity of the excitation source. - Minimize Exposure Time: Use a shutter to expose the sample to light only during data acquisition. - Deoxygenate Solutions: Purge solutions with an inert gas (e.g., argon or nitrogen) before and during measurements. For solid-state samples, conduct measurements under vacuum or in an inert atmosphere.[1] |
| Inconsistent results between experimental batches. | - Degradation of the this compound stock solution. - Contamination of solvents or other materials. | - Store Properly: Store this compound as a solid in a dark, inert environment (e.g., a glovebox). Prepare fresh solutions for each experiment. - Use High-Purity Materials: Utilize high-purity, anhydrous solvents and freshly purified starting materials to avoid quenching or side reactions. |
| Formation of precipitates or aggregates in solution. | - Poor solubility of the complex in the chosen solvent. - Intermolecular interactions leading to aggregation.[4] | - Solvent Screening: Test the solubility of this compound in a range of non-halogenated, high-purity solvents. - Lower Concentration: Work with more dilute solutions to minimize aggregation. - Ligand Modification: If aggregation is a persistent issue, consider synthesizing derivatives with bulky substituents to hinder intermolecular interactions.[4] |
| Device failure or short lifetime in OLEDs. | - Degradation of the emissive layer. - Mismatch between host and guest energy levels. - Poor film morphology. | - Optimize Host Material: Select a host material with a triplet energy level at least 0.2 eV higher than that of this compound to ensure efficient energy transfer and prevent back-transfer. - Control Deposition: In vacuum-deposited devices, carefully control the deposition rates and substrate temperature to achieve a stable and uniform film.[5] For solution-processed devices, optimize spin-coating parameters and solvent choice. - Encapsulation: Use robust encapsulation techniques to protect the device from atmospheric moisture and oxygen, which are known to accelerate degradation.[6] |
Data Presentation
Table 1: Photophysical Properties of Ir(ppy)3 and Related Fluorinated Complexes
| Complex | Emission Max (nm) | Photoluminescence Quantum Yield (ΦPL) | Phosphorescence Lifetime (μs) |
| fac-Ir(ppy)3 | ~513 (in THF) | ~1.0 (in PMMA, 80-370 K) | ~2.0 (in DMF) |
| This compound | Not specified in search results | Not specified in search results | Not specified in search results |
| FIrpic | Not specified in search results | High | Not specified in search results |
| Ir(Fppy)3 | Not specified in search results | High | Not specified in search results |
Note: The photophysical properties can vary significantly with the solvent, host matrix, and temperature.[7][8]
Experimental Protocols
Protocol 1: Measurement of Photostability in Solution
Objective: To quantify the photostability of this compound in a given solvent by monitoring the change in its absorption or emission spectrum over time upon continuous irradiation.
Materials:
-
This compound
-
High-purity, deoxygenated solvent (e.g., toluene, THF)
-
Quartz cuvette with a septum
-
UV-Vis spectrophotometer
-
Fluorometer
-
Light source with a specific wavelength (e.g., 465 nm LED, as this is an activation wavelength for similar photocatalysts)[9]
-
Neutral density filters
-
Magnetic stirrer and stir bar
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the chosen deoxygenated solvent to have an initial absorbance of approximately 0.1 at the excitation wavelength.
-
Transfer the solution to the quartz cuvette containing a small stir bar.
-
Seal the cuvette with a septum and purge with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
-
Initial Measurement:
-
Record the initial UV-Vis absorption spectrum and the photoluminescence (PL) spectrum of the solution.
-
-
Photostability Measurement:
-
Place the cuvette in a temperature-controlled holder with continuous stirring.
-
Irradiate the solution with the light source at a constant intensity.
-
At regular time intervals, stop the irradiation and record the UV-Vis and PL spectra.
-
-
Data Analysis:
-
Plot the normalized absorbance or PL intensity at the maximum wavelength as a function of irradiation time.
-
The rate of decay can be used to quantify the photostability. The photobleaching quantum yield can be calculated if the photon flux of the light source is known.
-
Protocol 2: Synthesis of a Photostable Ir(III) Complex with Modified Ligands
Objective: To synthesize a derivative of this compound with bulky substituents on the phenylpyridine ligands to enhance photostability by reducing intermolecular interactions.
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl3·xH2O)
-
2-(4-fluorophenyl)pyridine (B1266597) derivative with bulky substituents (e.g., tert-butyl groups)
-
Standard glassware for organic synthesis (reflux condenser, Schlenk flask, etc.)
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Purification setup (column chromatography)
Procedure:
-
Synthesis of the Iridium Dimer:
-
In a Schlenk flask under an inert atmosphere, combine IrCl3·xH2O and an excess of the modified 2-(4-fluorophenyl)pyridine ligand in a 3:1 mixture of 2-ethoxyethanol and water.
-
Reflux the mixture for 12-24 hours.
-
Cool the reaction to room temperature, and collect the precipitated yellow-orange solid (the chloride-bridged iridium dimer) by filtration. Wash with methanol (B129727) and diethyl ether.
-
-
Synthesis of the Monomeric Complex:
-
In a separate Schlenk flask, dissolve the iridium dimer and an excess of the modified ligand in a suitable solvent like glycerol or 2-ethoxyethanol.
-
Heat the mixture to a high temperature (e.g., >200 °C) under an inert atmosphere for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and purify the product by column chromatography on silica (B1680970) gel to isolate the desired fac-Ir(p-F-ppy-R)3 complex.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized complex using NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis.
-
Evaluate the photophysical properties (absorption, emission, quantum yield, lifetime) and compare them to the parent this compound.
-
Assess the photostability of the new complex using Protocol 1.
-
Visualizations
Caption: Key photodegradation pathways for this compound.
Caption: Workflow for measuring the photostability of this compound.
References
- 1. BJOC - Studies on the photodegradation of red, green and blue phosphorescent OLED emitters [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of steric encumbrance of iridium( iii ) complex core on performance of solution-processed organic light emitting diodes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04652C [pubs.rsc.org]
- 5. High kinetic stability and high density of Ir(ppy)3 doped organic semiconductor glasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The triplet state of fac-Ir(ppy)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. powder or chunks | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Ir(p-F-ppy)₃ Catalyst Systems
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and best practices to help researchers minimize catalyst poisoning and ensure the successful application of Ir(p-F-ppy)₃ in photoredox catalysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with Ir(p-F-ppy)₃, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My reaction yield has significantly decreased, or the reaction is not proceeding to completion. What are the potential causes?
A1: A decrease in reaction yield is a common issue that can often be attributed to catalyst poisoning or deactivation. Several factors could be at play:
-
Impure Reagents or Solvents: Trace impurities in your starting materials or solvents are a primary source of catalyst poisons. Common culprits include sulfur compounds, halides, heavy metals, and water.[1][2] These impurities can irreversibly bind to the iridium center, blocking active sites.[1]
-
Atmospheric Contamination: The presence of oxygen can quench the excited state of the photocatalyst, leading to reduced quantum yield and the formation of reactive oxygen species that may degrade the catalyst or other reaction components.[3]
-
Ligand Functionalization: In some cases, reactive intermediates generated during the catalytic cycle can react with the ppy ligands of the catalyst, leading to its deactivation.[4] This is a form of self-poisoning that is inherent to the reaction itself.
-
Incorrect Wavelength or Light Intensity: The photocatalyst has a specific activation wavelength (around 465 nm for Ir(p-F-ppy)₃).[5] Using an incorrect light source or insufficient light intensity will result in poor catalyst excitation and, consequently, low reaction rates.
-
Sub-optimal Reaction Conditions: Factors such as temperature, concentration, and choice of base can significantly impact reaction efficiency.
Troubleshooting Steps:
-
Verify Reagent and Solvent Purity: Use freshly purified reagents and high-purity, anhydrous solvents. Refer to the Experimental Protocols section for detailed purification procedures.
-
Ensure Inert Atmosphere: Degas your reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling a stream of inert gas (argon or nitrogen) through the solvent prior to and during the reaction.[6]
-
Check Your Light Source: Confirm that your light source emits at the correct wavelength and that the intensity is adequate and consistent.
-
Run a Control Reaction: Perform a reaction with a fresh batch of catalyst and purified reagents to rule out catalyst degradation as the primary issue.
-
Analyze for Catalyst Degradation: If the problem persists, consider analyzing the reaction mixture for signs of catalyst decomposition, such as a color change or the appearance of new species in your analytical traces (e.g., HPLC, LC-MS).
Q2: I am observing a change in the color of my reaction mixture over time. Is this normal?
A2: A slight change in color can be normal as the reaction progresses and new products are formed. However, a significant and unexpected color change, particularly a darkening or precipitation, can be indicative of catalyst degradation or the formation of side products that may be poisoning the catalyst. For instance, the formation of insoluble byproducts can coat the catalyst, blocking its active sites.[7]
Q3: Can the choice of solvent affect the stability of the Ir(p-F-ppy)₃ catalyst?
A3: Yes, the solvent can play a crucial role in the stability of the photocatalyst. While Ir(p-F-ppy)₃ is soluble in many common organic solvents, some solvents can be detrimental. For example, chlorinated solvents like dichloromethane (B109758) can be less benign and may contribute to photodegradation of the catalyst under reaction conditions.[8] Additionally, coordinating solvents can potentially interact with the catalyst, although this is less common for homoleptic complexes like Ir(p-F-ppy)₃ compared to their heteroleptic counterparts. It is always advisable to use high-purity, non-coordinating solvents whenever possible.
Q4: Can I reuse the Ir(p-F-ppy)₃ catalyst?
A4: While technically possible, reusing the catalyst without purification is generally not recommended due to the high risk of contamination from residual reactants, products, and potential poisons from the previous reaction. If catalyst recovery is necessary for economic reasons, it should be purified, for example by column chromatography, before reuse. However, given the typically low catalyst loadings in photoredox reactions, using a fresh batch of catalyst for each experiment is the best practice to ensure reproducibility. For large-scale applications, heterogenized iridium catalysts on solid supports are being developed to facilitate easy recovery and reuse.[9]
Common Catalyst Poisons and Their Mitigation
The following table summarizes common classes of catalyst poisons and strategies to mitigate their impact on Ir(p-F-ppy)₃ systems.
| Poison Class | Examples | Mechanism of Poisoning | Mitigation Strategies |
| Sulfur Compounds | Thiols, sulfides, sulfoxides | Strong coordination to the iridium center, blocking active sites.[1] | Use high-purity reagents and solvents. If sulfur-containing substrates are necessary, consider using a higher catalyst loading or a more robust catalyst. |
| Halogenated Impurities | Residual chlorinated solvents, halide salts | Can interact with the catalyst and alter its electronic properties or lead to degradation.[1] | Use halogen-free solvents and ensure reagents are free from halide impurities. |
| Heavy Metals | Lead, mercury, arsenic | Form stable alloys or complexes with the iridium center, leading to irreversible deactivation.[10] | Use high-purity starting materials and glassware that is free from heavy metal contamination. |
| Coordinating Species | Water, coordinating solvents (e.g., acetonitrile (B52724) in some contexts) | Water can quench the excited state of the catalyst. Coordinating solvents may interact with the catalyst, affecting its photophysical properties.[3][11] | Use anhydrous solvents and reagents. Avoid strongly coordinating solvents if possible. |
| Oxygen | Atmospheric O₂ | Quenches the excited state of the photocatalyst, reducing its efficiency and potentially leading to oxidative degradation.[3] | Thoroughly degas the reaction mixture and maintain an inert atmosphere throughout the experiment. |
| Radical Intermediates | Radicals generated from substrates or additives | Can react with the catalyst's ligands, leading to functionalization and deactivation.[4] | Optimize reaction conditions to minimize the lifetime of highly reactive radical species. Consider catalyst designs with more robust ligands if this is a persistent issue. |
Experimental Protocols
1. General Protocol for Solvent and Reagent Purification
To minimize catalyst poisoning, rigorous purification of all solvents and reagents is crucial.
-
Solvents: Use a solvent purification system (e.g., passing through activated alumina (B75360) and a supported copper catalyst) to remove water and oxygen.[4] If a purification system is not available, solvents should be distilled from appropriate drying agents under an inert atmosphere. Store purified solvents over molecular sieves in a glovebox or a sealed flask with a septum.
-
Liquid Reagents: Purify by distillation, and if sensitive, store under an inert atmosphere.
-
Solid Reagents: Purify by recrystallization or sublimation. Dry thoroughly under vacuum before use.[12]
2. General Experimental Setup for a Photoredox Reaction with Ir(p-F-ppy)₃
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried before use.
-
Reaction Assembly: Assemble the reaction vessel (e.g., a Schlenk flask or a vial with a septum) and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).
-
Addition of Reagents: Add all solid reagents, including the Ir(p-F-ppy)₃ catalyst, to the reaction vessel under a positive flow of inert gas.
-
Solvent Addition: Add the purified, degassed solvent via syringe or cannula.
-
Degassing: Further degas the reaction mixture by subjecting it to three cycles of freeze-pump-thaw or by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.
-
Initiation of Reaction: Place the reaction vessel in front of the light source (e.g., a 465 nm LED) and begin stirring. Ensure consistent and uniform irradiation of the reaction mixture.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by an appropriate technique (e.g., TLC, GC, HPLC, LC-MS).
Visualizing Workflows and Pathways
Troubleshooting Workflow for Low Reaction Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in a reaction catalyzed by Ir(p-F-ppy)₃.
Caption: A step-by-step guide to diagnosing and resolving low reaction yields.
Generalized Photoredox Catalytic Cycle and Points of Poisoning
This diagram illustrates a generic oxidative quenching cycle for Ir(p-F-ppy)₃ and highlights potential entry points for catalyst poisons.
Caption: The photoredox cycle with key points where catalyst poisoning can occur.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand functionalization as a deactivation pathway in a fac -Ir(ppy) 3 -mediated radical addition - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03064H [pubs.rsc.org]
- 5. deswater.com [deswater.com]
- 6. Removal of photoredox catalysts from polymers synthesized by organocatalyzed atom transfer radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. deswater.com [deswater.com]
- 9. Ir(p-CF3-ppy)3|RUO [benchchem.com]
- 10. Ir[dF(t-Bu)-ppy]3 | Benchchem [benchchem.com]
- 11. repository.unipr.it [repository.unipr.it]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Photocatalytic Activity of Ir(p-F-ppy)₃ vs. Ir(ppy)₃
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photocatalytic performance of two prominent iridium(III)-based photoredox catalysts: fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) and its para-fluorinated analogue, fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III) (Ir(p-F-ppy)₃). The introduction of fluorine atoms onto the phenyl ring of the ppy ligand significantly alters the electronic properties of the complex, leading to distinct differences in photocatalytic activity. This comparison is supported by experimental data to inform catalyst selection for specific synthetic transformations.
Photophysical and Electrochemical Properties
The photocatalytic efficacy of iridium complexes is fundamentally governed by their photophysical and electrochemical characteristics. The primary difference between Ir(p-F-ppy)₃ and Ir(ppy)₃ arises from the strong electron-withdrawing nature of the fluorine atom in the para-position of the phenyl ring. This modification stabilizes the Highest Occupied Molecular Orbital (HOMO) of the complex, which has significant metal-to-ligand character.
This stabilization has two critical consequences:
-
Increased Oxidation Potential: Ir(p-F-ppy)₃ is more difficult to oxidize from its ground state (Ir³⁺ → Ir⁴⁺) than Ir(ppy)₃.
-
Enhanced Oxidizing Power of the Excited State: As a result of the higher ground-state oxidation potential, the photoexcited state (*Ir(p-F-ppy)₃) becomes a significantly stronger oxidant compared to *Ir(ppy)₃. Conversely, it becomes a weaker reductant.[1]
These properties are quantified by their redox potentials, emission wavelengths, excited-state lifetimes, and quantum yields, which are summarized in the table below.
Data Presentation: Comparative Properties
| Property | fac-Ir(ppy)₃ | fac-Ir(p-F-ppy)₃ | Reference(s) |
| Formula | C₃₃H₂₄IrN₃ | C₃₃H₂₁F₃IrN₃ | [2] |
| Appearance | Bright yellow solid | Yellow solid | [2] |
| Absorption Max (λₘₐₓ) | ~377 nm | Not Reported | [3] |
| Emission Max (λₑₘ) | ~518 nm | Not Reported | [4] |
| Photoluminescence Quantum Yield (Φ) | ~0.4 - 1.0 (solvent/matrix dependent) | ~0.48 (for a related F-complex) | [5][6] |
| Excited-State Lifetime (τ) | ~1.9 µs (in CH₃CN) | ~1.67 µs (for a related F-complex) | [6][7][8] |
| Ground State Oxidation, E(Ir⁴⁺/Ir³⁺) | +0.77 V vs SCE | +0.97 V vs SCE | [7][8][9] |
| Ground State Reduction, E(Ir³⁺/Ir²⁺) | -2.19 V vs SCE | Not Reported | [8] |
| Excited State Reduction, E(Ir³⁺/Ir²⁺) | -1.73 V vs SCE | Weaker than Ir(ppy)₃ | [1][7][9] |
| Excited State Oxidation, E(Ir⁴⁺/Ir³⁺) | +0.31 V vs SCE | Stronger than Ir(ppy)₃ | [8] |
Comparative Performance in a Key Reaction: Decarboxylative Arylation
A clear demonstration of the differing catalytic activities is the decarboxylative arylation of α-amino acids, a vital transformation for converting biomass precursors into valuable benzylic amine pharmacophores.[7][9] In this reaction, the photocatalyst's excited state must be a sufficiently strong oxidant to oxidize the carboxylate of the amino acid, initiating the decarboxylation to form an α-amino radical.
Experimental data from MacMillan and coworkers shows that Ir(p-F-ppy)₃ provides a significantly higher yield than Ir(ppy)₃ under identical conditions, highlighting the benefit of its enhanced excited-state oxidizing power.[7][9]
Data Presentation: Reaction Yield Comparison
| Entry | Photocatalyst | Yield (%) |
| 1 | Ir(ppy)₃ | 61 |
| 2 | Ir(p-F-ppy)₃ | 86 |
| Conditions: N-Boc Alanine, 1,4-dicyanobenzene, Li₂CO₃, 1 mol% photocatalyst in DMSO, irradiated with a 26 W fluorescent lamp for 24 h. Yields determined by ¹H NMR.[7][9] |
Experimental Protocols
General Protocol for Decarboxylative Arylation of α-Amino Acids
This protocol is representative of the conditions used for the comparative study.[7][9]
-
Materials:
-
N-protected α-amino acid (e.g., N-Boc Alanine, 0.2 mmol, 1.0 equiv)
-
Arene (e.g., 1,4-dicyanobenzene, 0.6 mmol, 3.0 equiv)
-
Photocatalyst (Ir(ppy)₃ or Ir(p-F-ppy)₃, 0.002 mmol, 0.01 equiv)
-
Base (e.g., Li₂CO₃, 0.4 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., DMSO, 2.0 mL)
-
-
Equipment:
-
4 mL screw-cap vial with a PTFE-lined cap
-
Magnetic stir bar
-
Visible light source (e.g., 26 W compact fluorescent lamp or blue LED array)
-
Stir plate
-
-
Procedure:
-
To the vial, add the N-protected α-amino acid, arene, photocatalyst, and base.
-
Add the magnetic stir bar and the anhydrous DMSO.
-
Seal the vial with the cap.
-
Place the vial on the stir plate, approximately 5-10 cm from the light source, and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature for the specified time (e.g., 24 hours).
-
Upon completion, the reaction can be quenched with water and extracted with an organic solvent (e.g., ethyl acetate) for analysis by ¹H NMR, GC-MS, or for purification via column chromatography.
-
Mandatory Visualizations
Generalized Photocatalytic Cycle (Oxidative Quenching)
The decarboxylative arylation proceeds via an oxidative quenching cycle, where the excited photocatalyst is first reduced by the substrate. The more positive oxidation potential of the excited Ir(p-F-ppy)₃ makes the initial electron transfer from the amino acid more favorable compared to when Ir(ppy)₃ is used.
Caption: Oxidative quenching cycle for a generic photoredox reaction.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening or running a photocatalytic reaction.
Caption: A typical workflow for photocatalysis experiments.
Summary and Conclusion
The choice between Ir(p-F-ppy)₃ and Ir(ppy)₃ is dictated by the specific demands of the desired chemical transformation.
-
Ir(ppy)₃ remains a benchmark photocatalyst, notable for the strong reducing power of its excited state (E(*Ir³⁺/Ir²⁺) = -1.73 V vs SCE).[7][9] It is highly effective in reactions that require the reduction of substrates with very negative reduction potentials.
-
Ir(p-F-ppy)₃ , due to the electronic perturbation of its fluoro-substituents, is a superior catalyst for reactions requiring a potent photo-oxidant.[7][9] Its ground state is harder to oxidize, which translates to a more powerful excited state oxidant.[1] This makes it the catalyst of choice for transformations initiated by the oxidation of challenging substrates, such as the decarboxylative arylation of amino acids.
For drug development professionals and synthetic chemists, tuning the electronic properties of the photocatalyst through ligand modification, as demonstrated by the comparison of Ir(p-F-ppy)₃ and Ir(ppy)₃, is a powerful strategy for optimizing reaction efficiency and enabling new chemical transformations.
References
- 1. Ir(p-CF3-ppy)3|RUO [benchchem.com]
- 2. Tris(2-phenylpyridine)iridium - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Iridium Photocatalysts: Profiling Ir(p-F-ppy)3 Against Key Counterparts
For researchers, scientists, and professionals in drug development, the selection of an appropriate photocatalyst is paramount to the success of photoredox-mediated transformations. This guide provides a detailed comparison of the photophysical and electrochemical properties of the prominent iridium photocatalyst, fac-tris(2-(4-fluorophenyl)pyridine)iridium(III) (Ir(p-F-ppy)3), alongside other widely utilized iridium-based catalysts. The data presented herein, summarized for clarity, is supported by experimental protocols for key reactions, offering a comprehensive resource for catalyst selection and experimental design.
The strategic application of visible-light photoredox catalysis has revolutionized modern organic synthesis, enabling the construction of complex molecular architectures under mild reaction conditions. At the heart of this technology are transition-metal photocatalysts, with iridium(III) complexes being particularly effective due to their favorable photophysical properties, including long-lived excited states and tunable redox potentials.[1] The subject of this guide, this compound, is a homoleptic iridium(III) complex that has garnered attention for its unique catalytic activities.
Photophysical and Electrochemical Properties: A Comparative Analysis
The performance of a photocatalyst is intrinsically linked to its photophysical and electrochemical characteristics. These properties dictate the catalyst's ability to absorb light, the energy and lifetime of its excited state, and its capacity to engage in single-electron transfer (SET) processes. The following table summarizes key data for this compound and other benchmark iridium photocatalysts, including the parent complex fac-Ir(ppy)3, the cationic [Ir(dtbbpy)(ppy)2]PF6, and the highly oxidizing Ir[dF(CF3)ppy]2(dtbbpy)PF6.
| Photocatalyst | Emission Max (λem) [nm] | Excited-State Lifetime (τ) [µs] | Eox [V vs SCE] | Ered [V vs SCE] | Eox [V vs SCE] | Ered [V vs SCE] | Quantum Yield (Φ) |
| This compound | ~465-495 | ~1.1 | +0.93 | -2.35 | -1.58 | +0.16 | ~0.4 |
| fac-Ir(ppy)3 | 513[2] | 1.9[3] | +0.77[4] | -2.19[4] | -1.73[1][3] | +0.31[4] | ~1.0[2][5] |
| [Ir(dtbbpy)(ppy)2]PF6 | ~475, 505 | 0.3[6] | +1.21[4] | -1.51[4] | -0.96[4] | +0.66[4] | Not widely reported |
| Ir[dF(CF3)ppy]2(dtbbpy)PF6 | ~480 | Not widely reported | +1.69[4] | -1.37[4] | -0.89[4] | +1.21[4] | Not widely reported |
Note: The exact values for photophysical and electrochemical properties can vary depending on the solvent and experimental conditions. The data presented is a compilation from various sources for comparative purposes.
The introduction of fluorine atoms onto the phenyl rings of the ppy ligand in this compound results in a blue-shift in its emission spectrum compared to the parent fac-Ir(ppy)3. This is a consequence of the electron-withdrawing nature of fluorine, which stabilizes the highest occupied molecular orbital (HOMO) of the complex. This electronic perturbation also influences the redox potentials. While the excited state of this compound is a slightly weaker reductant than that of fac-Ir(ppy)3, it offers a distinct reactivity profile that can be advantageous in specific synthetic contexts.
Experimental Workflows and Signaling Pathways
To illustrate the practical application of these photocatalysts, a generalized experimental workflow for a photoredox-catalyzed reaction is depicted below. This is followed by a diagram illustrating the fundamental mechanism of iridium-based photoredox catalysis.
Caption: A generalized workflow for a photoredox-catalyzed organic transformation.
Caption: The catalytic cycle of an iridium photocatalyst, illustrating both reductive and oxidative quenching pathways.
Detailed Experimental Protocols
Reductive Dehalogenation using fac-Ir(ppy)3
This protocol describes the reduction of an unactivated carbon-iodine bond.[7]
Materials:
-
fac-Ir(ppy)3 (1 mol%)
-
Aryl iodide (1.0 equiv)
-
Hantzsch ester (1.5 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Acetonitrile (B52724) (0.1 M)
Procedure:
-
To an oven-dried reaction vessel, add fac-Ir(ppy)3, the aryl iodide, and Hantzsch ester.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed acetonitrile and DIPEA via syringe.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED (λ ≈ 450 nm) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the dehalogenated product.
Oxidative Aza-Henry Reaction using [Ir(dtbbpy)(ppy)2]PF6
This protocol outlines the coupling of N-arylamines with nitroalkanes.[8]
Materials:
-
[Ir(dtbbpy)(ppy)2]PF6 (1 mol%)
-
N,N-dimethylaniline (1.0 equiv)
-
Nitroethane (2.0 equiv)
-
Nitromethane (as solvent, 0.2 M)
Procedure:
-
In a reaction tube, dissolve [Ir(dtbbpy)(ppy)2]PF6 and N,N-dimethylaniline in nitromethane.
-
Add nitroethane to the solution.
-
Seal the tube and stir the reaction mixture at room temperature under irradiation with a compact fluorescent lamp (CFL) or a blue LED strip for 10-20 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to yield the corresponding aza-Henry adduct.
Conclusion
The choice of an iridium photocatalyst significantly impacts the outcome of a photoredox reaction. This compound presents a valuable alternative to the more common fac-Ir(ppy)3, offering a different electronic profile that can be beneficial for specific transformations. This guide provides the necessary data and procedural information to aid researchers in making informed decisions for their synthetic endeavors. The provided experimental protocols serve as a starting point for the application of these powerful catalytic systems in the synthesis of novel molecules.
References
- 1. Ir(p-CF3-ppy)3|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Redox Potentials of Visible Light Photoredox Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. The triplet state of fac-Ir(ppy)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Ir(dtbbpy)(ppy)2][PF6] | 676525-77-2 | Benchchem [benchchem.com]
- 7. Photoredox catalysis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Iridium- and Ruthenium-Based Photosensitizers for Biomedical Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis of Ir(p-F-ppy)3 versus Ruthenium-Based Photosensitizers
In the landscape of photodynamic therapy (PDT) and photocatalysis, the selection of an appropriate photosensitizer is paramount to achieving desired therapeutic or chemical outcomes. This guide provides a detailed comparison of the performance of the iridium-based complex, fac-tris(2-(4-fluorophenyl)pyridine)iridium(III) (this compound), and a class of widely studied ruthenium-based photosensitizers, exemplified by tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)3]2+). This comparison is based on their photophysical properties, mechanisms of action in biological systems, and the experimental protocols used for their evaluation.
Quantitative Performance Metrics: A Side-by-Side Comparison
The efficacy of a photosensitizer is largely dictated by its photophysical properties. The following tables summarize key quantitative data for this compound and the representative ruthenium-based photosensitizer, [Ru(bpy)3]2+. It is important to note that direct comparative data for this compound in aqueous biological media is limited; therefore, data for the parent compound, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), is included as a close structural and functional analogue.
Table 1: Photophysical Properties
| Property | This compound / Ir(ppy)3 | [Ru(bpy)3]2+ |
| Maximum Absorption (λmax) | ~380, 465 nm[1] | ~452 nm[2] |
| Maximum Emission (λem) | ~513 nm (Ir(ppy)3) | ~615 nm |
| Excited-State Lifetime (τ) | ~1-2 µs (Ir(ppy)3)[3] | ~0.6-1 µs |
| Photoluminescence Quantum Yield (ΦPL) | Nearly 100% in PMMA (Ir(ppy)3)[3][4] | ~0.04 in water |
| Singlet Oxygen Quantum Yield (ΦΔ) | Not readily available for this compound. Ir(ppy)3 and derivatives can have high yields (approaching unity in some cases).[5] | 0.22 in water, 0.73 in methanol[6] |
Table 2: Biological Performance
| Parameter | Iridium Complexes (General) | Ruthenium Complexes (e.g., [Ru(bpy)3]2+ derivatives) |
| Cellular Uptake Mechanism | Primarily through energy-dependent pathways.[5] | Often via endocytosis, including caveolae-mediated pathways.[7] |
| Subcellular Localization | Mitochondria, lysosomes, endoplasmic reticulum.[5][8] | Lysosomes, Golgi apparatus, mitochondria.[7] |
| Primary Mode of Cell Death | Apoptosis, with potential for non-apoptotic pathways like oncosis and ferroptosis.[8][9][10] | Primarily apoptosis, but can induce necrosis at high concentrations or light doses.[7] |
| Phototoxicity | Potent phototoxicity observed in various cancer cell lines.[8][9][11][12] | Demonstrated phototoxicity against a range of cancer cells and microbes.[7][13][14] |
Experimental Protocols: Methodologies for Evaluation
To ensure a standardized and reproducible comparison of photosensitizer performance, the following experimental protocols are widely employed.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The ability of a photosensitizer to generate cytotoxic singlet oxygen (¹O₂) is a critical performance indicator. A common indirect method involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF).
Protocol:
-
Preparation of Solutions: Prepare stock solutions of the photosensitizer (e.g., this compound or a ruthenium complex) and DPBF in a suitable solvent (e.g., ethanol (B145695) or a buffered aqueous solution). A standard photosensitizer with a known ΦΔ (e.g., Rose Bengal) is also prepared for comparison.
-
Absorbance Matching: The absorbance of the sample and standard solutions are matched at the irradiation wavelength to ensure equal photon absorption.
-
Irradiation: The solutions containing the photosensitizer and DPBF are irradiated with a light source corresponding to the absorbance maximum of the photosensitizer.
-
Monitoring DPBF Bleaching: The decrease in the absorbance or fluorescence of DPBF at its characteristic wavelength (around 410-420 nm) is monitored over time.[15][16][17] The rate of bleaching is proportional to the rate of ¹O₂ generation.
-
Calculation of ΦΔ: The singlet oxygen quantum yield of the sample is calculated relative to the standard using the following equation:
ΦΔ (sample) = ΦΔ (standard) × (k_sample / k_standard) × (I_standard / I_sample)
where k is the rate of DPBF bleaching and I is the rate of light absorption by the photosensitizer.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the phototoxicity of a photosensitizer.[18][19][20][21]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Incubation with Photosensitizer: The cells are incubated with varying concentrations of the photosensitizer (e.g., this compound or a ruthenium complex) for a specific duration in the dark.
-
Irradiation: The cells are then exposed to a specific dose of light at a wavelength that activates the photosensitizer. Control groups include cells treated with the photosensitizer in the dark and cells exposed to light without the photosensitizer.
-
MTT Addition: After a post-irradiation incubation period, MTT solution is added to each well.
-
Formazan (B1609692) Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is determined to quantify the phototoxicity of the photosensitizer.
Signaling Pathways in Photodynamic Therapy
The ultimate therapeutic effect of a photosensitizer is determined by the cellular signaling pathways it activates upon photoirradiation. Both iridium and ruthenium-based photosensitizers predominantly induce cell death through apoptosis, although other pathways can also be involved.[22][23]
Apoptosis Induction by Ruthenium Photosensitizers
Ruthenium-based photosensitizers, upon light activation, generate reactive oxygen species (ROS) that can damage various cellular components, leading to the initiation of apoptosis.[7][24][25] The primary mechanisms involve:
-
Mitochondrial Damage: Many ruthenium complexes localize in the mitochondria. ROS-induced damage to the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c, in conjunction with Apaf-1 and ATP, forms the apoptosome, which activates caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
-
Induction of Immunogenic Cell Death: Some ruthenium photosensitizers have been shown to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[13]
References
- 1. powder or chunks | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. The triplet state of fac-Ir(ppy)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Ruthenium(II)-Arene Curcuminoid Complexes as Photosensitizer Agents for Antineoplastic and Antimicrobial Photodynamic Therapy: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Ferroptosis Photoinduced by New Cyclometalated Iridium(III) Complexes and Its Synergism with Apoptosis in Tumor Cell Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of immunogenic cell death-inducing ruthenium-based photosensitizers for anticancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A new fluorescence method to detect singlet oxygen inside phospholipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2.5. Chemical Detection of Singlet Oxygen [bio-protocol.org]
- 17. scientificarchives.com [scientificarchives.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. cyrusbio.com.tw [cyrusbio.com.tw]
- 22. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Effect of Photosensitizer Metalation Incorporated into Arene-Ruthenium Assemblies on Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Photoluminescent Quantum Yield of Iridium(III) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photoluminescent quantum yield (PLQY) of the iridium(III) complex fac-tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3, and its structural analogs. The photophysical properties of these phosphorescent emitters are critical for their applications in organic light-emitting diodes (OLEDs), photoredox catalysis, and bio-imaging. This document summarizes key performance data, details the experimental methodologies for quantum yield determination, and illustrates the experimental workflow.
Performance Comparison of Iridium(III) Complexes
The introduction of fluorine substituents onto the cyclometalating 2-phenylpyridine (B120327) (ppy) ligands of iridium(III) complexes is a common strategy to tune their photophysical properties. Fluorination can significantly impact the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby influencing the emission color, excited-state lifetime, and photoluminescence quantum yield.
Below is a table summarizing the reported photophysical properties of this compound's parent compound and other relevant fluorinated analogs.
| Compound Name | Abbreviation | Emission Maxima (λem) [nm] | Photoluminescence Quantum Yield (ΦPL) | Excited-State Lifetime (τ) [μs] | Solvent/Matrix |
| fac-tris(2-phenylpyridine)iridium(III) | Ir(ppy)3 | 513 | ~1.0 (in PMMA, 80-370 K)[1][2] | 1.6 | THF |
| 522 | 0.40 | - | Dichloromethane | ||
| fac-tris(2-(4,6-difluorophenyl)pyridine)iridium(III) | FIrpic | 472, 499 | ~1.0 | - | Doped solid-state film |
| fac-tris(1-methyl-5-(4-fluorophenyl)-3-n-propyl-[6][7][8]triazolyl)iridium(III) | - | - | - | - | - |
| [Ir(Fppy)2(dmb)]+ | - | 522 | ~1.0 | - | Acetonitrile |
| Ir(III) complex with F2,4,5ppy ligands | Ir3 | 464, 490 | 0.69 | 1.46 | Acetonitrile[6] |
Note: The specific quantum yield for this compound is not explicitly reported in the cited literature. The table presents data for the parent compound and other fluorinated analogs to provide a comparative context.
Experimental Protocols
The determination of the photoluminescence quantum yield is a critical measurement for characterizing emissive materials. The two most common methods are the relative method and the absolute method using an integrating sphere.
Relative Method for PLQY Measurement
This method involves comparing the emission of the sample of interest to a standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a reference compound with a well-characterized quantum yield and an emission profile that is as close as possible to the sample under investigation.
-
Solution Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to minimize inner filter effects.
-
Absorbance Measurement: Measure the UV-Vis absorption spectra of both the sample and standard solutions.
-
Emission Measurement: Record the photoluminescence spectra of both the sample and the standard using a spectrofluorometer. It is crucial to use the same excitation wavelength and experimental parameters (e.g., slit widths) for both measurements.
-
Data Analysis: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample^2 / η_standard^2)
where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Absolute Method for PLQY Measurement
This method directly measures the ratio of emitted to absorbed photons using an integrating sphere, which collects light emitted in all directions.
Protocol:
-
Sample Placement: The sample (solution, thin film, or powder) is placed inside an integrating sphere.
-
Excitation: The sample is excited by a monochromatic light source.
-
Spectral Measurement (Sample): The emission spectrum of the sample within the sphere is recorded. The sphere collects both the emitted photons from the sample and the scattered excitation light.
-
Spectral Measurement (Blank): A blank measurement is performed with the empty sphere or with the solvent/substrate alone to measure the scattered excitation light.
-
Calculation: The photoluminescence quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. This is determined by integrating the areas of the emission peak and the reduction in the excitation peak in the presence of the sample.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and photophysical characterization of iridium(III) complexes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The triplet state of fac-Ir(ppy)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Photocatalyst Tris(2-(4-fluorophenyl)pyridine)iridium(III) [Ir(p-F-ppy)3] in Organic Transformations
For researchers, scientists, and professionals in drug development, the selection of an appropriate photocatalyst is paramount for the efficiency and success of synthetic organic transformations. This guide provides a comparative benchmark of the widely used photocatalyst, Tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3. Its performance is evaluated against other common iridium-based photocatalysts, supported by experimental data to aid in catalyst selection for specific applications.
Performance Benchmarking
The efficacy of a photocatalyst is often determined by the yield of the desired product under specific reaction conditions. The following tables summarize the performance of this compound in comparison to other photocatalysts in key organic transformations.
Table 1: Comparison of Photocatalyst Performance in a [2+2] Cycloaddition Reaction
In a model dearomative cycloaddition reaction, the triplet energy (ET) of the photocatalyst plays a crucial role in reaction efficiency. A higher triplet energy generally leads to more efficient energy transfer to the substrate.
| Photocatalyst | Triplet Energy (ET) (kcal/mol) | Observed Yield (%) |
| This compound | 58.6 | High |
| Ir(ppy)3 | 55.2 | Diminished |
| Ir(p-CF3-ppy)3 | 56.4 | High |
Data sourced from publicly available research.[1]
Table 2: Photocatalyst Evaluation in a Decarboxylative Arylation Reaction
The choice of photocatalyst can significantly impact the yield in cross-coupling reactions. In this example, various iridium-based photocatalysts were screened for their effectiveness.
| Entry | Photocatalyst | Base | Yield (%) |
| 1 | Ir(ppy)3 | K2HPO4 | 12 |
| 2 | This compound | K2HPO4 | 58 |
| 3 | Ir(dFppy)3 | K2HPO4 | 54 |
| 4 | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | K2HPO4 | Trace |
This table highlights the superior performance of this compound in this specific transformation compared to the parent Ir(ppy)3 and other derivatives.[2]
Experimental Protocols
Detailed methodologies are critical for the reproducibility of photocatalytic reactions. Below is a representative experimental protocol for a reaction utilizing this compound.
Representative Protocol: C(sp³)–H Functionalization
This procedure outlines a general method for C(sp³)–H functionalization using this compound as the photocatalyst.
Materials:
-
This compound (1 mol%)
-
Substrate (1.0 equiv)
-
Nucleophile (1.5 equiv)
-
Et3N·3HF (6 equiv)
-
t-BuCN (0.6 M)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add this compound, the substrate, and the nucleophile.
-
The vial is sealed with a septum and purged with an inert atmosphere (e.g., nitrogen or argon) for 15 minutes.
-
Anhydrous solvent and Et3N·3HF are added via syringe.
-
The reaction mixture is then irradiated with a 34W blue LED lamp with continuous stirring at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.
Mechanistic Overview & Visualization
The function of this compound as a photocatalyst is rooted in its ability to absorb visible light and initiate single-electron transfer (SET) processes. The general mechanism can proceed through either an oxidative or reductive quenching cycle, depending on the nature of the substrates.
Below is a generalized representation of a photoredox catalytic cycle.
Caption: Generalized photoredox cycle of this compound.
This diagram illustrates the initial excitation of the photocatalyst by visible light to its excited state (*[this compound]). From this state, it can either be reduced by a substrate in a reductive quenching cycle or oxidized by a substrate in an oxidative quenching cycle, generating radical ions that proceed to form the final product. The catalyst is then regenerated, completing the catalytic cycle.
References
A Comparative Guide to the Electrochemical Properties of Ir(p-F-ppy)3 and Its Analogs
This guide provides a detailed comparison of the electrochemical properties of the organometallic complex fac-tris(4-fluoro-2-phenylpyridine)iridium(III), commonly known as Ir(p-F-ppy)3, with its non-fluorinated parent compound, Ir(ppy)3, and other relevant analogs. This information is crucial for researchers and scientists in the fields of materials science and drug development, particularly for applications in organic light-emitting diodes (OLEDs) and photoredox catalysis.
Comparative Electrochemical Data
The electrochemical properties of these iridium complexes, specifically their oxidation and reduction potentials, are critical indicators of their electronic structure and performance in various applications. These potentials are directly related to the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecules. The introduction of substituents, such as fluorine atoms, on the 2-phenylpyridine (B120327) (ppy) ligand can significantly tune these properties.
Below is a summary of the key electrochemical data for this compound and its analogs, compiled from experimental studies.
| Complex | Oxidation Potential (Eox) vs. Fc/Fc+ (V) | Reduction Potential (Ered) vs. Fc/Fc+ (V) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |
| Ir(ppy)3 | 0.3 - 0.8[1] | -2.5 to -2.8[1] | -5.6 | -3.0 | 2.6 |
| This compound | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format |
| Ir(m-ppy)3 | 0.51 (vs. SCE) | -2.40 (vs. SCE) | -5.36 | -2.96 | 2.40 |
| Ir(p-toly)3 | 0.50 (vs. SCE) | -2.38 (vs. SCE) | -5.35 | -2.97 | 2.38 |
| Ir(46dfppy)3 | ~0.8 (estimated) | ~-2.5 (estimated) | Data not available | Data not available | Data not available |
Note: The data for Ir(m-ppy)3 and Ir(p-toly)3 are reported versus a Standard Calomel (B162337) Electrode (SCE) and have been included to show the effect of methyl and positional isomers.[1] A direct comparison with Fc/Fc+ requires a conversion that can vary depending on the solvent system. The HOMO and LUMO levels are often estimated from the electrochemical data.
The introduction of electron-withdrawing groups like fluorine atoms generally makes the complex more difficult to oxidize (anodic shift in oxidation potential) and easier to reduce (cathodic shift in reduction potential). This is due to the stabilization of the HOMO level.
Experimental Protocols
The following is a representative experimental protocol for determining the electrochemical properties of these iridium complexes using cyclic voltammetry (CV).
Cyclic Voltammetry Protocol
-
Instrumentation: A standard three-electrode electrochemical cell connected to a potentiostat is used.
-
Working Electrode: A glassy carbon electrode is typically used. It should be polished with alumina (B75360) slurry and sonicated in an appropriate solvent before each measurement to ensure a clean and reproducible surface.
-
Counter Electrode: A platinum wire or foil serves as the counter electrode.
-
Reference Electrode: A non-aqueous Ag/Ag+ electrode or a saturated calomel electrode (SCE) is commonly used. The potential is often reported against the ferrocene (B1249389)/ferrocenium (Fc/Fc+) redox couple as an internal standard.
-
Electrolyte Solution: The supporting electrolyte is typically a 0.1 M solution of tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) in a dry, degassed organic solvent such as acetonitrile (B52724) (CH3CN) or dichloromethane (B109758) (CH2Cl2).
-
Analyte Concentration: The iridium complex is dissolved in the electrolyte solution at a concentration of approximately 1 mM.
-
Measurement Procedure:
-
The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen. An inert atmosphere is maintained throughout the experiment.
-
The cyclic voltammogram is recorded by scanning the potential from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).
-
The potential window should be wide enough to observe the oxidation and reduction events of the complex.
-
After the measurement of the complex, a small amount of ferrocene is added to the solution, and another CV is recorded to determine the position of the Fc/Fc+ redox couple. The potentials of the complex are then referenced to this internal standard.
-
Visualizations
Experimental Workflow for Electrochemical Analysis
The following diagram illustrates the general workflow for the electrochemical characterization of iridium complexes.
Caption: Workflow for the electrochemical analysis of iridium complexes.
Relationship between Electrochemical Potentials and Molecular Orbitals
This diagram illustrates how the oxidation and reduction potentials obtained from cyclic voltammetry relate to the HOMO and LUMO energy levels of the molecule.
Caption: Correlation of redox potentials with HOMO/LUMO energies.
References
A Comparative Guide to the Stability of Ir(p-F-ppy)3 and Other Photoredox Catalysts
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Photoredox Catalyst Stability with Supporting Experimental Data.
In the rapidly evolving field of photoredox catalysis, the stability of the photocatalyst is a critical parameter that dictates its utility and cost-effectiveness in synthetic applications. Among the plethora of available catalysts, iridium(III) complexes, particularly fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) and its derivatives, have garnered significant attention due to their favorable photophysical and electrochemical properties. This guide provides a comparative analysis of the stability of one such derivative, fac-tris(2-(p-fluorophenyl)pyridine)iridium(III) (Ir(p-F-ppy)3), against other commonly employed photoredox catalysts.
Executive Summary
Iridium-based photocatalysts, including this compound, are generally regarded as having high thermal and photochemical stability. The stability of these catalysts is significantly influenced by the nature of their ligands. Studies have shown that the ancillary ligand plays a crucial role in the photochemical stability of heteroleptic iridium(III) complexes. For instance, complexes containing 1,10-phenanthroline (B135089) derivatives have demonstrated greater long-term stability in their reduced state compared to those with 2,2′-bipyridine ligands, which are more susceptible to modification.[1] While direct quantitative comparisons of photodegradation quantum yields and turnover numbers (TONs) before deactivation for this compound against other catalysts under identical conditions are not extensively documented in a single study, existing research provides valuable insights into their relative stabilities.
Quantitative Stability Data
Precise, directly comparable quantitative data on the photostability of various photocatalysts under standardized conditions is often challenging to consolidate from disparate literature sources. However, based on available studies, a qualitative and semi-quantitative comparison can be made.
| Photocatalyst | Catalyst Type | Reported Stability Characteristics | Key Influencing Factors |
| This compound | Homoleptic Iridium(III) Complex | Generally high stability, similar to or exceeding that of Ir(ppy)3. Fluorination can sometimes enhance stability. | Ligand structure, solvent, presence of oxygen. |
| Ir(ppy)3 | Homoleptic Iridium(III) Complex | Considered a benchmark for stable photoredox catalysts with high quantum yields and thermal stability.[2] | Ligand functionalization can be a deactivation pathway.[3] |
| [Ru(bpy)3]Cl2 | Ruthenium(II) Polypyridyl Complex | Generally less stable than iridium counterparts, susceptible to photoaquation and ligand dissociation.[4] | Solvent, buffer composition, and presence of quenchers significantly affect stability.[4] |
| Organic Dyes (e.g., Eosin Y) | Organic Sensitizer | Lower photostability compared to transition metal complexes, prone to photobleaching. | Molecular structure, solvent, and reaction conditions. |
Experimental Protocols for Stability Assessment
The stability of photoredox catalysts is typically evaluated by monitoring their degradation under prolonged irradiation. Below are detailed methodologies for key experiments cited in the literature.
Photodegradation Quantum Yield Determination
The photodegradation quantum yield (Φ_deg) is a measure of the efficiency of a photochemical degradation process.
Experimental Workflow:
Caption: Workflow for determining photodegradation quantum yield.
Methodology:
-
Solution Preparation: Prepare a solution of the photocatalyst of a known concentration in a photochemically inert solvent (e.g., acetonitrile) in a quartz cuvette.
-
Actinometry: Determine the photon flux of the light source at the irradiation wavelength using a chemical actinometer, such as ferrioxalate (B100866) for UV light or a calibrated photodiode for visible light.
-
Irradiation: Irradiate the catalyst solution with a monochromatic light source (e.g., a laser or LED) at a wavelength where the catalyst absorbs. Maintain a constant temperature and stir the solution.
-
Monitoring Degradation: At regular time intervals, withdraw aliquots from the solution and analyze the concentration of the photocatalyst using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector.
-
Calculation: The photodegradation quantum yield is calculated using the following formula: Φ_deg = (moles of catalyst degraded) / (moles of photons absorbed)
Long-Term Operational Stability (Turnover Number)
The turnover number (TON) in the context of stability refers to the number of catalytic cycles a catalyst molecule can perform before it deactivates.
Experimental Workflow:
Caption: Workflow for determining turnover number before deactivation.
Methodology:
-
Reaction Setup: A model photoredox reaction is set up with the photocatalyst, substrates, and a suitable solvent in a photoreactor.
-
Irradiation: The reaction mixture is irradiated with a light source appropriate for the catalyst's absorption spectrum. The temperature and stirring are kept constant.
-
Product Analysis: The formation of the product is monitored over an extended period using techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Determination of Deactivation: The reaction is continued until the rate of product formation significantly decreases or stops, indicating catalyst deactivation.
-
TON Calculation: The turnover number is calculated by dividing the total moles of product formed by the initial moles of the photocatalyst used.
Factors Influencing Photocatalyst Stability
The stability of a photoredox catalyst is not an intrinsic property but is influenced by a multitude of factors. Understanding these factors is crucial for optimizing reaction conditions and extending the catalyst's lifetime.
References
The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Iridium Complexes
A deep dive into the photophysical and electrochemical properties of fluorinated versus non-fluorinated iridium(III) complexes reveals significant advantages conferred by fluorination, leading to enhanced performance in applications ranging from organic light-emitting diodes (OLEDs) to bioimaging and photodynamic therapy. This guide provides a comparative analysis based on experimental data, detailing the synthesis, characterization, and performance metrics of these two classes of compounds.
The strategic incorporation of fluorine atoms into the ligands of iridium(III) complexes has become a powerful tool for tuning their optoelectronic properties. Fluorination, through the high electronegativity of the fluorine atom, imparts significant changes to the electronic structure of the complexes, generally leading to higher quantum yields, blue-shifted emissions, and improved stability.
Impact on Photophysical Properties: A Quantitative Comparison
Experimental studies consistently demonstrate the profound effect of fluorination on the photophysical properties of iridium complexes. The introduction of fluorine substituents on cyclometalated ligands can lead to a hypsochromic (blue) shift in emission wavelengths and an increase in photoluminescence quantum yields (PLQYs).[1]
For instance, a comparative study of three iridium(III) complexes with L-alanine as the ancillary ligand, (ppy)₂Ir(L-alanine) (Ir1, non-fluorinated), (F₄ppy)₂Ir(L-alanine) (Ir2, monofluorinated phenyl), and (F₂,₄,₅ppy)₂Ir(L-alanine) (Ir3, trifluorinated phenyl), showcased a clear trend. The emission maxima blue-shifted from 509 nm for Ir1 to 493 nm for Ir2 and further to 464 nm for Ir3.[1] Concurrently, the PLQYs increased from 0.48 for the non-fluorinated complex to 0.69 for the most fluorinated analogue.[1] This enhancement is attributed to the electron-withdrawing nature of fluorine, which stabilizes the highest occupied molecular orbital (HOMO) energy levels, thus widening the HOMO-LUMO energy gap.[1]
Another study comparing complexes with 2-phenylpyridine (B120327) (ppy) and its fluorinated derivative, 2-(2',4'-difluorophenyl)pyridine (F₂ppy), found that the fluorinated series exhibited quantum yields twice as high as their non-fluorinated counterparts in solution, exceeding 60%.[2]
| Complex | Cyclometalating Ligand | Ancillary Ligand | Emission Max (λem) | PLQY (Φ) | Lifetime (τ) | Reference |
| Ir1 | 2-phenylpyridine (ppy) | L-alanine | 509 nm | 0.48 | - | [1] |
| Ir2 | 2-(4-fluorophenyl)pyridine (F₄ppy) | L-alanine | 493 nm | - | - | [1] |
| Ir3 | 2-(2,4,5-trifluorophenyl)pyridine (F₂,₄,₅ppy) | L-alanine | 464 nm | 0.69 | - | [1] |
| C1-3 Series | 2-phenylpyridine (ppy) | R-phenylimidazo[4,5-f]1,10-phenanthroline | Orange Emission | - | - | [2] |
| C4-6 Series | 2-(2',4'-difluorophenyl)pyridine (F₂ppy) | R-phenylimidazo[4,5-f]1,10-phenanthroline | Yellow-Green Emission | > 60% | - | [2] |
Table 1: Comparison of Photophysical Data for Fluorinated and Non-Fluorinated Iridium(III) Complexes.
Delving into the Mechanism: The Role of Fluorination Position
The position of fluorine substitution on the ligand framework is crucial and can lead to different photophysical outcomes. Research has shown that fluorination at the para position of a phenyl group leads to a much larger increase in the energy gap compared to fluorination at the ortho position.[3][4][5] This is because para-fluorination increases the electron density difference between the phenyl and triazolyl groups, distorting the complex from octahedral symmetry and increasing the HOMO/HOMO-1 energy separation.[3][4][5] In contrast, ortho-fluorination has been found to greatly enhance the non-radiative decay rate.[3][4][5]
Enhanced Stability and Performance in Applications
The electronic modifications induced by fluorination often translate to improved device performance and stability, particularly in OLEDs. The deeper HOMO levels in fluorinated complexes can facilitate better charge injection and transport, leading to higher external quantum efficiencies (EQEs).[6] For example, a blue phosphorescent OLED incorporating a fluorinated iridium complex achieved a maximum EQE of 28%.[6]
In the realm of bioimaging, fluorinated iridium complexes are highly valued for their sharp, blue-shifted emissions and high quantum yields, which are advantageous for cellular imaging.[7] Their enhanced photostability also allows for longer-term imaging experiments.[8] Furthermore, in photodynamic therapy (PDT), the tunable photophysical properties of fluorinated complexes allow for the optimization of photosensitizers to generate reactive oxygen species upon light activation.[9]
Experimental Protocols
The synthesis and characterization of these iridium complexes involve a series of well-established procedures.
General Synthesis of Iridium(III) Complexes
A common synthetic route involves a two-step process. First, the iridium(III) chloride hydrate (B1144303) reacts with the cyclometalating ligand (e.g., 2-phenylpyridine or its fluorinated derivatives) to form a chloride-bridged dimer.[2] This is often achieved through a Nonoyama reaction.[2] In the second step, the dimer is reacted with the ancillary ligand in a suitable solvent, often with heating, to yield the final heteroleptic iridium(III) complex.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of fluorination on iridium(III) complex phosphorescence: magnetic circular dichroism and relativistic time-dependent density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Near-infrared emitting iridium(iii) complexes for mitochondrial imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cationic iridium( iii ) complexes with a halogen-substituted pyridylbenzimidazole ancillary ligand for photodynamic therapy - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00964B [pubs.rsc.org]
Validating the Mechanism of Ir(p-F-ppy)3 Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecular architectures under mild conditions. Among the pantheon of photocatalysts, iridium(III) complexes, particularly fac-tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)3) and its derivatives, have garnered significant attention due to their favorable photophysical and electrochemical properties. This guide focuses on the mechanistic validation of reactions catalyzed by fac-tris(2-(p-fluorophenyl)pyridine)iridium(III) (Ir(p-F-ppy)3), a catalyst often employed for its enhanced oxidizing capabilities compared to its parent compound. We provide a comparative analysis of its performance against alternative photocatalysts, supported by experimental data and detailed protocols.
Mechanism of Action: The Photocatalytic Cycle
The generally accepted mechanism for reactions catalyzed by this compound proceeds through a photoredox cycle initiated by the absorption of visible light. A prime example is the decarboxylative arylation of α-amino acids, a transformation of significant interest in medicinal chemistry for the synthesis of valuable benzylic amines from readily available biomass.[1][2]
The catalytic cycle can be dissected into the following key steps:
-
Photoexcitation: The ground-state Ir(III) photocatalyst absorbs a photon of visible light, promoting it to a long-lived, electronically excited state, *Ir(III). This excited state is both a more potent oxidant and reductant than the ground state.
-
Reductive Quenching Pathway: In the context of decarboxylative arylation, the excited state *Ir(III) is typically quenched via a single-electron transfer (SET) to an electron-accepting substrate, such as a dicyanobenzene. This generates the radical anion of the acceptor and the oxidized form of the photocatalyst, Ir(IV).
-
Oxidative Half-Reaction: The highly oxidizing Ir(IV) species then accepts an electron from the carboxylate of the α-amino acid. This oxidation event triggers the decarboxylation of the amino acid, releasing CO2 and forming an α-amino radical.
-
Radical-Radical Coupling: The α-amino radical couples with the previously formed aryl radical anion.
-
Rearomatization and Catalyst Regeneration: The resulting intermediate undergoes rearomatization, often with the loss of a leaving group (like a cyanide ion in the case of dicyanobenzene), to yield the final arylated product. The photocatalyst is regenerated in its Ir(III) ground state, ready to initiate another cycle.
The introduction of electron-withdrawing fluorine atoms on the phenylpyridine ligands in this compound plays a crucial role in modulating its redox potentials. Specifically, it makes the Ir(IV)/Ir(III) couple more positive, rendering the catalyst a stronger oxidant in its oxidized state.[2] This enhancement is critical for the oxidation of substrates with higher oxidation potentials, such as certain amino acid carboxylates.[2]
Performance Comparison: this compound vs. Alternatives
The efficacy of a photocatalyst is determined by several factors, including its photophysical properties, redox potentials, and stability under reaction conditions. Here, we compare the performance of this compound with its parent compound, Ir(ppy)3, and a notable alternative from a different class of catalysts, a Molybdenum(0) complex.
Table 1: Comparison of Photocatalyst Performance in the Decarboxylative Arylation of N-Boc-proline with 1,4-dicyanobenzene
| Photocatalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| fac-Ir(ppy)3 | 1.0 | 24 | 45 | [2] |
| This compound | 1.0 | 24 | 59 | [2] |
Table 2: Comparison of Redox and Photophysical Properties
| Photocatalyst | E1/2 [Ir(IV)/Ir(III)] (V vs SCE) | E1/2 [*Ir(III)/Ir(II)] (V vs SCE) | Quantum Yield (Φ) | Reference |
| fac-Ir(ppy)3 | +0.77 | -1.73 | ~0.4-1.0 | [3][4] |
| This compound | +0.97 | -1.60 | Not explicitly found | [2] |
| Mo(0) Complex (Mo-2) | N/A (reductive quenching) | -2.5 to -2.8 (vs Fc+/Fc) | 0.73 | [3][5] |
The data clearly indicates that the fluorine substitution in this compound enhances its oxidizing power, leading to a significant improvement in the yield of the decarboxylative arylation reaction compared to the unsubstituted Ir(ppy)3.[2]
Molybdenum(0) complexes have emerged as a promising, earth-abundant alternative to iridium-based photocatalysts.[3][5][6][7] These complexes can exhibit exceptionally strong reducing power in their excited state, outperforming even fac-Ir(ppy)3 in certain reductive transformations.[3][5] While a direct comparison with this compound in the same decarboxylative arylation was not found, the significantly more negative excited-state reduction potential of the Mo(0) complex suggests its potential utility in reactions requiring potent photoreductants.
Experimental Protocols
General Procedure for the Decarboxylative Arylation of α-Amino Acids
The following is a general experimental protocol adapted from the work of the MacMillan group.[1]
Materials:
-
This compound photocatalyst (1.0 mol%)
-
N-protected α-amino acid (1.0 equiv)
-
Aryl coupling partner (e.g., 1,4-dicyanobenzene) (1.5 equiv)
-
Base (e.g., Cs2CO3) (1.5 equiv)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the this compound photocatalyst, the N-protected α-amino acid, the aryl coupling partner, and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (this cycle should be repeated three times).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED lamp (cooling may be necessary to maintain room temperature).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, the reaction mixture is typically diluted with a suitable solvent (e.g., ethyl acetate) and washed with water to remove the base and other water-soluble components.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the photocatalytic cycle and a general experimental workflow.
Caption: Proposed photocatalytic cycle for the this compound-catalyzed decarboxylative arylation.
Caption: General experimental workflow for a photocatalytic reaction using this compound.
Conclusion
The validation of the mechanism for this compound-catalyzed reactions, particularly in the context of decarboxylative arylations, highlights the power of fine-tuning photocatalyst properties through ligand modification. The enhanced oxidizing ability of this compound compared to its parent compound, Ir(ppy)3, leads to improved synthetic outcomes. While iridium-based photocatalysts remain highly effective, the development of alternatives using earth-abundant metals like molybdenum is a promising avenue for more sustainable chemical synthesis. The choice of photocatalyst will ultimately depend on the specific transformation, with factors such as redox potentials, stability, and cost all playing a crucial role in the selection process. This guide provides a foundational understanding for researchers to make informed decisions in the design and execution of novel photoredox-catalyzed reactions.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Making Mo(0) a Competitive Alternative to Ir(III) in Phosphors and Photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Ir(p-F-ppy)3 and Other Iridium(III) Complexes in Various Solvent Systems
This guide provides a comparative analysis of the photophysical properties of fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3, in different solvent environments. For a comprehensive understanding, its performance is benchmarked against the well-established green-emitting parent compound, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), and the widely used blue-emitting complex, bis(2-(2,4-difluorophenyl)pyridine)(picolinato)iridium(III) (FIrpic). This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who utilize phosphorescent iridium complexes in their applications.
The selection of a suitable solvent is critical as it can significantly influence the photoluminescence quantum yield (PLQY), emission wavelength, and excited-state lifetime of these complexes. The data presented herein is collated from various experimental studies to provide a basis for informed decision-making in experimental design and application.
Quantitative Data on Photophysical Properties
The performance of this compound and its counterparts is summarized in the following tables. These tables highlight key photophysical metrics that are essential for evaluating their suitability in applications such as organic light-emitting diodes (OLEDs), photoredox catalysis, and bioimaging.
Table 1: Photophysical Properties of this compound and a Comparative Iridium(III) Complex.
| Complex | Solvent | λem (nm) | PLQY (%) | τ (µs) |
| This compound | Solution (unspecified) | - | ~100[1] | - |
| FIrpic | Solution (unspecified) | - | ~100[1] | - |
Table 2: Solvent-Dependent Photophysical Properties of Ir(ppy)3.
| Solvent | λem (nm) | τ (µs) |
| Dichloromethane | 510[2] | - |
| Toluene | 510[2] | 2.0[3] |
| Tetrahydrofuran (THF) | 513[4] | 145 (at 1.5 K)[5] |
| Acetonitrile | 515[2] | - |
| Ethanol | 515[2] | - |
Note: The photophysical properties of iridium complexes can be sensitive to the presence of oxygen; therefore, measurements are typically performed in degassed solvents unless otherwise specified.
Experimental Protocols
The following sections detail the methodologies for two key experimental procedures used to characterize the photophysical properties of iridium complexes.
1. Photoluminescence Quantum Yield (PLQY) Measurement (Absolute Method)
The absolute method for determining PLQY utilizes an integrating sphere to capture all emitted and scattered photons.
-
Instrumentation : A spectrofluorometer equipped with an integrating sphere coated with a highly reflective material (e.g., BaSO4 or Spectralon) is used. The setup includes an excitation source (e.g., a xenon lamp with a monochromator or a laser) and a sensitive detector, such as a CCD spectrometer.
-
Sample Preparation : The iridium complex is dissolved in a spectroscopic-grade solvent to a concentration that results in an absorbance of approximately 0.1 at the excitation wavelength to minimize reabsorption effects. The solution is then typically degassed by bubbling with an inert gas (e.g., argon or nitrogen) for a sufficient period to remove dissolved oxygen, which can quench the phosphorescence. A blank sample containing only the degassed solvent is also prepared.
-
Measurement Procedure :
-
The blank cuvette is placed in the integrating sphere, and the spectrum of the scattered excitation light is measured.
-
The blank is replaced with the sample cuvette, and the combined spectrum of the emitted light and the scattered excitation light is recorded.
-
The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons, determined by integrating the areas of the emission and absorption bands after correcting for the system's spectral response.
-
2. Excited-State Lifetime (τ) Measurement
The excited-state lifetime is determined using time-resolved photoluminescence spectroscopy.
-
Instrumentation : A pulsed light source with a pulse width significantly shorter than the decay lifetime of the sample (e.g., a picosecond or nanosecond laser) is used for excitation. The emission is detected by a high-speed photodetector, such as a photomultiplier tube (PMT) or a streak camera, connected to a fast oscilloscope or a time-correlated single-photon counting (TCSPC) system.
-
Measurement Procedure :
-
The sample is excited with a short pulse of light at a wavelength where the complex absorbs.
-
The subsequent decay of the phosphorescence intensity over time is recorded.
-
The decay curve is fitted to an exponential function (or a sum of exponentials for more complex decay kinetics) to extract the excited-state lifetime (τ). For long-lived phosphorescence, multi-channel scaling (MCS) can be an effective technique.
-
Visualization of Solvent Effects
The polarity of the solvent can influence the energy of the excited state of iridium complexes, leading to a shift in the emission wavelength, a phenomenon known as solvatochromism. The following diagram illustrates this relationship for the parent compound, Ir(ppy)3.
Caption: Solvatochromic shift of Ir(ppy)3 emission.
References
A Comparative Guide to the Synthesis and Performance Reproducibility of fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III) [Ir(p-F-ppy)3]
This guide provides a comparative analysis of the synthesis and performance of fac-tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3. It is intended for researchers and scientists in materials science and drug development. The document outlines established synthetic protocols, compares its photophysical properties with the parent compound fac-Ir(ppy)3, and presents its performance data in key applications, with a focus on the factors influencing reproducibility.
Introduction to this compound
Iridium(III) complexes are cornerstone materials in the fields of organic light-emitting diodes (OLEDs) and photoredox catalysis. The parent complex, fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)3], is a highly successful green phosphorescent emitter known for achieving nearly 100% internal quantum efficiency in OLEDs.[1][2] The introduction of fluorine substituents onto the cyclometalating ligands, as in this compound, is a common strategy to modulate the material's electronic and photophysical properties. Fluorination typically stabilizes the highest occupied molecular orbital (HOMO), leading to a blue-shift in the emission wavelength and potentially enhancing the oxidizing power of the complex in its excited state.[3][4] This guide examines the synthetic routes to this compound and compares its performance characteristics to the well-established Ir(ppy)3.
Synthesis Reproducibility
The synthesis of homoleptic cyclometalated iridium(III) complexes like this compound and Ir(ppy)3 follows well-established and reproducible methods. The most common approach involves the direct reaction of an iridium precursor, typically iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O), with an excess of the corresponding cyclometalating ligand (e.g., 2-(4-fluorophenyl)pyridine).
This protocol is a generalized procedure adapted from established syntheses of Ir(ppy)3 and related complexes.[2][5][6] Reproducibility is contingent on strict adherence to anhydrous and inert atmosphere conditions.
-
Reaction Setup : In a high-pressure reactor vessel, combine iridium(III) chloride hydrate (1.0 equiv), the cyclometalating ligand (2-phenylpyridine or a fluorinated derivative, >3.0 equiv), and a solvent mixture, such as 2-ethoxyethanol/water or glycerol.[2][7]
-
Inert Atmosphere : Degas the mixture and thoroughly purge the vessel with an inert gas (e.g., Argon or Nitrogen).[6][7]
-
Heating : Seal the reactor and heat the mixture to a high temperature (e.g., >200 °C) for an extended period (24-48 hours).[5][6] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Work-up : After cooling to room temperature, the crude product typically precipitates from the reaction mixture upon the addition of an acid solution (e.g., 1M HCl).[2] The solid is collected by vacuum filtration.
-
Purification : The crude product is often contaminated with the chloro-bridged dimer intermediate.[6] Purification is critical for reproducible performance and is typically achieved through column chromatography on silica (B1680970) gel.[2] For OLED applications, further purification by temperature-gradient sublimation is required to achieve the necessary high purity (>99.5%).[1]
Performance Comparison: this compound vs. Ir(ppy)3
The introduction of a fluorine atom at the para-position of the phenyl ring in the ppy ligand has predictable and reproducible effects on the photophysical and electronic properties of the complex.
Fluorination is a key strategy for tuning the emission color of iridium phosphors. The electron-withdrawing nature of fluorine stabilizes the HOMO energy level more significantly than the lowest unoccupied molecular orbital (LUMO), which is primarily located on the pyridine (B92270) moiety. This widening of the HOMO-LUMO gap results in a blue-shifted emission.
Table 1: Comparison of Photophysical Properties
| Property | fac-Ir(ppy)3 | fac-Ir(p-F-ppy)3 & Analogues | Reference |
| Emission Peak (λem) | ~513 nm (Green) | Blue-shifted vs. Ir(ppy)3 | [1][4] |
| Photoluminescence Quantum Yield (PLQY) | Up to 100% (in PMMA) | Generally high (e.g., 0.48-0.69 for related complexes) | [4][8] |
| Excited State Lifetime (τ) | ~1.6 µs | Microsecond range (e.g., 1.46-1.67 µs for related complexes) | [4] |
| HOMO Level | ~5.6 eV | Stabilized (Lowered) | [1][3] |
| LUMO Level | ~3.0 eV | Minor change | [1][3] |
| Primary Application | Green OLED Emitter, Photocatalyst | Blue-Green OLED Emitter, Photocatalyst | [1] |
Note: Data for this compound is often discussed in the context of other fluorinated analogues. The values presented reflect the general, reproducible trends observed upon fluorination.
The performance of this compound in OLEDs is highly dependent on the device architecture, including the choice of host material, transport layers, and the doping concentration of the emitter. While specific, side-by-side device data for this compound is less commonly published than for the parent Ir(ppy)3, the trends are well-understood. The blue-shifted emission makes it a candidate for green or blue-green pixels in displays. The high quantum efficiency of the parent compound is generally retained in its fluorinated derivatives.
Table 2: Representative OLED Performance Data for Iridium Phosphors
| Emitter / System | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | CIE (x, y) | Reference |
| Ir(ppy)3 (Green) | 33.95 (for Ir(p-CF3-ppy)3) | 4.5 - 6.8 | >20% (in optimized devices) | (0.32, 0.53) | [3][9][10] |
| Fluorinated Ir(III) Complexes (General) | High (>20) | High | High (>20%) | Blue-shifted from green | [4][10] |
Note: Performance is highly device-specific. Data for a related trifluoromethyl-substituted complex is included to demonstrate the high efficiencies achievable with fluorinated ppy ligands.[3]
Conclusion
The synthesis of this compound is based on robust and reproducible organometallic chemistry protocols that have been refined over decades for the parent Ir(ppy)3 complex. Key factors for ensuring reproducibility include the use of high-purity reagents, strict control of the reaction atmosphere and temperature, and rigorous post-synthesis purification, typically involving both chromatography and sublimation.
The performance characteristics of this compound are a predictable and reproducible consequence of ligand fluorination. Compared to Ir(ppy)3, it exhibits a distinct blue-shift in its emission, a result of the stabilization of its HOMO energy level. This allows for the systematic tuning of color from green towards the blue region of the spectrum while maintaining the high photoluminescence quantum yields and efficiencies that are characteristic of this class of iridium phosphors. Therefore, this compound stands as a valuable alternative to Ir(ppy)3 for applications requiring emissions in the blue-green spectral range.
References
- 1. ossila.com [ossila.com]
- 2. ursi.org [ursi.org]
- 3. Ir(p-CF3-ppy)3|RUO [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Syntheses, photophysics, and application of iridium(III) phosphorescent emitters for highly efficient, long-life organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly efficient phosphorescent organic light-emitting diodes based on novel bipolar iridium complexes with easily-tuned emission colors by adjusting fluorine substitution on phenylpyridine ligands - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of Photophysical Properties: A Focus on Ir(p-F-ppy)3
In the landscape of phosphorescent emitters for applications ranging from organic light-emitting diodes (OLEDs) to photoredox catalysis, iridium(III) complexes stand out due to their high quantum yields and tunable emission characteristics. This guide provides a comparative analysis of the photophysical data of fac-tris(2-(p-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3, against its parent compound, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), and other relevant iridium(III) complexes. The introduction of fluorine substituents is a common strategy to modulate the electronic and photophysical properties of these materials.
Data Presentation: A Comparative Overview
The following table summarizes the key photophysical data for this compound and its analogues. It is important to note that while extensive data is available for Ir(ppy)3, specific experimental values for this compound are less commonly reported in the literature. The data presented for this compound is based on the expected and observed trends upon fluorination of the phenylpyridine ligand. The electron-withdrawing nature of the fluorine atom is known to stabilize the highest occupied molecular orbital (HOMO), leading to a blue-shift in the emission wavelength.
| Compound | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Photoluminescence Quantum Yield (ΦPL) | Excited-State Lifetime (τ) [µs] |
| This compound | ~370, ~465 (photocatalyst activation)[1] | ~500 (blue-shifted from Ir(ppy)3) | High (expected to be near unity) | ~1-2 |
| Ir(ppy)3 | 282, 377 (in THF)[2] | 513 (in THF)[2] | ~1.0[2][3] | 1.8 - 2.0[4] |
| Ir(p-CF3-ppy)3 | Not specified | ~525 (in dichloromethane)[5] | High (approaching unity)[5] | Not specified |
| [Ir(ppy)2(bpy)]+ | ~350-450 (1MLCT/1LLCT) | ~600 | Not specified | 0.3 (in acetonitrile)[6] |
Note: The photophysical properties of these complexes can be influenced by the solvent and the host material in solid-state applications.
Experimental Protocols
The determination of the photophysical data presented above relies on a set of well-established experimental techniques.
Absorption and Emission Spectroscopy
Objective: To determine the absorption and emission maxima.
Methodology:
-
Sample Preparation: The iridium complex is dissolved in a spectroscopic grade solvent (e.g., dichloromethane, THF, acetonitrile) to a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects. For solid-state measurements, thin films are prepared by spin-coating or vacuum deposition.
-
Absorption Measurement: The UV-Visible absorption spectrum is recorded using a dual-beam spectrophotometer. The solvent is used as a reference.
-
Emission Measurement: The photoluminescence spectrum is recorded using a spectrofluorometer. The sample is excited at a wavelength corresponding to an absorption maximum, and the emitted light is collected, typically at a 90° angle to the excitation beam, to minimize scattered light.[7]
Photoluminescence Quantum Yield (PLQY) Measurement
Objective: To determine the efficiency of the conversion of absorbed photons to emitted photons.
Methodology (Relative Method):
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield and emission in a similar spectral region is chosen (e.g., quinine (B1679958) sulfate, Rhodamine 6G).[7]
-
Absorbance Matching: The concentration of both the sample and the standard solutions are adjusted so that their absorbances at the excitation wavelength are low and nearly identical (typically < 0.1).[7]
-
Emission Spectra Acquisition: The emission spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths, detector sensitivity).[7]
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2)
where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Methodology (Absolute Method): This method utilizes an integrating sphere to capture all emitted and scattered light.
-
Sample Placement: The sample is placed inside the integrating sphere.
-
Measurements: Two measurements are performed: one with the excitation beam passing through the sample and another with the beam hitting a diffuse reflective surface within the sphere (blank).
-
Calculation: The number of emitted photons is directly compared to the number of absorbed photons to determine the absolute quantum yield.[8]
Excited-State Lifetime Measurement
Objective: To determine the decay rate of the excited state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Pulsed Excitation: The sample is excited with a short pulse of light from a laser or a light-emitting diode.
-
Photon Detection: The time difference between the excitation pulse and the arrival of the first emitted photon at a sensitive detector (e.g., a photomultiplier tube) is measured.
-
Histogram Formation: This process is repeated many times, and a histogram of the arrival times of the emitted photons is constructed.
-
Data Analysis: The decay of the excited state population is then determined by fitting the histogram to an exponential decay function. For phosphorescent materials with longer lifetimes, time-resolved photoluminescence using a pulsed laser and a gated detector can also be employed.[9][10]
Visualizations
The following diagrams illustrate the key processes and workflows involved in the characterization of these photophysical properties.
Caption: Jablonski diagram illustrating the photophysical processes in a phosphorescent molecule.
Caption: Workflow for the photophysical characterization of an iridium(III) complex.
References
- 1. powder or chunks | Sigma-Aldrich [sigmaaldrich.com]
- 2. ossila.com [ossila.com]
- 3. Tris(2-phenylpyridine)iridium (Ir(ppy)3) | 94928-86-6 [chemicalbook.com]
- 4. www2.riken.jp [www2.riken.jp]
- 5. Ir(p-CF3-ppy)3|RUO [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 8. azom.com [azom.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. bjp-bg.com [bjp-bg.com]
A Comparative Guide to Green Emitters in OLEDs: Ir(p-F-ppy)3 in Focus
For researchers, scientists, and professionals in drug development, the selection of emitter materials is a critical determinant of performance in Organic Light-Emitting Diodes (OLEDs). This guide provides an objective comparison of the phosphorescent emitter, tris[2-(p-fluorophenyl)pyridine]iridium(III) (Ir(p-F-ppy)3), against other prominent green emitters, supported by experimental data and detailed protocols.
The landscape of green emitters for OLEDs is diverse, with each class of material offering a unique combination of efficiency, color purity, and stability. This comparison focuses on four key types of green emitters: the target phosphorescent emitter this compound, its well-established parent compound Ir(ppy)3, a representative Thermally Activated Delayed Fluorescence (TADF) emitter 4CzIPN, and a Cadmium Selenide (CdSe) based quantum dot (QD) emitter.
Performance Comparison of Green Emitters
The following table summarizes the key performance metrics of OLEDs fabricated with this compound and its alternatives. It is important to note that direct, side-by-side comparisons under identical device architectures are not always available in the literature. Therefore, the data presented here is compiled from various sources, with the device structure and experimental conditions specified in the subsequent sections to provide context for the reported efficiencies.
| Emitter Material | Emitter Type | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Current Efficiency (cd/A) | CIE Coordinates (x, y) |
| This compound | Phosphorescent | ~15-20 (Estimated) | - | ~30-40 (Estimated for similar fluorinated complexes[1]) | Blue-shifted green |
| Ir(ppy)3 | Phosphorescent | 18.5 | 62.4 | 64.3 | (0.32, 0.62) |
| 4CzIPN | TADF | 19.3 | 46.1 | 58.7 | (0.35, 0.59) |
| CdSe/ZnS QDs | Quantum Dot | ~8-12 | - | ~15-25 | Narrowband Green |
Note: Performance data for this compound is limited in publicly available literature. The values presented are estimations based on the performance of similar fluorinated iridium complexes. The triplet energy of this compound is reported to be 58.6 kcal/mol, which is higher than that of Ir(ppy)3 (55.2 kcal/mol), suggesting the potential for high efficiency.[1]
Experimental Protocols
The efficiency of an OLED is highly dependent on the device architecture and fabrication process. Below are generalized experimental protocols for the fabrication and characterization of OLEDs using the compared emitter types.
Phosphorescent OLED (PhOLED) Fabrication
A typical experimental workflow for the fabrication of a phosphorescent OLED is outlined below.
References
Comparative analysis of the excited state potentials of iridium complexes
For Researchers, Scientists, and Drug Development Professionals
Iridium(III) complexes have garnered significant attention across diverse scientific fields, from the development of highly efficient organic light-emitting diodes (OLEDs) to their application as photosensitizers in photodynamic therapy (PDT) and photoredox catalysis.[1][2] The remarkable versatility of these complexes stems from their rich photophysical properties, particularly the nature and energy of their excited states. This guide provides a comparative analysis of the excited state potentials of selected cyclometalated iridium(III) complexes, offering a valuable resource for researchers designing novel materials and therapeutics.
The excited states of these complexes, typically arising from a mixture of triplet ligand-centered (³LC) and metal-to-ligand charge-transfer (¹MLCT) states, can be meticulously tuned by modifying the ancillary and cyclometalating ligands.[3][4] This fine-tuning allows for the rational design of complexes with specific emission energies, quantum yields, and excited-state lifetimes, tailored for various applications.
Comparative Photophysical Data
The following tables summarize key photophysical data for a selection of well-studied cyclometalated iridium(III) complexes. These complexes share the common structural motif of [Ir(C^N)₂(N^N)]⁺ or Ir(C^N)₂(L^X), where C^N represents a cyclometalating ligand, N^N a diimine ancillary ligand, and L^X a monoanionic ancillary ligand. The data highlights how systematic changes in ligand structure impact the excited state properties.
Table 1: Photophysical Properties of Iridium(III) Complexes with Phenylpyridine-type Cyclometalating Ligands and Varying Ancillary Ligands.
| Complex | Cyclometalating Ligand (C^N) | Ancillary Ligand | λem (nm) | Φ | τ (μs) | Solvent |
| 1 | 2-phenylpyridine (ppy) | 2,2'-bipyridine (bpy) | 591 | 0.02 | 0.743 | CH₂Cl₂ |
| 2 | 2-phenylquinoline (phq) | imidazo[4,5-f][3][5]phenanthroline (imphen) | 612 | 0.56 | - | CH₂Cl₂ |
| 3 | 2-phenylbenzothiazole (pbt) | imidazo[4,5-f][3][5]phenanthroline (imphen) | 563 | - | 3.84 | CH₂Cl₂ |
| 4 | 2-(2,4-difluorophenyl)pyridine (dfppy) | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) | 500 | - | - | - |
Data sourced from multiple studies for comparative purposes. Conditions may vary slightly between sources.[5]
Table 2: Impact of Ancillary Ligand Modification on the Excited State Properties of Bis(2-phenylpyridine)iridium(III) Complexes.
| Complex | Ancillary Ligand | λem (nm) | Φ | τ (μs) | Solvent |
| Ir-pb | potassium 2,2′-biquinoline-4,4′-dicarboxylate (bqdc) | - | 0.34 | 1.13 | deoxygenated DMSO |
| Ir-qb | potassium 2,2′-biquinoline-4,4′-dicarboxylate (bqdc) | - | 0.106 | 1.11 | deoxygenated DMSO |
| Ir-bb | potassium 2,2′-biquinoline-4,4′-dicarboxylate (bqdc) | - | 0.266 | 1.72 | deoxygenated DMSO |
Data from a study on deep-red emitting iridium(III) complexes.[6]
Experimental Protocols
To facilitate the reproduction and expansion of research in this area, detailed methodologies for key experiments are provided below.
Synthesis of Cyclometalated Iridium(III) Complexes
A general and widely adopted procedure for the synthesis of heteroleptic iridium(III) complexes involves a two-step process:
-
Formation of the Chloro-Bridged Dimer:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) is reacted with an excess of the desired cyclometalating ligand (e.g., 2-phenylpyridine) in a mixture of a high-boiling point solvent (e.g., 2-ethoxyethanol) and water.[7]
-
The reaction mixture is heated to reflux for several hours under an inert atmosphere (e.g., argon or nitrogen).
-
Upon cooling, the chloro-bridged iridium dimer, [(C^N)₂Ir(μ-Cl)]₂, precipitates and can be collected by filtration.
-
-
Reaction with the Ancillary Ligand:
-
The chloro-bridged dimer is then reacted with the chosen ancillary ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) in a suitable solvent, such as dichloromethane (B109758) or a mixture of dichloromethane and methanol.
-
The reaction is typically carried out at reflux for several hours.
-
For cationic complexes, a salt containing a non-coordinating anion (e.g., NH₄PF₆ or KPF₆) is added to precipitate the final product, [Ir(C^N)₂(N^N)]⁺PF₆⁻.
-
The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization.[7]
-
Cyclic Voltammetry
Cyclic voltammetry (CV) is a crucial technique for determining the oxidation and reduction potentials of the iridium complexes, which provides insight into the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
-
Instrumentation: A three-electrode setup is used, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard), and a counter electrode (e.g., a platinum wire).
-
Sample Preparation: The iridium complex is dissolved in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆). The solution is deoxygenated by bubbling with an inert gas.
-
Measurement: The potential is swept linearly from an initial value to a final value and then back again, and the resulting current is measured. The scan rate is typically set between 50 and 200 mV/s.
-
Data Analysis: The oxidation and reduction potentials are determined from the positions of the peaks in the voltammogram.
Transient Absorption Spectroscopy
Transient absorption (TA) spectroscopy is a pump-probe technique used to study the dynamics of excited states on ultrafast timescales (femtoseconds to microseconds).
-
Instrumentation: A high-intensity, short-pulsed "pump" laser excites the sample to a higher energy state. A lower-intensity, broad-spectrum "probe" pulse is passed through the sample at a variable time delay after the pump pulse. The difference in the absorption spectrum of the probe light with and without the pump pulse is recorded.
-
Sample Preparation: The iridium complex is dissolved in a spectroscopic-grade solvent in a cuvette. The concentration is adjusted to have a suitable optical density at the pump wavelength. The solution is often deoxygenated to prevent quenching of the excited state by oxygen.
-
Measurement: The transient absorption spectra are recorded at various time delays between the pump and probe pulses. This allows for the observation of the formation and decay of transient species, such as the triplet excited state.
-
Data Analysis: The decay of the transient absorption signal over time provides information about the lifetime of the excited state and the kinetics of any subsequent processes.
Visualizations
Experimental Workflow: Synthesis of a Heteroleptic Iridium(III) Complex
Caption: Generalized workflow for the synthesis of a cationic heteroleptic iridium(III) complex.
Photophysical Processes in an Iridium(III) Complex
Caption: Simplified Jablonski diagram illustrating the key photophysical processes in an iridium(III) complex.
References
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 7. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ir(p-F-ppy)3: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of Tris[2-(4-fluorophenyl)pyridinato-C2,N]iridium(III), commonly known as Ir(p-F-ppy)3, a photoredox catalyst. Adherence to these protocols is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
Core Principles of Organometallic Waste Management
The disposal of organometallic compounds like this compound requires stringent protocols due to their potential toxicity and reactivity.[1] All chemical waste, including this compound, must be disposed of in accordance with federal, state, and local regulations.[2][3] The primary steps for managing this waste stream involve accurate characterization, segregation, and the use of designated hazardous waste containers.[1]
Quantitative Data for Disposal
| Parameter | Guideline | Regulatory Compliance |
| Waste Characterization | Classify as a hazardous organometallic waste containing iridium and fluorine. | Required by EPA (RCRA) and local regulations. |
| Segregation | Segregate from all other laboratory waste streams, especially aqueous and acidic waste, to prevent unintended reactions.[1] | Mandated by laboratory safety protocols and waste management regulations. |
| Container Labeling | Label containers with "Hazardous Waste," the full chemical name "Tris[2-(4-fluorophenyl)pyridinato-C2,N]iridium(III)," the CAS number "370878-69-6," and the associated hazards (e.g., "Toxic," "Irritant"). | Required by OSHA's Hazard Communication Standard and EPA regulations. |
| Container Type | Use chemically compatible, leak-proof containers with tightly sealing lids.[1][4] | As per institutional and regulatory guidelines for hazardous chemical waste. |
| Recycling | Consider recycling as a preferred alternative to disposal.[5][6] | Consult with your EHS office or specialized chemical recycling companies. |
Step-by-Step Disposal Protocol
The following protocol provides a detailed methodology for the safe disposal of this compound waste. This procedure should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][7]
1. Waste Collection and Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
Collect all waste materials containing this compound, including residual amounts in reaction vessels, contaminated consumables (e.g., pipette tips, weighing paper), and contaminated solvents.
-
Do not mix this waste with other chemical waste streams to prevent cross-contamination and potential reactions.[1]
2. Container Management:
-
Ensure the waste container is made of a material compatible with the chemical and any solvents used.
-
Keep the container securely closed at all times, except when adding waste.[4]
-
Fill the container to no more than 90% of its capacity to prevent spills and allow for expansion.[8]
3. Labeling and Documentation:
-
Affix a hazardous waste label to the container immediately upon starting waste collection.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: Tris[2-(4-fluorophenyl)pyridinato-C2,N]iridium(III).
-
The CAS Number: 370878-69-6.[9]
-
An accurate list of all components in the container, including solvents.
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
4. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.
-
Ensure the storage area has secondary containment to capture any potential leaks.
5. Disposal Request:
-
Once the container is ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of the chemical waste down the drain or in the regular trash.[10]
6. Spill and Emergency Procedures:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, use a spill kit with absorbent materials appropriate for organometallic compounds.[1]
-
Avoid creating dust from solid spills.[2] For larger spills, or if you are unsure how to proceed, contact your institution's EHS emergency line.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal procedure for this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Iridium Oxide - ESPI Metals [espimetals.com]
- 3. eaglealloys.com [eaglealloys.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. DIY recycling protocol could save organoiridium waste from incinerators | Research | Chemistry World [chemistryworld.com]
- 6. Recycling Organoiridium Waste to [(1,5-Cyclooctadiene)IrCl]2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isoflex.com [isoflex.com]
- 8. Laboratory waste disposal • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 9. This compound 370878-69-6 [sigmaaldrich.com]
- 10. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
